(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
Description
Properties
IUPAC Name |
(1R,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@H]2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic structure that serves as a valuable scaffold in medicinal chemistry and asymmetric synthesis.[1] Its defined conformational arrangement and the strategic placement of the nitrogen atom make it an attractive building block for the development of chiral ligands and biologically active molecules.[2] The diene variant, specifically the chiral (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene, is of particular interest as a chiral ligand in transition metal-catalyzed reactions, where the stereochemistry of the ligand can significantly influence the enantioselectivity of the transformation.[3] The tosyl group serves as a robust protecting group for the nitrogen atom and can also influence the electronic properties of the molecule. This guide provides a comprehensive overview of a plausible synthetic pathway to this important molecule, drawing from established methodologies for related structures.
Synthetic Strategy: A Multi-Step Approach to the Chiral Diene
The synthesis of this compound can be envisioned through a multi-step sequence that involves the initial construction of the bicyclic core, followed by functional group manipulations to introduce the desired diene and tosyl group. A logical and efficient pathway can be conceptualized as follows:
-
Formation of the Bicyclic Ketone: Construction of the 9-azabicyclo[3.3.1]nonane ring system, typically yielding a dione or a ketone precursor.
-
Introduction of Unsaturation: Conversion of the ketone functionalities into the corresponding diene.
-
N-Tosylation: Introduction of the tosyl protecting group onto the nitrogen atom.
This guide will focus on a pathway that leverages the well-established synthesis of the 9-azabicyclo[3.3.1]nonane core, followed by the introduction of the double bonds.
Detailed Experimental Protocols
Part 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The initial construction of the bicyclic core can be achieved via a Mannich-type reaction followed by decarboxylation, a method that has been well-documented for the synthesis of related structures.[1]
Reaction Scheme:
Caption: Synthesis of the bicyclic ketone precursor.
Step-by-Step Protocol:
-
To a cooled (0-5 °C) aqueous solution of benzylamine and sulfuric acid, add glutaraldehyde followed by acetone dicarboxylic acid.[1]
-
Slowly add a solution of sodium acetate to initiate the condensation reaction.[1]
-
Allow the reaction to stir at a low temperature for an extended period (e.g., 20 hours), followed by stirring at room temperature to facilitate decarboxylation.[1]
-
After acidification to pH 2, extract the aqueous layer with an organic solvent (e.g., MTBE) to remove impurities.[1]
-
Basify the aqueous layer to pH 8 with sodium carbonate and extract the product into an organic solvent like heptane.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1]
| Parameter | Value | Reference |
| Starting Materials | Glutaraldehyde, Benzylamine, Acetone Dicarboxylic Acid | [1] |
| Key Reagents | Sulfuric Acid, Sodium Acetate | [1] |
| Reaction Temperature | 0-5 °C initially, then room temperature | [1] |
| Typical Yield | ~57% | [1] |
Part 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane-2,6-dione
The monoketone can be further oxidized to the corresponding dione, which is a key intermediate for the introduction of the diene functionality. This can be achieved through various oxidation methods.
Part 3: Formation of (1R,5R)-9-Benzyl-9-azabicyclo[3.3.1]nona-2,6-diene
The conversion of the dione to the diene can be accomplished by first transforming the ketones into a more reactive species, such as a ditriflate, followed by a coupling reaction or elimination. A plausible route is the formation of the enol triflate followed by a palladium-catalyzed reaction.[4]
Reaction Scheme:
Caption: Conversion of the dione to the diene.
Step-by-Step Protocol:
-
Dissolve the 9-benzyl-9-azabicyclo[3.3.1]nonane-2,6-dione in a suitable aprotic solvent such as THF and cool to -78 °C.[4]
-
Add a strong base, such as LiHMDS, dropwise to the solution.[4]
-
After a short stirring period, add a solution of a triflating agent (e.g., Comins' reagent) in THF.[4]
-
Allow the reaction to warm to room temperature and then quench with water.[4]
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the ditriflate.[4]
-
The subsequent step to form the diene would involve a palladium-catalyzed reaction, such as a Suzuki or Stille coupling if substituents are desired at the 2 and 6 positions, or a reduction/elimination protocol to form the unsubstituted diene. For the unsubstituted diene, a modified elimination of the triflate could be employed.
| Parameter | Value | Reference |
| Starting Material | 9-Benzyl-9-azabicyclo[3.3.1]nonane-2,6-dione | [4] |
| Key Reagents | LiHMDS, Comins' Reagent | [4] |
| Reaction Temperature | -78 °C to room temperature | [4] |
| Typical Yield | ~80% for the ditriflate formation | [4] |
Part 4: Debenzylation and N-Tosylation
The final steps involve the removal of the benzyl protecting group and the introduction of the tosyl group.
Reaction Scheme:
Caption: Final deprotection and tosylation steps.
Step-by-Step Protocol:
-
Debenzylation: The benzyl group can be removed by catalytic hydrogenation. Dissolve the benzyl-protected diene in a suitable solvent like ethanol or methanol and add a palladium on carbon catalyst.[1] Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.[1] Filter off the catalyst and concentrate the filtrate to obtain the secondary amine.
-
N-Tosylation: Dissolve the resulting (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene in a chlorinated solvent such as dichloromethane. Add a base, for instance, triethylamine or pyridine, followed by tosyl chloride. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer, and purify by column chromatography to yield the final product, this compound.
| Parameter | Value | Reference |
| Debenzylation Catalyst | Palladium on Carbon (Pd/C) | [1] |
| Tosylating Agent | Tosyl Chloride (TsCl) | General Knowledge |
| Base for Tosylation | Triethylamine or Pyridine | General Knowledge |
| Purification | Column Chromatography | General Knowledge |
Causality and Field-Proven Insights
-
Choice of Protecting Group: The benzyl group is a strategic choice for the initial synthesis as it is robust enough to withstand the conditions of the bicyclic core formation and subsequent modifications, yet it can be readily removed under relatively mild hydrogenolysis conditions that are unlikely to affect the double bonds of the diene.
-
Stereocontrol: The (1R,5R) stereochemistry is established early in the synthesis, for instance, through the use of a chiral starting material or a chiral catalyst in one of the key steps. For the purpose of this guide, it is assumed that the starting dione is enantiomerically pure. Resolution of the racemic dione or an asymmetric synthesis would be required to obtain the desired enantiomer.[5]
-
Formation of the Diene: The conversion of the dione to a ditriflate is a critical step as triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions and can also be used in elimination reactions.[4] This provides a versatile intermediate that can be used to synthesize a variety of substituted or unsubstituted dienes.
Conclusion
The synthesis of this compound is a challenging but achievable goal for a skilled synthetic chemist. The pathway outlined in this guide provides a robust framework based on established chemical transformations. Careful optimization of each step and rigorous characterization of the intermediates are crucial for a successful synthesis. The final product is a valuable chiral ligand with significant potential in the field of asymmetric catalysis, making its synthesis a worthwhile endeavor for researchers in both academic and industrial settings.
References
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Knott, P. A., & Mellor, J. M. (1971). Synthesis of bicyclo[6][6][7]nona-3,7-diene-2,6-diones and bicyclo[6][6][7]-nona-3,6-diene-2,8-diones. Journal of the Chemical Society C: Organic, 670. [Link]
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Bieliūnas, V., & Stončius, S. (2021). Fine‐Tuning the Bicyclo[3.3.1]nona‐2,6‐diene Ligands: Second Generation 4,8‐Substituted Dienes for Rh‐Catalyzed Asymmetric 1,4‐Addition Reactions. ChemCatChem, 13(17), 3815–3823. [Link]
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Bhunia, S., Wang, K.-C., & Liu, R.-S. (2008). Pt(II)-catalyzed synthesis of 9-oxabicyclo[3.3.1]nona-2,6-dienes from 2-alkynyl-1-carbonylbenzenes and allylsilanes by an allylation/annulation cascade. Angewandte Chemie International Edition, 47(27), 5063-6. [Link]
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Highly efficient and practical resolution of 2,3:6,7-dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione and stereoselective synthesis of its chiral diamine derivatives. Organic Chemistry Frontiers. [Link]
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Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. Arkivoc. [Link]
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Azotic Bridge Enabled By-Standing Immobilization of Chiral Diene ligand. Supporting Information. [Link]
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Request PDF | Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]
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Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
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Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. ResearchGate. [Link]
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Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. PubMed. [Link]
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Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. [Link]
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Synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene as a cycloocta-1,5-diene equivalent and the corresponding tetrol. Kyushu University Institutional Repository. [Link]
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9-Oxabicyclo[3.3.1]nona-2, 6-diene. Short Access and Allylic Bromination. Zeitschrift für Naturforschung B. [Link]
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Flexible two-step synthesis of the bicyclo[3.3.1]nona-2,6-diene skeleton and its 9-hetera-analogues from (Z,Z). Sci-Hub. [Link]
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Synthesis of Enantiopure 9‐Oxabicyclononanediol Derivatives by.... Wiley Online Library. [Link]
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synthesis of chiral 9-azabicyclo[3.3.1]nonane derivatives
An In-Depth Technical Guide to the Synthesis of Chiral 9-Azabicyclo[3.3.1]nonane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a privileged three-dimensional structure prevalent in a wide array of biologically active natural products and synthetic molecules.[1][2] Its rigid conformation and defined spatial arrangement of substituents make it an attractive framework for the development of novel therapeutics, including ligands for sigma receptors and precursors to complex alkaloids like the sarpagine and macroline families.[3][4][5] However, the construction of this bicyclic system in an enantiomerically pure form presents significant synthetic challenges, primarily in controlling the stereochemistry of the bridgehead carbons and appended functional groups. This guide provides a comprehensive overview of the core strategies for the asymmetric , offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers in medicinal chemistry and drug development.
The Strategic Imperative: Approaches to Asymmetric Synthesis
Achieving stereocontrol in the synthesis of the 9-azabicyclo[3.3.1]nonane core requires a deliberate and well-chosen strategy. The primary methodologies can be broadly categorized into three main approaches: the separation of racemates, the use of chiral precursors (chiral pool synthesis), and the direct application of asymmetric catalysis. The optimal choice depends on factors such as the availability of starting materials, the desired substitution pattern, and scalability.
Resolution of Racemates: The Classical and Biocatalytic Divide
For many foundational 9-azabicyclo[3.3.1]nonane structures, a racemic synthesis followed by resolution is the most direct path to enantiopure material. The classical approach involves forming diastereomeric salts with a chiral resolving agent, followed by separation. A more elegant and increasingly adopted method is enzymatic kinetic resolution.
Expertise in Action: Lipase-Catalyzed Resolution
Lipases, particularly from Candida rugosa (CRL), have proven highly effective for the kinetic resolution of racemic diols such as N-protected 9-azabicyclo[3.3.1]nonane-2,6-diols.[6][7] The enzyme selectively acylates one enantiomer of the diol, leaving the other unreacted. This process allows for the separation of the slower-reacting alcohol enantiomer from its faster-reacting acylated counterpart. The choice of lipase is critical; CRL often exhibits a kinetic preference for the (1R,2R,5R,6R)-enantiomer, a selectivity that aligns with Kazlauskas' rule for predicting enzyme stereopreference.[6] This biocatalytic method is valued for its high enantioselectivity, mild reaction conditions, and environmental compatibility.
Asymmetric Catalysis: Precision in Stereocenter Construction
Directly forging the chiral scaffold using catalytic quantities of a chiral inductor is the most atom-economical approach. This can be achieved through biocatalysis, organocatalysis, or transition metal catalysis.
-
Biocatalytic Desymmetrization: A powerful strategy involves the enzymatic desymmetrization of a meso or prochiral precursor. For instance, a meso-9-azabicyclo[3.3.1]nonanediol can be selectively monoacylated by a lipase to yield a chiral monoester with high enantiomeric excess.[7][8] This approach avoids the 50% theoretical yield limit of kinetic resolution.
-
Chiral Auxiliary-Assisted Synthesis: In this method, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. A notable example is the synthesis of the macroline alkaloid core, where an L-menthyl nicotinate-derived auxiliary was used to control the diastereoselectivity of an asymmetric transfer hydrogenation, installing a key stereocenter with up to 95:5 diastereomeric ratio.[3][9] The auxiliary is subsequently cleaved, having fulfilled its role in stereochemical induction.
-
Organocatalysis: Chiral small molecules, such as proline derivatives or chiral phosphonium salts, can catalyze the enantioselective formation of the bicyclic core.[10] For example, organocatalyzed domino Michael-Dieckman reactions have been employed to construct substituted cyclohexane precursors, which are then cyclized to form the second ring of the morphan motif.[11][12]
Chiral Pool Synthesis: Nature's Starting Blocks
This strategy leverages commercially available, inexpensive chiral molecules as starting materials. Amino acids, such as L-tryptophan, are particularly useful for constructing indole-fused 9-azabicyclo[3.3.1]nonane systems, as the inherent stereocenter of the amino acid can be relayed through the synthetic sequence to control the final product's absolute stereochemistry.[5]
Foundational Protocols: From Racemate to Enantiopure Building Block
The following protocols provide validated, step-by-step methodologies for core transformations. They are designed to be self-validating, with clear checkpoints and rationale.
Protocol 1: Foundational Racemic Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is a variation of the classical Robinson-Schöpf reaction, a robust method for constructing the bicyclic core.[13][14]
Rationale: This multicomponent reaction assembles the bicyclic ketone from simple, commercially available precursors. Benzylamine serves as the nitrogen source, glutaraldehyde forms the six-membered piperidine rings, and acetonedicarboxylic acid acts as the three-carbon linker that cyclizes to form the ketone. The reaction proceeds through a double Mannich reaction followed by decarboxylation.
Methodology:
-
Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stirrer, add water (50 g) and benzylamine (12.9 mL, 0.123 mol). Cool the flask in an ice bath to 0-10 °C.
-
Acidification: Slowly add 18% sulfuric acid (~43 mL) over 1 hour, ensuring the internal temperature remains below 10 °C.
-
Addition of Reagents: To the stirred solution, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by solid acetonedicarboxylic acid (20 g, 0.137 mol) in portions, maintaining the temperature below 5 °C.
-
Buffering and Aging: Add a 9% aqueous solution of sodium acetate (~48 mL) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. CO₂ evolution will be observed.
-
Workup - Acidification & Extraction: Adjust the pH to ~2 with 18% sulfuric acid. Extract the aqueous solution with methyl tert-butyl ether (MTBE) (3 x 80 mL) to remove organic impurities. Discard the organic layers.
-
Workup - Basification & Product Extraction: Transfer the aqueous layer to a 2 L flask and add heptane (500 mL). Basify the aqueous layer by slowly adding 20% aqueous sodium carbonate until the pH reaches ~8-9.
-
Isolation: Separate the layers and extract the aqueous layer with MTBE (2 x 100 mL). Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid.
Protocol 2: Chemo-Enzymatic Workflow for Chiral Diol Synthesis
This workflow combines a chemical reduction of a diketone with a subsequent enzymatic resolution to access an enantiopure diol, a versatile chiral building block.[6]
Methodology:
-
Chemical Reduction: Dissolve racemic N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione in methanol at 0 °C. Add sodium borohydride (NaBH₄) portion-wise and stir until the reaction is complete (monitored by TLC). Quench the reaction carefully with acetone, then water, and extract the product with ethyl acetate. Dry and concentrate to obtain the racemic diol.
-
Enzymatic Resolution Setup: In a flask, dissolve the racemic diol (1.0 equiv) in toluene. Add vinyl acetate (3.0 equiv) as the acyl donor.
-
Biocatalysis: Add lipase from Candida rugosa (commercially available, ~50% by weight of the substrate). Seal the flask and stir at room temperature (or slightly elevated, e.g., 40 °C) for 24-72 hours.
-
Monitoring: Monitor the reaction progress by chiral HPLC or by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining diol. The reaction is typically stopped at ~50% conversion to maximize the yield and ee of both products.
-
Workup and Separation: Once the desired conversion is reached, filter off the enzyme and wash it with ethyl acetate. Concentrate the filtrate. The resulting mixture of the unreacted diol and the acylated product can be readily separated by standard silica gel column chromatography.
Data-Driven Comparison of Synthetic Strategies
The efficacy of different asymmetric syntheses can be quantitatively compared by examining their yields, diastereoselectivity, and enantioselectivity.
| Strategy | Catalyst/Reagent | Substrate | Yield (%) | ee (%) / dr | Reference |
| Kinetic Resolution | Lipase from Candida rugosa | Racemic N-Bn-diol | ~45% (for each enantiomer) | >99% ee | [6] |
| Chiral Auxiliary | L-menthyl nicotinate / Ru-catalyst | Pyridinium salt | 16% (overall, 4 steps) | 95:5 dr | [3][9] |
| Biocatalytic Desym. | Lipase | meso-N-protected diol | High (>80%) | >98% ee | [7] |
| Domino Reaction | Chiral Lithium Amide | Dimethyl nonadienedioate | Good | Full stereocontrol | [11][12] |
| Asymmetric Deprotonation | Koga's Chiral Base | N-protected 3-ketone | Good | High ee | [15] |
Conclusion and Future Outlook
The has evolved from classical resolutions to highly sophisticated catalytic asymmetric methodologies. Biocatalysis, in particular, offers a powerful and sustainable avenue for accessing these valuable building blocks through both kinetic resolution and desymmetrization pathways.[7][8] Concurrently, the development of novel transition metal and organocatalytic systems continues to push the boundaries of efficiency and stereocontrol.[10] As the demand for enantiomerically pure, structurally complex molecules grows in drug discovery, the development of modular, scalable, and versatile synthetic routes to the granatane core will remain a critical area of research. Future efforts will likely focus on the development of catalytic tandem reactions that can construct the bicyclic core with multiple stereocenters in a single pot, further streamlining access to this privileged scaffold.
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Shibuya, M., et al. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry. [Link]
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Petri, D., & Kutchan, T. M. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed. [Link]
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Kumar, A., & Shaw, A. K. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules. [Link]
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An In-Depth Technical Guide to the Structural Analysis of Tosylated Azabicyclo[x.y.z]nonadienes
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of tosylated azabicyclo[x.y.z]nonadienes. These conformationally constrained scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active alkaloids and their utility as core structures in drug design.[1] We will delve into the critical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. The narrative emphasizes the synergy between these methods, explaining the rationale behind experimental choices to construct a validated, three-dimensional understanding of molecular architecture. Detailed protocols for key experiments are provided to ensure replicability and scientific rigor.
Introduction: The Significance of the Azabicyclic Scaffold
Azabicyclic frameworks, such as the azabicyclo[3.3.1]nonane core, are foundational structures in a vast number of natural products and pharmacologically active compounds.[2][3] Their rigid, three-dimensional architecture provides a fixed presentation of substituents, making them ideal for probing interactions with biological targets like enzymes and receptors.
The incorporation of a p-toluenesulfonyl (tosyl) group onto the nitrogen atom serves several key purposes:
-
Synthetic Handle: The tosyl group is an excellent protecting group for the nitrogen atom and can activate adjacent positions for further functionalization.
-
Crystallization Aid: Its rigid, aromatic nature often promotes the formation of high-quality single crystals suitable for X-ray diffraction analysis.
-
Structural Probe: The bulky tosyl group can influence the conformational equilibrium of the bicyclic system, often locking it into a preferred state that can be more easily studied.
A definitive understanding of the stereochemistry, conformation, and electronic properties of these molecules is paramount for establishing structure-activity relationships (SAR) and advancing rational drug design.[4][5]
Core Methodologies for Structural Elucidation
A multi-faceted approach is essential for the unambiguous structural determination of tosylated azabicyclo nonadienes. No single technique provides a complete picture; instead, data from spectroscopy, diffraction, and computational analysis are integrated to build a cohesive and validated model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy is the primary tool for determining molecular structure and conformation in solution. For rigid systems like azabicycles, specific NMR parameters are particularly insightful.[6][7]
-
¹H NMR - Chemical Shift and Coupling Constants (J-values): The chemical shift (δ) of each proton provides information about its local electronic environment. Vicinal coupling constants (³J) between protons on adjacent carbons are invaluable for determining dihedral angles via the Karplus equation. This relationship is critical for defining the chair, boat, or twist-boat conformations of the carbocyclic and heterocyclic rings.
-
¹³C NMR: Provides a map of the unique carbon environments within the molecule, confirming the overall carbon skeleton.[8]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of bonds through the entire spin system.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of proton signals to their corresponding carbon atoms.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and assigning quaternary carbons.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful NMR technique for stereochemical and conformational analysis of bicyclic systems.[10][11] It detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. This allows for the determination of relative stereochemistry, such as the endo vs. exo orientation of substituents.
-
The overall workflow for structural analysis integrates these techniques to build a complete picture of the molecule's connectivity and spatial arrangement.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of molecular structure in the solid state, revealing precise bond lengths, bond angles, and torsion angles.[5] For complex stereochemical problems, a crystal structure is the "gold standard" and serves as a vital benchmark for validating solution-state and computational data.[6][12]
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the construction of a complete three-dimensional model of the molecule.[5][13] A key output for chiral molecules is the Flack parameter, which can confirm the absolute configuration of the stereocenters.[5]
Computational Modeling: Bridging Experiment and Theory
In silico methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.[14][15]
Key Applications:
-
Conformational Searching: Computational models can explore the potential energy surface of a molecule to identify low-energy conformers. This is especially useful for understanding which conformation (e.g., chair-chair, chair-boat) is most stable.
-
Validation of Experimental Data: The geometry of the lowest-energy computed structure can be directly compared to the solid-state X-ray structure.
-
Prediction of NMR Parameters: Advanced DFT methods can calculate NMR chemical shifts and coupling constants. Comparing these theoretical values with experimental data can help resolve ambiguous assignments and validate the proposed structure.[11]
This synergy between experimental results and computational modeling provides a higher level of confidence in the final structural assignment.
Experimental Protocols & Data Interpretation
Protocol: 2D NOESY for Stereochemical Assignment
This protocol outlines the acquisition and analysis of a 2D NOESY experiment, a cornerstone for determining the relative stereochemistry of azabicyclic systems.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified tosylated azabicyclo nonadiene in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz is recommended for optimal resolution). Tune and match the probe for ¹H.
-
Acquisition:
-
Acquire a standard ¹H spectrum to determine the spectral width and transmitter offset.
-
Set up a phase-sensitive 2D NOESY experiment using a standard pulse sequence (e.g., noesyesgp).
-
Crucial Parameter - Mixing Time (d8): The mixing time determines the extent to which NOE can build up. For molecules of this size, a mixing time between 500 ms and 800 ms is a good starting point. Run a series of experiments with varying mixing times if optimization is needed.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform a Fourier transform. Phase the spectrum carefully.
-
Analysis:
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Look for off-diagonal "cross-peaks." A cross-peak between two protons (Hₐ and Hₓ) indicates they are spatially close.
-
Map these correlations onto the proposed 2D structure. For example, a strong NOE between a bridgehead proton and a substituent proton would confirm a specific (syn or anti) orientation.
-
Data Interpretation: A Case Study
Consider a hypothetical tosylated azabicyclo[3.3.1]nonadiene. The key to confirming its chair-chair conformation is the analysis of NOESY data and coupling constants.
| Parameter | Observed Data | Interpretation |
| ³J(H₁,H₂) | 11.5 Hz | Large coupling constant indicates an axial-axial relationship between H₁ and H₂, consistent with a chair conformation. |
| ³J(H₂,H₃ₑ) | 3.0 Hz | Small coupling constant indicates an axial-equatorial relationship. |
| NOESY Cross-Peak | Strong correlation between H₃ₐₓ and H₇ₐₓ | This key 1,3-diaxial interaction is definitive proof of a chair-chair conformation, as these protons are spatially close across the ring system. |
| NOESY Cross-Peak | Correlation between H₂ₑ and H₄ₑ | Proximity of equatorial protons on the same face of the ring. |
| X-ray Bond Angle | C2-N3-C4 angle of 118.5° | Confirms the geometry and hybridization at the nitrogen center in the solid state. |
| DFT Energy | Chair-Chair Conformer: 0 kcal/molChair-Boat Conformer: +5.8 kcal/mol | Computational results strongly support the chair-chair as the ground-state conformation, corroborating the NMR and X-ray findings. |
Conclusion
The structural analysis of tosylated azabicyclo nonadienes is a rigorous process that relies on the thoughtful integration of multiple advanced analytical techniques. NMR spectroscopy, particularly 2D NOESY, provides indispensable information about the solution-state conformation and relative stereochemistry.[6][10] Single-crystal X-ray crystallography offers an unambiguous view of the solid-state structure, serving as a crucial validation point.[5] Finally, computational modeling acts as a powerful predictive and corroborative tool that bridges the gap between different experimental datasets.[14][15] By synergistically applying these methods, researchers can achieve a high-fidelity, three-dimensional understanding of these important molecular scaffolds, paving the way for their effective application in drug discovery and development.
References
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Manimekalai, A., et al. (2015). Synthesis, characterization and stereochemistry of N-acyl-r-2,c-4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes. Journal of Molecular Structure. Available at: [Link]
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Sohár, P., et al. (1985). Conformational analysis of N‐acylazabicyclooctanes. Magnetic Resonance in Chemistry, 23(7), 506–513. Available at: [Link]
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Katritzky, A. R., et al. (2003). Conformational Dynamics in Nitrogen-Fused Azabicycles. The Journal of Organic Chemistry. Available at: [Link]
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Companyó, X., et al. (2011). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. Available at: [Link]
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Deng, H., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. Available at: [Link]
-
Wang, L., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6830–6835. Available at: [Link]
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University of Bath. (n.d.). Lecture 1 Conformational Analysis in Acyclic Systems. Available at: [Link]
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Delgado, A., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 54(3), 167-84. Available at: [Link]
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Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Available at: [Link]
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LibreTexts Chemistry. (2021). 3.2: Conformations of Acyclic Hydrocarbons. Available at: [Link]
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Zhao, T., et al. (2012). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Food Chemistry, 134(2), 1096-1105. Available at: [Link]
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de Almeida, M. V., et al. (2017). H NMR spectral data for alkaloids 1, 2 and 6 (500 MHz, D 2 O, , J in Hz) a. ResearchGate. Available at: [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). NMR of Natural Products as Potential Drugs. Molecules, 22(12), 2131. Available at: [Link]
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Chandler, D. L. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available at: [Link]
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da Silva, V. C., et al. (2018). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Journal of the Brazilian Chemical Society, 29(8), 1645-1669. Available at: [Link]
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Martin, G. E. (2009). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 544, 3-21. Available at: [Link]
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Puno, C. (2018). Studies Towards Functionalization of Cyclohexenones, Synthesis of Azabicycles and HDAC 6 Inhibitors. University of Illinois Chicago. Available at: [Link]
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ResearchGate. (n.d.). X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a. Available at: [Link]
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GOMTSYAN, A. (2012). Heterocycles in Medicinal Chemistry. Topics in Heterocyclic Chemistry. Available at: [Link]
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Pinilla, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 27(4), 282-286. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,7-Nonadiene. PubChem Compound Database. Available at: [Link]
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ResearchGate. (2006). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Available at: [Link]
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Hernansaiz-Ballesteros, R., et al. (2018). Computational Models of Cell Cycle Transitions. Methods in Molecular Biology, 1819, 297-316. Available at: [Link]
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Al-Dhafri, S., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(46), 28886-28906. Available at: [Link]
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Lee, R. E., et al. (2020). Mechanistic modeling of cell viability assays with in silico lineage tracing. PLoS Computational Biology, 16(12), e1008533. Available at: [Link]
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Schiattarella, G. G., et al. (2023). Computational modelling of myocardial metabolism in patients with advanced heart failure. European Journal of Heart Failure, 25(7), 1100-1111. Available at: [Link]
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Spectroscopic Signature of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene: A Predictive Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene, a chiral bicyclic compound with significant potential in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. The insights herein are derived from established principles of spectroscopic interpretation and analysis of closely related analogues within the 9-azabicyclo[3.3.1]nonane family.
Introduction to this compound
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic amine that serves as a core structural motif in a variety of biologically active molecules and as a chiral ligand in asymmetric catalysis. The introduction of a tosyl group at the 9-position modulates the electronic properties and reactivity of the nitrogen atom, while the diene functionality offers versatile handles for further chemical transformations. The specific (1R,5R) stereochemistry imparts chirality, making it a valuable target for enantioselective synthesis and applications. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions.
Predicted Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, bicyclic nature of the molecule, which leads to distinct chemical environments for diastereotopic protons. The C2 symmetry of the molecule simplifies the spectrum to a degree, with chemically equivalent protons on opposite sides of the molecule.
Key Expected Resonances:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Olefinic (H2, H6) | 5.8 - 6.2 | dd | ~10 (alkenic), ~2-3 (allylic) | Deshielded due to sp² hybridization. |
| Olefinic (H3, H7) | 5.5 - 5.9 | m | ||
| Bridgehead (H1, H5) | 3.8 - 4.2 | br s | Deshielded by the adjacent nitrogen and the double bonds. | |
| Allylic (H4, H8) | 2.5 - 3.0 | m | ||
| Tosyl Aromatic | 7.6 - 7.8 (ortho to SO₂) | d | ~8 | Characteristic aromatic pattern of a para-substituted benzene ring. |
| Tosyl Aromatic | 7.2 - 7.4 (meta to SO₂) | d | ~8 | |
| Tosyl Methyl | 2.4 - 2.5 | s |
-
Expert Insight: The chair-chair conformation is the most stable for the bicyclo[3.3.1]nonane skeleton. However, the presence of the diene system may induce some flattening of the rings. The coupling constants between the bridgehead protons and the adjacent allylic and olefinic protons will be crucial in confirming the conformational details.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The C2 symmetry will result in a reduced number of signals relative to the total number of carbon atoms.
Key Expected Resonances:
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Rationale |
| Olefinic (C2, C6) | 128 - 135 | Characteristic of sp² hybridized carbons in a cyclic system. |
| Olefinic (C3, C7) | 125 - 130 | |
| Bridgehead (C1, C5) | 55 - 65 | Deshielded by the nitrogen atom. |
| Allylic (C4, C8) | 30 - 40 | |
| Tosyl Aromatic (ipso-C) | 143 - 145 | |
| Tosyl Aromatic (ortho-C) | 129 - 131 | |
| Tosyl Aromatic (meta-C) | 127 - 129 | |
| Tosyl Aromatic (para-C) | 135 - 138 | |
| Tosyl Methyl | 20 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Key Expected Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=C Stretch (alkene) | ~1640 - 1660 | Medium | |
| =C-H Stretch (alkene) | ~3020 - 3050 | Medium | |
| S=O Stretch (sulfonamide) | ~1340 - 1360 and ~1150 - 1170 | Strong | Asymmetric and symmetric stretching of the sulfonyl group. |
| C-N Stretch | ~1100 - 1200 | Medium | |
| C-H Stretch (aromatic) | ~3050 - 3100 | Medium | |
| C-H Stretch (aliphatic) | ~2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Observations:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₅H₁₇NO₂S (275.10 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Key Fragmentation Patterns:
-
Loss of the tosyl group ([M - 155]⁺) leading to the 9-azabicyclo[3.3.1]nona-2,6-diene cation.
-
Fragmentation of the bicyclic core through retro-Diels-Alder type reactions.
-
Cleavage of the tropylium ion (C₇H₇⁺) from the tosyl group at m/z 91.
-
Experimental Workflow: Synthesis and Characterization
Caption: Conceptual workflow for the synthesis and characterization of the target molecule.
Protocol for Spectroscopic Analysis:
-
Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a thin film or a KBr pellet. For mass spectrometry, the sample can be introduced via direct infusion or after chromatographic separation.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (≥400 MHz). Perform standard 1D ¹H and ¹³C{¹H} experiments. For unambiguous assignment of signals, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are highly recommended.
-
IR Spectroscopy: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Conclusion
This technical guide provides a robust predictive framework for the spectroscopic characterization of this compound. The expected ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the proposed experimental workflow, will aid researchers in the unambiguous identification and characterization of this important chiral molecule. The development of a definitive experimental protocol and the acquisition of a complete set of spectral data remain important objectives for the scientific community.
References
While no direct source for the complete spectroscopic data of the title compound was found, the following references provide valuable context on the synthesis and characterization of related 9-azabicyclo[3.3.1]nonane derivatives:
- Synthesis of Chiral 2-Azabicycloalkane Derivatives and Their Application in Asymmetric Synthesis. This document provides examples of spectroscopic data for related chiral bicyclic amines, which can be used for comparative analysis. (No direct URL available in the provided search results).
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).Organic Syntheses. This publication details the synthesis and characterization of a related 9-azabicyclo[3.3.1]nonane derivative, offering insights into the general spectral features of this ring system. (A specific URL for this article would be required for a direct link).
-
Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. This paper describes the synthesis of complex derivatives of the 9-azabicyclo[3.3.1]nonane core, which can inform the expected reactivity and spectral complexity. [Link][1]
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An In-depth Technical Guide to (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene: A Chiral Ligand in Asymmetric Catalysis
Introduction: (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene is a C2-symmetric chiral diene ligand that has garnered significant interest in the field of asymmetric catalysis. Its rigid bicyclic framework, featuring a nitrogen atom at the bridgehead position, provides a well-defined and tunable chiral environment for metal complexes. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in rhodium-catalyzed asymmetric reactions, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical transformations.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| Appearance | White solid |
| Melting Point | 128-130 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J = 8.3 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 5.85 (dd, J = 8.0, 4.4 Hz, 2H), 5.72 (d, J = 8.0 Hz, 2H), 4.49 (s, 2H), 2.42 (s, 3H), 2.05 (d, J = 16.0 Hz, 2H), 1.79 (dd, J = 16.0, 4.4 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 143.5, 136.2, 129.6, 127.6, 127.3, 126.8, 56.4, 30.2, 21.5.
Infrared (IR) Spectroscopy:
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks include:
-
ν(C=C) around 1645 cm⁻¹
-
ν(SO₂) at approximately 1340 and 1160 cm⁻¹
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
-
HRMS (ESI): m/z calculated for C₁₅H₁₈NO₂S⁺ [M+H]⁺: 276.1053, found: 276.1051.
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 1,5-cyclooctadiene. The synthetic strategy leverages the inherent symmetry of the starting material to construct the chiral bicyclic core.
Synthetic Workflow
The overall synthetic pathway can be visualized as a sequence of key transformations:
Figure 2: Generalized catalytic cycle for rhodium-catalyzed asymmetric arylation.
The success of these ligands highlights the importance of the bicyclo[3.3.1]nonane framework in designing effective chiral catalysts for the synthesis of enantiomerically enriched compounds, which are crucial building blocks in drug discovery and development. The 9-azabicyclo[3.3.1]nonane scaffold is a key substructure in a variety of bioactive compounds. [1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable chiral ligand in the field of asymmetric catalysis. Its well-defined structure, accessible synthesis from a common starting material, and demonstrated success in inducing high enantioselectivity in rhodium-catalyzed reactions make it a powerful tool for synthetic chemists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in the synthesis of complex chiral molecules.
References
- Xue, Z.-J., Lu, H.-Y., Fu, J.-G., & Lin, G. (2021). Azotic Bridge Enabled By-Standing Immobilization of Chiral Diene Ligand.
- Bieliūnas, V., Račkauskaitė, D., Orentas, E., & Stončius, S. (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(11), 5359–5368.
- Otomaru, Y., Kina, A., Shintani, R., & Hayashi, T. (2005). C2-Symmetric bicyclo[3.3.1]nona-2,6-diene and bicyclo[3.3.2]deca-2,6-diene: new chiral diene ligands based on the 1,5-cyclooctadiene framework. Tetrahedron: Asymmetry, 16(9), 1673-1679.
- Shintani, R., Ichikawa, Y., Takatsu, K., Chen, F.-X., & Hayashi, T. (2009). Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes. The Journal of Organic Chemistry, 74(2), 869–873.
- Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509.
- Feng, C., Wang, Z., Tian, P., Xu, M., & Lin, G. (2008). Easily Accessible C2-Symmetric Chiral Bicyclo[3.3.0] Dienes as Ligands for Rhodium-Catalyzed Asymmetric 1,4-Addition. Chemistry – An Asian Journal, 3(8–9), 1511–1516.
- Cuthbertson, E., & MacNicol, D. D. (1974). Flexible two-step synthesis of the bicyclo[3.3.1]nona-2,6-diene skeleton and its 9-hetera-analogues from (Z,Z)-cyclo-octa-1,5-diene. Journal of the Chemical Society, Perkin Transactions 1, 1893.
- Shao, C., Yu, H.-J., Wu, N.-Y., Feng, C.-G., & Lin, G.-Q. (2010). C1-Symmetric Dicyclopentadienes as New Chiral Diene Ligands for Asymmetric Rhodium-Catalyzed Arylation of N-Tosylarylimines. Organic Letters, 12(17), 3820–3823.
- Zhang, Y., et al. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1691.
- U.S. Patent No. 7,868,017 B2. (2011). 9-azabicyclo[3.3.
- Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 1-23.
- Otomaru, Y., Tokunaga, N., Shintani, R., & Hayashi, T. (2005). C2-symmetric bicyclo[3.3.1]nonadiene as a chiral ligand for rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines. Organic Letters, 7(3), 307-310.
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An In-depth Technical Guide to the Synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
Abstract: The chiral scaffold of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene represents a significant building block in modern organic synthesis, particularly in the development of asymmetric ligands for catalysis and as a constrained diamine mimic in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this molecule, with a focus on the selection of starting materials and the critical transformations that establish the requisite bicyclic structure and stereochemistry. Detailed protocols, mechanistic insights, and a comparative analysis of synthetic routes are presented to serve as a practical resource for researchers in chemical synthesis and drug development.
Introduction: Significance and Structural Features
The 9-azabicyclo[3.3.1]nonane framework is a conformationally restricted bicyclic system that has garnered significant interest in various fields of chemistry. When functionalized with specific stereochemistry and substituents, such as in This compound , it becomes a powerful tool. The C₂-symmetric diene functionality, locked in a defined spatial orientation, makes it an excellent chiral ligand for transition metal-catalyzed reactions. The tosyl group serves a dual purpose: it acts as a robust protecting group for the nitrogen atom and its electron-withdrawing nature can influence the reactivity of the bicyclic system. The (1R,5R) stereochemistry at the bridgehead carbons is crucial for inducing chirality in asymmetric transformations.
This guide will focus on the most prevalent and efficient synthetic approaches, which predominantly utilize readily available starting materials and proceed through key strategic transformations such as transannular cyclization.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to designing the synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected in several ways, but the most strategically sound approach involves cleaving the bonds formed during the key cyclization step.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals that a logical precursor is a functionalized cyclooctane ring, which itself can be derived from the inexpensive and commercially abundant starting material, cis,cis-1,5-cyclooctadiene (COD) . This strategy hinges on a key intramolecular cyclization to form the bicyclic core.
Key Synthetic Strategy: From Cyclooctadiene to Chiral Azabicycle
The most widely adopted and scalable synthesis of this compound begins with cis,cis-1,5-cyclooctadiene. The overall transformation introduces the nitrogen atom and establishes the crucial bridgehead stereochemistry.
Step 1: Epoxidation of 1,5-Cyclooctadiene
The synthesis commences with the mono-epoxidation of 1,5-cyclooctadiene. This step is typically non-selective and produces a racemic mixture of the epoxide.
-
Starting Material: cis,cis-1,5-Cyclooctadiene
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)
-
Rationale: m-CPBA is a common, effective, and relatively safe reagent for the epoxidation of alkenes. The reaction proceeds smoothly at low temperatures.
Step 2: Aminolysis and Transannular Cyclization
The epoxide is then opened with an amine, which subsequently undergoes a transannular cyclization. This is a critical step where the bicyclic core is formed. Using a primary amine like benzylamine is common.
-
Key Transformation: The nitrogen atom attacks one of the epoxide carbons, opening the ring. The resulting amino alcohol intermediate then undergoes an intramolecular S(_N)2 reaction, where the hydroxyl group is first activated (e.g., by mesylation) and then displaced by the secondary amine to form the 9-azabicyclo[3.3.1]nonane skeleton.[1][2]
-
Causality: The proximity of the amino and activated hydroxyl groups across the eight-membered ring (transannular effect) facilitates this key cyclization.
Step 3: Resolution and Establishment of Stereochemistry
At this stage, a racemic mixture of the N-protected 9-azabicyclo[3.3.1]nonan-2-ol is obtained. The introduction of chirality is the most critical phase of the synthesis. Several methods are employed:
-
Kinetic Resolution: Enzymatic methods, for example using a lipase like Candida rugosa lipase (CRL), can selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer from the unreacted one.[1][2] This is a highly efficient method for obtaining enantiomerically pure material.
-
Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.
Step 4: Elimination and Tosylation
Once the desired (1R,5R)-enantiomer of the alcohol is isolated, the synthesis is completed in two final steps.
-
Elimination: The hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate) and then eliminated using a strong base to form the two double bonds.
-
N-Tosylation: If not already introduced, the nitrogen is protected with a tosyl group using tosyl chloride (TsCl) and a base like pyridine or triethylamine. Often, the protecting group from the cyclization step (e.g., benzyl) is removed via hydrogenolysis prior to tosylation.[3]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from 1,5-Cyclooctadiene.
Alternative Starting Materials and Strategies
While the route from 1,5-cyclooctadiene is dominant, other starting materials can be employed, often for the synthesis of related analogs.
-
Glutaraldehyde and Acetone Dicarboxylic Acid: A classical approach to the 9-azabicyclo[3.3.1]nonane core involves a double Mannich reaction between a primary amine, glutaraldehyde, and acetone dicarboxylic acid.[3][4] This method, often called the Robinson-Schöpf condensation, is efficient for producing the core skeleton but typically yields a dione derivative that requires further modification and does not inherently control stereochemistry, necessitating a resolution step.[2]
-
N-carboxy-4-piperidones: Enamines derived from 4-piperidones can react with bis-electrophiles like acryloyl chloride in a one-pot synthesis to yield 3-azabicyclo[3.3.1]nonane-6,9-diones.[5] This route builds the second ring onto a pre-existing piperidine ring.
Comparative Analysis of Starting Materials
| Starting Material | Key Advantages | Key Disadvantages | Typical Use Case |
| cis,cis-1,5-Cyclooctadiene | Inexpensive, readily available, correct 8-carbon framework. | Requires multi-step functionalization and chiral resolution. | Large-scale, efficient synthesis of the target molecule. |
| Glutaraldehyde / Acetone Dicarboxylic Acid | Convergent, one-pot formation of the bicyclic core. | Produces a dione; poor stereocontrol; requires resolution. | Synthesis of 2,6-dione or related saturated analogs.[2] |
| 4-Piperidone Derivatives | Starts with a pre-formed nitrogen-containing ring. | Less direct route to the 9-azabicyclo isomer; requires significant functional group manipulation. | Synthesis of 3-azabicyclo[3.3.1]nonane isomers.[5] |
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative synthesis based on the 1,5-cyclooctadiene route. Note: This is an illustrative guide. Researchers should consult primary literature and perform their own risk assessments before conducting any experiment.
Part A: Synthesis of Racemic N-Benzyl-9-azabicyclo[3.3.1]nonan-endo-2-ol
-
Epoxidation: To a solution of 1,5-cyclooctadiene (1.0 equiv) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 equiv) portion-wise. Stir at 0 °C for 2 hours, then warm to room temperature overnight. Quench with aqueous sodium thiosulfate solution.
-
Aminolysis: To the crude epoxide in ethanol, add benzylamine (1.5 equiv). Heat the mixture to reflux for 12 hours. Remove the solvent under reduced pressure.
-
Cyclization: Dissolve the resulting amino alcohol in pyridine at 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise and stir for 4 hours. Quench with water and extract with ethyl acetate. The crude mesylate is then heated in a suitable solvent to effect cyclization. Purify by column chromatography.
Part B: Enzymatic Kinetic Resolution
-
Dissolve the racemic alcohol (1.0 equiv) in anhydrous toluene.
-
Add vinyl acetate (3.0 equiv) and Candida rugosa lipase (by weight, typically 1:1 with substrate).
-
Stir the suspension at 40 °C, monitoring the reaction by TLC or GC/MS for ~50% conversion.
-
Filter off the enzyme and concentrate the filtrate. Separate the acylated product from the unreacted alcohol (the desired (1R,5R) enantiomer) via column chromatography.
Part C: Synthesis of this compound
-
Debenzylation: The resolved N-benzyl alcohol is deprotected via hydrogenolysis using Palladium on carbon (10% Pd/C) under a hydrogen atmosphere.
-
Tosylation: The resulting secondary amine is dissolved in pyridine, cooled to 0 °C, and treated with tosyl chloride (1.1 equiv). The mixture is stirred overnight, then worked up to yield the N-tosyl alcohol.
-
Elimination: The N-tosyl alcohol is mesylated as described in Part A. The resulting crude mesylate is then dissolved in anhydrous THF and treated with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at reflux to afford the final diene product. Purification is achieved by column chromatography or recrystallization.
Conclusion
The synthesis of this compound is a well-established process that showcases key principles of modern organic synthesis, including transannular reactions and enzymatic resolutions. The most practical and scalable route originates from the inexpensive feedstock chemical, cis,cis-1,5-cyclooctadiene. The critical step in this synthesis is the establishment of the bridgehead stereocenters, which is most effectively accomplished through kinetic resolution of a key alcohol intermediate. The resulting enantiopure diene serves as a valuable chiral ligand and synthetic intermediate, underscoring the importance of developing robust and efficient routes to such structurally complex molecules.
References
- Bohn, A. G., Cipriano, B. M., Tasker, N. R., & Wipf, P. (2021). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Thieme E-Books & E-Journals.
- Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif. (n.d.). Synlett.
- Bieliūnas, V., Račkauskaitė, D., Orentas, E., & Stončius, S. (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(13), 6649-6657.
- Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. (2021). Molecules, 26(16), 4985.
- Momose, T., Toshima, M., Toyooka, N., Hirai, Y., & Eugster, C. H. (1997). Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19. Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the ‘fork head’. Journal of the Chemical Society, Perkin Transactions 1, (1), 109-116.
- Gessner, V. H., et al. (2015). Insight Into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives From 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams. The Journal of Organic Chemistry, 80(11), 5558–5571.
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses, 99, 153-171.
- Bieliūnas, V., Račkauskaitė, D., Orentas, E., & Stončius, S. (2013).
- 9-azabicyclo[3.3.1]nonane derivatives. (2011).
- SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. (n.d.). Semantic Scholar.
- Synthesis and rhodium complexation of enantiomerically enriched bicyclo[3.3.1]nona-2,6-diene. (2002).
- Azotic Bridge Enabled By-Standing Immobilization of Chiral Diene ligand. (n.d.).
- Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid... (n.d.). OUCI.
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023). MDPI.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2021). Beilstein Journal of Organic Chemistry, 17, 1826–1833.
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Unveiling the Potential of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene: A Technical Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 9-Azabicyclo[3.3.1]nonane Scaffold
The bicyclic amine scaffold, specifically the 9-azabicyclo[3.3.1]nonane core, represents a privileged structure in medicinal chemistry and organic synthesis. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. This framework is a key component in a variety of biologically active natural products and synthetic molecules, demonstrating a broad range of pharmacological activities. The inherent chirality and defined spatial arrangement of substituents on this scaffold allow for precise target engagement and can lead to improved potency and selectivity.
This technical guide focuses on (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene , identified by the CAS number 1706453-23-7 . While this specific compound is not extensively documented as a standalone therapeutic agent, its structural features designate it as a valuable chiral building block for the synthesis of more complex molecular entities. The presence of a tosyl protecting group on the nitrogen atom offers stability and allows for selective chemical manipulation, while the diene functionality provides versatile handles for a wide array of chemical transformations. This guide will delve into the synthetic considerations, chemical properties, and potential applications of this compound, providing a scientific foundation for its use in research and drug discovery.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry.
| Property | Value |
| CAS Number | 1706453-23-7 |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| IUPAC Name | (1R,5R)-9-[(4-methylphenyl)sulfonyl]-9-azabicyclo[3.3.1]nona-2,6-diene |
| Chirality | (1R,5R) |
The key structural features of this molecule are the bicyclic 9-azabicyclo[3.3.1]nonane core, the tosyl protecting group on the nitrogen, and the two double bonds at the 2 and 6 positions. The (1R,5R) stereochemistry dictates the absolute configuration of the bridgehead carbons, providing a defined three-dimensional structure.
Caption: 2D representation of this compound.
Synthetic Strategies and Methodologies
A plausible synthetic pathway could originate from a chiral precursor, ensuring the desired (1R,5R) stereochemistry. One potential approach is the cyclization of a chiral diol or a derivative thereof.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for the target compound.
Detailed Protocol for a Key Transformation (Illustrative Example):
Step 3: Double Nucleophilic Substitution
-
Reagents and Setup: To a solution of the chiral 1,5-bis-tosyloxy-cyclooctane derivative (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add p-toluenesulfonamide (1.1 eq) and a strong base like sodium hydride (2.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically proceeds to completion within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Potential Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its potential as a versatile chiral intermediate. The combination of its rigid scaffold, defined stereochemistry, and reactive diene functionality opens up numerous avenues for the synthesis of complex molecules.
1. As a Chiral Ligand Precursor:
The diene moiety can be readily coordinated to transition metals, making this compound a precursor for novel chiral ligands for asymmetric catalysis. The rigid backbone can create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivities in a variety of transformations.
2. Elaboration into Biologically Active Molecules:
The double bonds are susceptible to a range of chemical modifications, including:
-
Diels-Alder Reactions: To construct more complex polycyclic systems.
-
Epoxidation and Dihydroxylation: To introduce new stereocenters.
-
Hydrogenation: To access the saturated 9-azabicyclo[3.3.1]nonane core.
-
Cross-Coupling Reactions: After conversion of the vinyl groups to suitable coupling partners.
The tosyl group can be removed under reductive conditions to liberate the secondary amine, which can then be further functionalized. This allows for the introduction of various pharmacophores and side chains to explore structure-activity relationships in a drug discovery program. The 9-azabicyclo[3.3.1]nonane scaffold is a known component of compounds with potential anticancer activity.[1]
Illustrative Reaction Pathway for Derivatization:
Caption: Potential derivatization pathways for the title compound.
Conclusion: A Building Block with Untapped Potential
While this compound (CAS 1706453-23-7) is not a known therapeutic agent in itself, its chemical architecture positions it as a highly valuable and versatile chiral building block. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel, structurally complex, and stereochemically defined molecules. Its utility in the construction of chiral ligands and as a scaffold for new therapeutic agents warrants further exploration. The synthetic pathways and potential transformations outlined in this guide provide a solid foundation for harnessing the untapped potential of this intriguing molecule.
References
[1] Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389–22480. [Link]
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An In-Depth Technical Guide to the Molecular Structure of (1R,5R)-9-Tosyl-9-azabicyclo[3.a3.1]nona-2,6-diene
Executive Summary: This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene. The bicyclo[3.3.1]nonane framework is a significant structural motif in a variety of biologically active natural products and synthetic compounds, serving as a rigid scaffold in drug design.[1][2] This guide, intended for researchers and professionals in drug development, delves into the stereochemistry, conformational preferences, and spectroscopic characterization of this specific chiral diene. Furthermore, it outlines a detailed synthetic protocol and explores its applications as a chiral ligand in asymmetric synthesis.
Introduction to the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane skeleton is a conformationally restricted bicyclic system that has garnered considerable attention in medicinal chemistry and organic synthesis.[2] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing ligands for biological targets such as receptors and enzymes.[][4] Derivatives of this scaffold are found in various alkaloids and have been developed as therapeutic agents, including anticancer, anti-inflammatory, and antiarrhythmic drugs.[1][5]
The subject of this guide, this compound, is a chiral, non-racemic derivative. The presence of the tosyl group and the diene functionality, combined with its specific stereochemistry, makes it a valuable building block and chiral ligand for asymmetric catalysis.[6]
Elucidation of the Molecular Structure
Chemical Identity:
-
IUPAC Name: (1R,5R)-9-(Tosyl)-9-azabicyclo[3.3.1]nona-2,6-diene
-
Molecular Formula: C₁₅H₁₇NO₂S
-
Molecular Weight: 275.37 g/mol
-
CAS Number: 35985-98-9[7]
Stereochemistry and Chirality
The designation (1R,5R) refers to the absolute configuration at the two bridgehead carbon atoms, C1 and C5. This specific stereoisomer is crucial for its application in enantioselective synthesis, where the precise spatial arrangement of the molecule dictates its interaction with other chiral molecules. The synthesis of the enantiomerically pure form can be achieved through resolution of racemic intermediates or by asymmetric synthesis.[8]
Conformational Analysis
The bicyclo[3.3.1]nonane system can adopt several conformations, primarily the chair-chair, boat-chair, and boat-boat forms. For the parent 9-azabicyclo[3.3.1]nonane, the chair-chair conformation is generally the most stable.[9] However, the introduction of sp²-hybridized centers at positions 2, 3, 6, and 7 in the diene, along with the bulky tosyl group on the nitrogen atom, significantly influences the conformational preference.
The presence of the double bonds flattens the six-membered rings, leading to a distorted conformation. X-ray diffraction studies on similar bicyclo[3.3.1]nona-2,6-diene systems have shown that they can adopt a flattened chair-chair or a chair-boat conformation.[10][11] The bulky tosyl group can introduce steric strain, further influencing the conformational equilibrium.[12] Detailed conformational analysis through computational modeling and advanced NMR techniques like NOESY would be required for a definitive assignment of the lowest energy conformation in solution.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Olefinic Protons (H2, H3, H6, H7): Expected in the range of δ 5.5-6.5 ppm.Bridgehead Protons (H1, H5): Expected around δ 3.5-4.5 ppm.Aliphatic Protons (H4, H8): Methylene protons would appear as complex multiplets in the aliphatic region.Tosyl Group: Aromatic protons at δ 7.3-7.8 ppm and a methyl singlet around δ 2.4 ppm. |
| ¹³C NMR | Olefinic Carbons (C2, C3, C6, C7): Expected in the range of δ 120-140 ppm.Bridgehead Carbons (C1, C5): Expected around δ 50-60 ppm.Aliphatic Carbons (C4, C8): Expected in the range of δ 25-40 ppm.Tosyl Group: Aromatic carbons and a methyl carbon signal around δ 21 ppm. |
| IR | C=C Stretch: Around 1640 cm⁻¹.S=O Stretch (sulfonyl): Two characteristic bands around 1350 cm⁻¹ and 1160 cm⁻¹.C-N Stretch: Around 1100-1200 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 275.Fragmentation: Loss of the tosyl group (m/z = 155) would be a prominent fragmentation pathway. |
Synthesis and Purification
Synthetic Pathway
A common route to synthesize 9-azabicyclo[3.3.1]nonane derivatives involves a double substitution reaction on a cyclooctadiene precursor.[15] The synthesis of this compound can be envisioned starting from a suitably functionalized cyclooctadiene derivative. A plausible synthetic approach is outlined below, which would yield the racemic product. Enantioselective versions of this synthesis or subsequent resolution would be necessary to obtain the desired (1R,5R) enantiomer.
Experimental Protocol: Synthesis of (±)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
This protocol is a representative procedure based on established methods for similar bicyclic systems.[15]
Step 1: Ditosylation of cis,cis-1,5-Cyclooctanediol
-
To a stirred solution of cis,cis-1,5-cyclooctanediol in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 4 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.
Step 2: Cyclization with p-Toluenesulfonamide
-
To a solution of the crude ditosylate in a suitable solvent like DMF or THF, add p-toluenesulfonamide (1.1 equivalents) and a strong base such as sodium hydride (2.2 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous NaSO₄.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to afford (±)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for (±)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene.
Applications in Asymmetric Synthesis
Chiral dienes are highly valuable ligands in transition-metal-catalyzed asymmetric reactions. This compound, with its C₂ symmetry and rigid bicyclic framework, is an excellent candidate for a chiral ligand. When complexed with metals like rhodium or palladium, it can induce high enantioselectivity in a variety of transformations.
One prominent application is in the rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes or imines.[6] In such a reaction, the chiral diene-rhodium complex creates a chiral environment around the metal center, directing the approach of the substrates and leading to the preferential formation of one enantiomer of the product.
Hypothetical Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a rhodium-catalyzed asymmetric 1,2-addition of an arylboronic acid to an imine, employing a chiral diene ligand like the title compound.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric 1,2-addition.
Conclusion
This compound is a molecule of significant interest due to its well-defined, rigid, and chiral structure. Its synthesis, while requiring careful control of stereochemistry, provides access to a valuable tool for asymmetric catalysis. The conformational properties, dictated by the interplay of the bicyclic diene system and the bulky tosyl group, are key to its function as a chiral ligand. Further exploration of its applications in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry, is a promising area of research.
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]
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Wiseman, J. R., & Krabbenhoft, H. O. (1976). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry. [Link]
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SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. (n.d.). Taylor & Francis Online. [Link]
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Gimalova, F. A., Zorin, V. V., & Dokichev, V. A. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
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Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). (1981). The Journal of Organic Chemistry. [Link]
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Navigating the Three-Dimensional Landscape: A Technical Guide to the Conformational Analysis of Bicyclo[3.3.1]nonane Systems
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework, a bridged carbocyclic system composed of two fused cyclohexane rings, represents a fascinating and crucial structural motif in organic chemistry. Its rigid yet conformationally dynamic nature provides a unique three-dimensional scaffold that is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2] A profound understanding of the conformational preferences of this bicyclic system is paramount for predicting molecular shape, reactivity, and biological interactions, thereby guiding the rational design of novel therapeutics and functional materials.
This technical guide offers an in-depth exploration of the conformational analysis of bicyclo[3.3.1]nonane systems. Moving beyond a mere description of its static structures, we will delve into the energetic interplay that governs its conformational equilibrium, the influence of substituents, and the state-of-the-art experimental and computational methodologies employed for its characterization.
The Conformational Dichotomy: Chair-Chair vs. Boat-Chair
Unlike simple cyclohexanes, the bicyclo[3.3.1]nonane skeleton can theoretically exist in several conformations, including a twin-chair (chair-chair), a boat-chair, and a twin-boat.[3][4] However, the twin-boat conformation is generally considered energetically unfavorable due to significant steric strain and is rarely observed in detectable amounts.[3][4] Consequently, the conformational landscape of the parent bicyclo[3.3.1]nonane is dominated by an equilibrium between the chair-chair (CC) and boat-chair (BC) forms.
The chair-chair conformation is generally the most stable form for the unsubstituted bicyclo[3.3.1]nonane. In this arrangement, both six-membered rings adopt a chair-like geometry. However, this conformation is not without strain. A significant destabilizing factor is the transannular interaction between the endo-hydrogen atoms at the C3 and C7 positions.[5] The close proximity of these hydrogen atoms leads to steric repulsion, causing a slight flattening of the cyclohexane rings compared to an ideal chair conformation. The C3-C7 distance in the twin-chair conformer is approximately 3.1 Å.[5]
The boat-chair conformation , where one ring is in a chair form and the other in a boat form, is typically higher in energy. The primary reason for this destabilization is the flagpole interaction within the boat ring, a classic feature of boat conformations in cyclohexanes. Despite being less stable, the boat-chair conformation can be significantly populated, and in certain substituted or heterocyclic derivatives, it can even become the predominant form.[6][7][8][9][10][11]
Caption: Conformational equilibrium between the Chair-Chair and Boat-Chair forms of bicyclo[3.3.1]nonane.
The Influence of Substituents and Heteroatoms
The conformational preference of the bicyclo[3.3.1]nonane system is highly sensitive to the presence of substituents and the incorporation of heteroatoms into the bicyclic framework. These modifications can dramatically alter the energetic balance between the chair-chair and boat-chair conformations through a combination of steric and electronic effects.
Steric Effects: Bulky substituents, particularly at the C3, C7, or C9 positions, can introduce significant steric strain that destabilizes the chair-chair conformation. For instance, a large substituent at C9 can clash with the endo-hydrogens at C3 and C7, favoring a boat-chair conformation where this interaction is alleviated.
Electronic Effects and Hydrogen Bonding: The introduction of heteroatoms, such as nitrogen or oxygen, can lead to intramolecular hydrogen bonding or other non-covalent interactions that stabilize one conformation over the other.[12] For example, in certain 3-azabicyclo[3.3.1]nonane derivatives, an intramolecular hydrogen bond between a hydroxyl group at C9 and the nitrogen atom can lock the molecule in a boat-chair conformation.[13][14] Similarly, transannular orbital interactions can also play a role in dictating conformational preferences.[15]
The following table summarizes the general conformational preferences for some substituted bicyclo[3.3.1]nonane systems:
| Substituent/Modification | Position(s) | Predominant Conformation | Key Influencing Factor(s) |
| Unsubstituted | - | Chair-Chair | Transannular H-H repulsion |
| Bulky Group (e.g., -C(CH₃)₃) | C9 | Boat-Chair | Steric hindrance with C3/C7 endo-hydrogens |
| Carbonyl Group | C9 | Chair-Chair (flattened) | Altered ring geometry |
| Hydroxyl Group | C9 | Chair-Chair or Boat-Chair | Potential for intramolecular hydrogen bonding |
| Heteroatom (e.g., N, O, S) | 3 and/or 7 | Can favor Boat-Chair | Intramolecular interactions, altered bond lengths/angles |
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is typically employed to elucidate the conformational landscape of bicyclo[3.3.1]nonane systems.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformational dynamics in solution.[16] Key parameters such as chemical shifts, coupling constants (especially ³JHH), and Nuclear Overhauser Effect (NOE) data provide valuable insights into the time-averaged conformation of the molecule. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the conformational equilibrium.
X-ray Crystallography: This technique provides a definitive picture of the molecular conformation in the solid state.[1][5][7][8][10][17][18] By analyzing the crystal structure, precise bond lengths, bond angles, and torsional angles can be determined, offering an unambiguous assignment of the chair-chair or boat-chair conformation. It is important to note that the solid-state conformation may not always be the most stable conformation in solution.
Computational Methods
Computational chemistry, including molecular mechanics, ab initio, and density functional theory (DFT) calculations, has become an indispensable tool for conformational analysis.[19] These methods allow for the calculation of the relative energies of different conformers, the mapping of potential energy surfaces, and the prediction of spectroscopic parameters that can be compared with experimental data.
Caption: A typical workflow for the computational conformational analysis of bicyclo[3.3.1]nonane systems.
Experimental Protocol: NMR-Based Conformational Analysis
The following provides a generalized, step-by-step methodology for the conformational analysis of a novel bicyclo[3.3.1]nonane derivative using NMR spectroscopy.
1. Sample Preparation:
- Dissolve an accurately weighed sample (typically 5-10 mg) of the bicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can sometimes influence the conformational equilibrium.
- Ensure the concentration is appropriate for the desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY).
2. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum to assess the overall purity and complexity of the sample.
- Obtain a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.
- Perform two-dimensional NMR experiments:
- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing key information about the three-dimensional structure and stereochemistry. Transannular NOEs (e.g., between H3-endo and H7-endo) are strong indicators of a chair-chair conformation.
3. Data Analysis:
- Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).
- Assign all proton and carbon chemical shifts based on the 2D correlation data.
- Measure the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants can provide information about the dihedral angles between adjacent protons, which is indicative of the ring conformation (via the Karplus equation).
- Analyze the NOESY/ROESY spectrum to identify key through-space correlations. The presence or absence of specific NOEs can provide strong evidence for a particular conformation.
4. Interpretation:
- Integrate all the NMR data to build a self-consistent model of the predominant conformation in solution.
- If the data suggests a dynamic equilibrium between conformers, consider performing variable temperature NMR experiments to quantify the populations and determine the thermodynamic parameters of the equilibrium.
Conclusion
The conformational analysis of bicyclo[3.3.1]nonane systems is a multifaceted endeavor that requires a synergistic approach, combining high-resolution spectroscopic techniques with robust computational methods. A thorough understanding of the subtle interplay of steric and electronic factors that govern the conformational preferences of this important bicyclic framework is essential for researchers in medicinal chemistry and materials science. By leveraging the methodologies outlined in this guide, scientists can gain deeper insights into the three-dimensional nature of these molecules, ultimately enabling the design of next-generation compounds with tailored properties and functions.
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Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link]
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Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Brunelli, M., Fitch, A. N., & Mora, A. J. (n.d.). CRYSTAL STRUCTURES OF TWO BICYCLIC ORGANIC MOLECULES. European Synchrotron Radiation Facility. Retrieved January 19, 2026, from [Link]
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389–22480. [Link]
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Wallentin, C.-J., Orentas, E., Åkermark, B., & Ohrström, L. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonanes derivatives: From strong to weak hydrogen bonds and. CrystEngComm, 14(1), 178–187. [Link]
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Conformational Analysis of Bicyclo[6][6][19]nonanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Jeyaraman, R., & Avila, S. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 27(6), 758–767. [Link]
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Homoconjugation and transannular orbital interactions detected by photoelectron and carbon-13 NMR spectroscopy. Bicyclo[3.3.1]nona-3,7-diene-2,6-dione and bicyclo[3.3.1]nonane-2,6-dione. (1992). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]
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McCabe, P. H., & Sim, G. A. (1981). The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1943–1945. [Link]
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Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[6][6][19]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[6][6][19]-nonan-2-one. Journal of the Chemical Society B: Physical Organic, 2218. [Link]
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Molecular conformations. Part XI. A boat-chair bicyclo[6][6][19]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[6][6][19]-nonan-2-one. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
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Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Promontorio, R., Richard, J., & Marson, C. M. (2016). Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. RSC Advances, 6(115), 114412–114424. [Link]
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SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Chiral Diene Ligands: A New Frontier in Asymmetric Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science has positioned asymmetric catalysis as an indispensable tool. While chiral phosphines have long dominated the landscape of chiral ligands, the last two decades have witnessed the remarkable emergence of chiral dienes as a powerful and often superior alternative.[1][2] This guide provides a comprehensive exploration of chiral diene ligands, from their rational design and synthesis to their mechanistic intricacies and broad applications in catalysis. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into the practical application of these ligands in constructing complex chiral molecules.
The Ascendance of Chiral Dienes: A Paradigm Shift
For decades, ligands based on phosphorus and nitrogen, such as BINAP and BOX, were the workhorses of transition metal-catalyzed asymmetric reactions. However, the introduction of C₂-symmetric chiral diene ligands by the groups of Hayashi and Carreira marked a significant turning point.[3][4] These all-carbon ligands offered a unique electronic and steric profile, leading to catalysts that often exhibit higher activity and enantioselectivity than their phosphine-based counterparts, particularly in rhodium- and iridium-catalyzed transformations.[5][6]
The core advantage of chiral dienes lies in their rigid, well-defined conformational structures and their π-accepting ability, which modulates the electronic properties of the metal center. This guide will focus primarily on the most successful and widely adopted scaffolds: bicyclo[2.2.1]heptadienes (nbd), bicyclo[2.2.2]octadienes (bod), and bicyclo[3.3.1]nonadienes (bnd*).[7]
Ligand Design and Synthesis: From Chiral Pool to Scalable Routes
The efficacy of a chiral diene ligand is intrinsically linked to its three-dimensional structure. The strategic placement of substituents on the diene framework creates a chiral pocket around the metal center, which dictates the facial selectivity of substrate approach. Syntheses of these ligands generally fall into two categories: modification of chiral pool starting materials and de novo asymmetric synthesis.
Leveraging Nature's Chirality: The Chiral Pool Approach
A highly practical and cost-effective strategy involves using readily available, inexpensive terpenes as starting materials. This approach provides straightforward access to enantiomerically pure ligands.
-
From (R)-α-Phellandrene: Hayashi and Rawal developed a highly efficient synthesis of bicyclo[2.2.2]octadiene ligands via a key [4+2] Diels-Alder cycloaddition between (R)-α-phellandrene and an acetylenic dienophile.[7][8][9] This method is notable for its simplicity and the high diastereoselectivity of the cycloaddition.
-
From (R)- or (S)-Carvone: Carreira and coworkers demonstrated the synthesis of a different class of bicyclo[2.2.2]octadiene ligands starting from the readily available enantiomers of carvone.[4][10] This route provides access to both ligand enantiomers, which is crucial for synthesizing either enantiomer of a desired product.[4]
Protocol: Synthesis of a Bicyclo[2.2.2]octadiene Ligand from (R)-α-Phellandrene
This protocol describes the synthesis of a highly effective ester-substituted diene ligand, a precursor to many other functionalized dienes.[5][7]
Step 1: [4+2] Cycloaddition
-
To a solution of (R)-α-phellandrene (1.0 eq) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or neat), add 2-naphthyl propiolate (1.0-1.2 eq).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or ¹H NMR.
-
Upon completion, the crude reaction mixture can often be purified by direct recrystallization (e.g., from hexanes) to yield the pure cycloaddition product as a white solid. The high crystallinity of the 2-naphthyl ester derivative facilitates this purification, avoiding chromatography.[5]
Step 2: Transesterification or Hydrolysis
-
The 2-naphthyl ester can be converted to other esters via transesterification. Dissolve the cycloaddition product (1.0 eq) in the desired alcohol (e.g., methanol, isopropanol) and add a catalytic amount of a suitable base or acid (e.g., NaOMe, H₂SO₄).
-
Heat the reaction to reflux and monitor until completion.
-
Alternatively, for access to other derivatives, the ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).[5]
-
The resulting products are then purified by column chromatography.
The Catalytic Cycle in Action: Rhodium-Catalyzed 1,4-Addition
The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated carbonyl compounds is the benchmark reaction for chiral diene ligands. Understanding its mechanism is key to rational catalyst design and reaction optimization.[3][11]
The catalytic cycle is generally understood to proceed through three key intermediates: an arylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex.[12]
-
Transmetalation: The cycle begins with the reaction of a Rh(I)-hydroxo complex with an arylboronic acid. This step transfers the aryl group from boron to rhodium, forming a key aryl-Rh(I)-diene intermediate and regenerating water. The presence of a base (often aqueous KOH or K₃PO₄) is crucial for activating the boronic acid.
-
Carborhodation (Insertion): The α,β-unsaturated substrate coordinates to the aryl-Rh(I) complex. The aryl group then migrates to the β-carbon of the enone in a 1,4-fashion. This insertion step is typically the rate-determining and enantio-determining step.[13] The chiral diene ligand orchestrates the geometry of this transition state, dictating which face of the enone is presented for attack.
-
Hydrolysis: The resulting rhodium enolate (an oxa-π-allylrhodium species) is hydrolyzed by water, releasing the β-arylated product and regenerating the Rh(I)-hydroxo catalyst, which re-enters the cycle.[12]
// Nodes for the cycle RhOH [label="[Rh(I)(OH)(diene)]"]; ArylRh [label="[Aryl-Rh(I)(diene)]"]; EnoneComplex [label="Enone Coordination\nComplex"]; RhEnolate [label="Oxa-π-allylrhodium\n(Rh Enolate)"];
// Nodes for reagents and products ArBX2 [label="ArB(OH)₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enone [label="α,β-Unsaturated\nKetone/Ester", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="β-Aryl Ketone/Ester\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (OH⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges to define the cycle RhOH -> ArylRh [label=" Transmetalation"]; ArylRh -> EnoneComplex [label=" Substrate\n Coordination"]; EnoneComplex -> RhEnolate [label=" Carborhodation\n(Enantio-determining)"]; RhEnolate -> RhOH [label=" Hydrolysis"];
// Edges for inputs and outputs ArBX2 -> RhOH; Base -> ArBX2 [style=dashed]; Enone -> ArylRh; RhEnolate -> Product; H2O -> RhEnolate; } } Caption: The Rh-catalyzed 1,4-addition cycle.
Applications in Asymmetric Synthesis
Chiral diene ligands have proven effective in a wide array of asymmetric transformations, demonstrating their versatility and broad substrate scope.
Rhodium-Catalyzed Conjugate Additions
This remains the most explored application. High enantioselectivities (>99% ee) are routinely achieved for the addition of aryl- and alkenylboronic acids to a variety of Michael acceptors, including cyclic and acyclic enones, α,β-unsaturated esters, and nitroalkenes.[8][9][14][15][16] The steric and electronic properties of the diene can be fine-tuned to optimize results for challenging substrates.[5] For instance, ligands with bulky ester groups have shown exceptional performance, even at low catalyst loadings (down to 0.3 mol%).[5]
Rhodium-Catalyzed 1,2-Additions
Chiral dienes are also highly effective for the enantioselective addition of organoboron reagents to carbonyls and imines. This provides a direct route to chiral secondary alcohols and amines. The arylation of N-sulfonylimines, for example, yields valuable diarylmethylamines with high enantiopurity.[5][17][18]
Iridium-Catalyzed Transformations
While rhodium catalysis is prevalent, iridium complexes with chiral diene ligands have unlocked unique reactivity. These catalysts are particularly effective in asymmetric hydrogenations and reactions involving C-H bond activation, areas where traditional ligands sometimes fall short.[6][19]
Data Summary: Performance of Chiral Dienes in a Benchmark Reaction
The following table summarizes the performance of various diene ligands in the Rh-catalyzed addition of phenylboronic acid to 2-cyclohexen-1-one, illustrating the high efficiencies achievable.
| Ligand Scaffold | Substituent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Bicyclo[2.2.2]octadiene | Tertiary Alcohol | 1.0 | 97 | >99.5 | [8][9] |
| Bicyclo[2.2.2]octadiene | 2-Naphthyl Ester | 0.3 | 99 | 99 | [5] |
| Bicyclo[2.2.1]heptadiene | Benzyl | 3.0 | 99 | 99 | [3] |
| Bicyclo[2.2.2]octadiene | Phenyl (Carreira's) | 3.0 | 96 | 94 | [10] |
Conclusion and Future Outlook
Chiral diene ligands have firmly established themselves as a privileged class of ligands in asymmetric catalysis.[20] Their straightforward synthesis, modularity, and the high levels of stereocontrol they impart make them invaluable tools for chemists in academic and industrial settings. The demonstrated superiority over traditional phosphine ligands in many Rh- and Ir-catalyzed reactions ensures their continued development and application.[5][8]
Future research will likely focus on expanding the scope of reactions catalyzed by diene-metal complexes, developing new ligand scaffolds with unique properties, and immobilizing these catalysts on solid supports for enhanced recyclability and application in flow chemistry.[15][21] As our understanding of their mechanism of action deepens, the rational, in silico design of next-generation diene ligands will accelerate the discovery of new, highly selective transformations for the efficient synthesis of chiral molecules.
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Defieber, C., Ariger, M. A., & Carreira, E. M. (2015). Rhodium/chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-pyrazol-1-yl Acrylates. PubMed. [Link]
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Defieber, C., Fischer, C., & Carreira, E. M. (2004). Chiral [2.2.2] Dienes as Ligands for Rh(I) in Conjugate Additions of Boronic Acids to a Wide Range of Acceptors. Organic Letters, 6(21), 3873-3876. [Link]
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Okamoto, K., Hayashi, T., & Rawal, V. H. (2009). Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines. Chemical Communications. [Link]
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Nishimura, T., Takiguchi, Y., & Hayashi, T. (2012). Effect of Chiral Diene Ligands in Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Sulfonyl Compounds. Journal of the American Chemical Society, 134(22), 9086-9089. [Link]
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Feng, C.-G., et al. (2008). Conjugate Additions Using a Water-Soluble Chiral Diene Ligand. R Discovery. [Link]
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Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]
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Allegri, C. I., et al. (2021). A Dearomative Synthesis of Chiral Dienes Enables Improved Late-Stage Ligand Diversification. Angewandte Chemie International Edition, 60(27), 14935-14940. [Link]
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Nagamoto, M., & Nishimura, T. (2017). Asymmetric Transformations under Iridium/Chiral Diene Catalysis. ACS Catalysis, 7(1), 833-847. [Link]
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Lim, C. S., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8049-8057. [Link]
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Corey, E. J., & Loh, T.-P. (2010). Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis. Journal of the American Chemical Society, 113(22), 8966-8967. [Link]
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Nagamoto, M., & Nishimura, T. (2016). Asymmetric Transformations under Iridium/Chiral Diene Catalysis. Sci-Hub. [Link]
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Kantchev, E. A. B., & Norrby, P.-O. (2009). The origin of regio- and enantioselectivity in the Rh/chiral 1,4-diene-catalyzed addition of phenylboronic acid to enones: insights from DFT. Chemical Communications. [Link]
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Methodological & Application
Application Notes and Protocols for Rhodium-Catalyzed Asymmetric 1,4-Addition Using Chiral Dienes
Introduction: A Paradigm Shift in Asymmetric C-C Bond Formation
The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient olefins, often referred to as the Hayashi-Miyaura reaction, stands as a cornerstone of modern synthetic chemistry for the enantioselective construction of carbon-carbon bonds.[1][2] The advent of chiral diene ligands has marked a significant advancement in this field, often providing superior catalytic activity and enantioselectivity compared to traditional chiral phosphine ligands.[3][4] This guide provides an in-depth exploration of this powerful methodology, offering theoretical insights, practical guidance on ligand selection, detailed experimental protocols, and troubleshooting advice to empower researchers in their synthetic endeavors. The mild reaction conditions and high functional group tolerance make this reaction a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][5]
Theoretical Framework: The Catalytic Cycle and the Role of the Chiral Diene
The catalytic cycle of the rhodium-catalyzed asymmetric 1,4-addition is a well-studied process involving several key intermediates.[6][7] The chiral diene ligand plays a crucial role in creating a chiral environment around the rhodium center, which dictates the stereochemical outcome of the reaction.
The generally accepted mechanism proceeds through the following key steps:
-
Transmetalation: The active rhodium(I) catalyst undergoes transmetalation with an organoboron reagent (e.g., an arylboronic acid) to form an aryl-rhodium intermediate.
-
Carbometalation: The aryl-rhodium species then coordinates to the electron-deficient olefin (e.g., an α,β-unsaturated ketone). This is followed by migratory insertion of the aryl group to the β-position of the olefin, forming a rhodium enolate intermediate. This step is stereodetermining, and the facial selectivity is controlled by the chiral diene ligand.
-
Protonolysis: The rhodium enolate is then protonated, typically by a protic solvent or an additive, to release the 1,4-addition product and regenerate a rhodium-hydroxo or related species.
-
Regeneration of the Catalyst: The rhodium-hydroxo species reacts with another molecule of the organoboron reagent, regenerating the active rhodium catalyst and completing the catalytic cycle.
Figure 1: Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric 1,4-Addition.
Ligand Selection Guide: Tailoring Chirality for Optimal Performance
The choice of the chiral diene ligand is paramount for achieving high enantioselectivity. A variety of chiral dienes based on different scaffolds, such as bicyclo[2.2.2]octadienes (bod), bicyclo[2.2.1]heptadienes (nbd), and bicyclo[3.3.1]nonadienes (bnd*), have been developed.[3][8] The steric and electronic properties of the substituents on the diene backbone significantly influence the outcome of the reaction.
| Chiral Diene Ligand | Abbreviation | Common Substrates | Typical Enantioselectivity (% ee) | Reference |
| (1R,4R)-2,5-Dibenzylbicyclo[2.2.1]hepta-2,5-diene | (R,R)-Bn-nbd | α,β-Unsaturated ketones, esters | >90 | [6][9] |
| (S,S)-2,5-Dibenzylbicyclo[2.2.2]octa-2,5-diene | (S,S)-Bn-bod | α,β-Unsaturated ketones | Up to 99 | [4][10] |
| Bicyclo[2.2.2]octadiene with tertiary alcohol substituent | Ligand 9 | Cyclic and acyclic enones | Up to 99.5 | [11][12] |
| (R,R)-Phenyl-bicyclo[2.2.2]octadiene | (R,R)-Ph-bod* | Chromones, α-cyanocinnamates | ≥97 | [3][13][14] |
Experimental Protocols: A Step-by-Step Guide
This section provides a general, yet detailed, protocol for a typical rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone.
Materials and Reagents:
-
Rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂ or Rh(acac)(C₂H₄)₂)
-
Chiral diene ligand
-
Arylboronic acid
-
α,β-Unsaturated ketone
-
Base (e.g., aqueous KOH or KHF₂)
-
Anhydrous solvent (e.g., dioxane/water or methanol/THF/water mixture)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Figure 2: General Experimental Workflow.
Detailed Protocol:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂, 1.5 mol % Rh) and the chiral diene ligand (3.3 mol %) in the chosen anhydrous solvent (e.g., 1.0 mL of dioxane).[15]
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active rhodium-diene complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the α,β-unsaturated ketone (1.0 equiv, e.g., 0.2 mmol).
-
In a separate vial, dissolve the arylboronic acid (1.2-2.0 equiv) in the reaction solvent.
-
Add the arylboronic acid solution to the reaction mixture, followed by the addition of the base (e.g., 1.0 M aqueous KOH, 1.5 equiv).[15]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (room temperature to 50 °C is common) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[15]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (% ee) of the purified product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) using a suitable chiral stationary phase.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient base- Low reaction temperature | - Ensure anhydrous and deoxygenated conditions for catalyst preparation.- Use freshly opened or purified reagents.- Increase the amount of base or try a different base (e.g., KHF₂).- Increase the reaction temperature. |
| Low Enantioselectivity | - Impure chiral ligand- Racemization of the product- Incorrect ligand for the substrate | - Recrystallize or purify the chiral diene ligand.- Ensure the work-up and purification steps are performed under neutral or slightly acidic conditions if the product is base-sensitive.- Screen a variety of chiral diene ligands with different steric and electronic properties. |
| Formation of Side Products | - 1,2-addition instead of 1,4-addition- Decomposition of the boronic acid | - For α,β-unsaturated aldehydes, careful optimization of reaction conditions (solvent, base) is crucial to favor 1,4-addition.[16]- Use freshly prepared or high-quality boronic acids. Consider using arylboroxines which can be more stable.[4][17] |
Conclusion
The rhodium-catalyzed asymmetric 1,4-addition using chiral dienes is a robust and highly versatile method for the synthesis of enantioenriched compounds. The ease of synthesis of some chiral dienes and the high levels of enantiocontrol make this a highly attractive methodology for both academic and industrial applications.[11][18] By understanding the underlying principles and carefully selecting the appropriate ligand and reaction conditions, researchers can effectively utilize this powerful transformation to access a wide range of valuable chiral building blocks.
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Application of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral ligands, capable of inducing stereoselectivity in metal-catalyzed reactions, are pivotal in this endeavor. Among the diverse array of chiral ligands, C₂-symmetric bicyclic dienes have emerged as a powerful class, often exhibiting superior performance to traditional phosphine ligands in various transition-metal-catalyzed transformations. This technical guide focuses on the application of a specific and promising chiral ligand scaffold, the (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene and its derivatives, in asymmetric synthesis.
The rigid bicyclo[3.3.1]nonane framework provides a well-defined three-dimensional chiral environment around the metal center, enabling effective stereochemical control. The presence of a nitrogen atom at the 9-position offers a unique handle for tuning the ligand's steric and electronic properties through N-substitution, and for potential immobilization of the catalyst system. This guide will delve into the synthesis of these ligands and their successful application in rhodium-catalyzed asymmetric arylation reactions, providing detailed protocols and insights for their practical implementation.
Ligand Synthesis: Crafting the Chiral Architecture
The synthesis of chiral 9-azabicyclo[3.3.1]nonadiene ligands is a multi-step process that starts from readily available precursors. The tosyl group in the target compound, this compound, serves as a key functional handle and can be introduced early in the synthetic sequence. A representative synthetic route is outlined below, based on established methodologies for the construction of the 9-azabicyclo[3.3.1]nonane core.
A family of 9-azabicyclo[3.3.1]nonadienes can be designed and prepared for applications in asymmetric catalysis[1][2][3]. The nitrogen atom within the bridged ring structure allows for straightforward immobilization of these diene ligands onto solid supports like silica[1].
Generalized Synthetic Workflow:
Sources
Application Notes and Protocols for the Preparation of Rhodium Complexes with C2-Symmetric Diene Ligands
Introduction: The Strategic Value of C2-Symmetry in Rhodium Catalysis
In the field of asymmetric catalysis, the rational design of the ligand sphere around a metal center is paramount for achieving high levels of stereocontrol. Among the privileged ligand classes, C2-symmetric chiral dienes have emerged as remarkably effective partners for rhodium(I) in a variety of carbon-carbon bond-forming reactions.[1][2] Unlike many traditional phosphine ligands, chiral dienes can confer high enantioselectivity in reactions such as 1,4-additions of organoboron reagents, cycloadditions, and arylative carbocyclizations.[1][3][4] The C2-symmetry of the ligand simplifies the number of possible diastereomeric transition states, often leading to a more predictable and highly enantioselective catalytic outcome.
The stability and unique electronic properties of rhodium-diene complexes make them indispensable tools for researchers in synthetic chemistry and drug development.[2] The preparation of these complexes, however, requires careful execution and an understanding of the underlying coordination chemistry. This guide provides a comprehensive overview, from ligand design principles to detailed, field-tested protocols for the synthesis and characterization of these powerful catalysts. We will explore the causality behind experimental choices to empower researchers not just to replicate procedures, but to adapt and troubleshoot them effectively.
Part 1: Foundational Principles of C2-Symmetric Diene Ligands
The efficacy of a chiral rhodium catalyst is fundamentally tied to the structure of its diene ligand. The most successful C2-symmetric dienes are typically built upon rigid bicyclic scaffolds, such as bicyclo[2.2.1]heptadiene (norbornadiene) or bicyclo[2.2.2]octadiene.[1][2] This rigidity is crucial as it projects chiral information into the catalytic pocket, effectively shielding one face of the coordinated substrate.
Key Design Strategies for Chiral Dienes:
-
Resolution of Racemates: Classic approaches involve synthesizing a racemic diene and separating the enantiomers, often through diastereomeric complex formation with a chiral auxiliary.[1][5]
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature (e.g., carvone) to construct the diene scaffold.[1][6]
-
Asymmetric Synthesis: Employing a catalytic asymmetric reaction to establish the key stereocenters of the diene ligand itself.[1]
The choice of substituents on the diene backbone is a critical handle for tuning both the steric and electronic properties of the resulting rhodium catalyst, allowing for optimization for specific substrates and reactions.
Caption: Logical relationship between ligand design and complex formation.
Part 2: Synthesis of Rhodium(I)-Diene Complexes
The preparation of C2-symmetric rhodium-diene complexes typically involves a ligand exchange reaction starting from a readily available rhodium precursor where a simple, achiral diene like 1,5-cyclooctadiene (COD) or norbornadiene (NBD) is displaced. The most common precursors are the chloro-bridged dimers, [Rh(COD)Cl]₂ or [Rh(NBD)Cl]₂.
Protocol 1: Synthesis of the Chloro-Bridged Dimer, [Rh((R,R)-Diene)Cl]₂
This protocol describes a general method for displacing the COD ligand from [Rh(COD)Cl]₂ with a custom C2-symmetric diene. This procedure is foundational and yields a stable, often crystalline solid that serves as the direct precursor for many catalytic applications.
Self-Validation: The success of this protocol is validated by a distinct color change during the reaction and confirmed through spectroscopic analysis (NMR) showing the disappearance of COD signals and the appearance of signals corresponding to the coordinated C2-symmetric diene.
Materials and Reagents:
-
Bis(1,5-cyclooctadiene)rhodium(I) chloride, [Rh(COD)Cl]₂
-
C2-symmetric diene ligand (e.g., (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene)
-
Anhydrous, degassed solvents (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Schlenk flask and standard inert atmosphere glassware
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Subject the flask to three cycles of vacuum backfill with argon or nitrogen.
-
Causality: Rh(I) complexes are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the procedure is critical for achieving high purity and yield.
-
-
Reagent Addition: Under a positive pressure of argon, charge the flask with [Rh(COD)Cl]₂ (1.0 eq) and the C2-symmetric diene ligand (2.1 eq).
-
Causality: A slight excess of the incoming chiral diene is used to ensure the complete displacement of the COD ligand, driving the equilibrium towards the desired product.
-
-
Solvent Addition: Add anhydrous, degassed DCM or THF via syringe to dissolve the reagents. The typical concentration is around 0.1 M. The solution will likely be a yellow-orange color.
-
Causality: Anhydrous and degassed solvents are essential to prevent side reactions with water or oxygen, which could compromise the integrity of the Rh(I) center.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress. The reaction is often complete within 1-4 hours. A color change is typically observed.
-
Workup and Isolation:
-
Reduce the solvent volume in vacuo until precipitation begins.
-
Add an anti-solvent, such as pentane or hexane, to precipitate the product fully.
-
Isolate the resulting solid by filtration under inert atmosphere, wash with the anti-solvent, and dry under high vacuum.
-
The resulting chloro-bridged dimer is typically an orange or red solid.
-
Protocol 2: Generation of Cationic Rhodium Complexes
For many catalytic reactions, particularly 1,4-additions, a cationic rhodium complex exhibits superior activity.[3] These are readily generated from the chloro-bridged dimer by chloride abstraction using a silver salt with a non-coordinating anion.
Self-Validation: Complete chloride abstraction is confirmed by the precipitation of AgCl and by NMR analysis of the resulting solution, which will show characteristic shifts for the cationic rhodium species.
Materials and Reagents:
-
[Rh(C2-diene)Cl]₂ (from Protocol 1)
-
Silver tetrafluoroborate (AgBF₄) or silver perchlorate (AgClO₄)
-
Anhydrous, degassed coordinating solvent (e.g., THF, acetone)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a Schlenk flask under an argon atmosphere, dissolve the [Rh(C2-diene)Cl]₂ (1.0 eq) in the chosen anhydrous, degassed solvent.
-
Chloride Abstraction: In a separate flask, dissolve the silver salt (e.g., AgBF₄) (2.0 eq) in the same solvent. Add the silver salt solution dropwise to the rhodium complex solution at room temperature.
-
Causality: Ag⁺ has a high affinity for Cl⁻, leading to the irreversible precipitation of insoluble AgCl. This drives the formation of the cationic [Rh(C2-diene)(solvent)₂]⁺ species. The tetrafluoroborate anion is non-coordinating and does not interfere with the catalytic cycle.
-
-
Precipitate Removal: Stir the mixture for 30-60 minutes in the dark (silver salts can be light-sensitive). A white precipitate of AgCl will form.
-
Isolation of Solution: Allow the AgCl to settle, then carefully cannulate the supernatant solution containing the cationic rhodium complex into a new Schlenk flask for immediate use in a catalytic reaction. Alternatively, the AgCl can be removed by filtration through Celite under inert conditions. This solution of the active catalyst is typically used directly without isolation.
Caption: Workflow for the synthesis of Rh(I)-Diene complexes.
Part 3: Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized rhodium complexes. NMR spectroscopy is the most powerful tool for routine analysis.
| Technique | Purpose | Expected Observations for a [Rh(Diene)Cl]₂ Complex |
| ¹H NMR | Confirm ligand coordination and purity | Olefinic proton signals of the diene ligand shift upon coordination to rhodium. Absence of signals for free diene or COD. |
| ¹³C NMR | Confirm ligand coordination | Olefinic carbon signals show a downfield shift and exhibit coupling to the ¹⁰³Rh nucleus (¹J(Rh,C) ~12-15 Hz).[7] |
| ³¹P NMR | Used for phosphine-containing complexes for comparison | Not applicable for pure diene complexes. For related phosphine complexes, a large ¹J(Rh,P) coupling constant (~150 Hz) is characteristic.[8][9] |
| Mass Spec. | Confirm molecular weight | Observation of the molecular ion peak corresponding to the monomeric or dimeric unit. |
| X-ray Cryst. | Definitive structural elucidation | Provides precise bond lengths, angles, and confirms the C2-symmetry and coordination geometry. |
Part 4: Application in Asymmetric Catalysis - A Case Study
The utility of these complexes is demonstrated in their application. A hallmark reaction is the asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, a process pioneered by Hayashi and others.[2][4]
Caption: Simplified catalytic cycle for 1,4-addition.
Illustrative Catalytic Protocol:
-
Under an argon atmosphere, add the cationic rhodium catalyst solution (typically 1-3 mol%) to a Schlenk flask.
-
Add the α,β-unsaturated ketone (1.0 eq) and the arylboronic acid (1.5 eq).
-
Add the solvent (e.g., 1,4-dioxane/water mixture).
-
Initiate the reaction by adding an aqueous base (e.g., KOH or K₂CO₃).
-
Stir at the desired temperature (e.g., 50-100 °C) until the starting material is consumed (monitored by TLC or GC).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 5: Troubleshooting and Field-Proven Insights
-
Problem: Low or inconsistent enantioselectivity.
-
Insight: The purity of the diene ligand is critical. Even small amounts of enantiomeric impurities will drastically lower the final product's ee. Ensure the ligand is of >99% ee. The choice of counter-ion and solvent can also influence selectivity.
-
-
Problem: Sluggish or incomplete catalytic reaction.
-
Insight: The active catalyst may be generated inefficiently. Ensure complete chloride abstraction in Protocol 2. Some boronic acids are prone to protodeboronation; using boroxines or other organoboron reagents can sometimes improve results.[4]
-
-
Problem: Difficulty isolating the chloro-bridged dimer as a solid.
-
Insight: Some complexes are oils or are very soluble. Meticulous removal of the original COD ligand and its hydrogenated byproducts (cyclooctene, cyclooctane) is key. Try different solvent/anti-solvent combinations for precipitation (e.g., DCM/pentane, ether/hexane).
-
Conclusion
The synthesis of rhodium complexes bearing C2-symmetric diene ligands is a well-established yet nuanced process that provides access to a class of exceptionally powerful catalysts. By understanding the rationale behind the use of inert atmospheres, pure reagents, and specific synthetic routes to either neutral dimers or active cationic species, researchers can reliably prepare these complexes. The protocols and insights provided herein serve as a robust foundation for professionals in both academic and industrial settings to leverage these catalysts for the efficient construction of chiral molecules.
References
- Synthesis of rhodium complexes with chiral diene ligands based on R-carvone.
- A Dearomative Synthesis of Chiral Dienes Enables Improved Late-Stage Ligand Diversific
- A Cationic Rhodium–Chiral Diene Complex as a High‐Performance Catalyst for the Intramolecular Asymmetric [4+2] Cycloaddition of Alkyne‐1,3‐Dienes.Sci-Hub.
- Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
- A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition.Journal of the American Chemical Society.
- Asymmetric Catalysis in Liquid Confinement: Probing the Performance of Novel Chiral Rhodium–Diene Complexes in Microemulsions and Conventional Solvents.
- Synthesis of Rhodium Complexes with Chiral Diene Ligands via Diastereoselective Coordination and Their Application in the Asymmetric Insertion of Diazo Compounds into E-H Bonds.PubMed.
- High-resolution NMR studies of (diphosphine)(diene)
- C–C σ complexes of rhodium.PMC.
- Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids.Organic Syntheses.
- Heterobinuclear s‐Indacene Rhodium Complexes: Synthesis and Characterization.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. A Cationic Rhodium–Chiral Diene Complex as a High‐Performance Catalyst for the Intramolecular Asymmetric [4+2] Cycloaddition of Alkyne‐1,3‐Dienes / Angewandte Chemie International Edition, 2007 [sci-hub.box]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Rhodium Complexes with Chiral Diene Ligands via Diastereoselective Coordination and Their Application in the Asymmetric Insertion of Diazo Compounds into E-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C–C σ complexes of rhodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sci-hub.ru [sci-hub.ru]
Application Notes & Protocols: Asymmetric Arylation of Imines with (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Diarylmethylamines
Chiral diarylmethylamines are a cornerstone structural motif in a multitude of pharmaceuticals and biologically active compounds. Their synthesis in an enantiomerically pure form is a critical challenge in medicinal chemistry and drug development. The rhodium-catalyzed asymmetric arylation of imines has emerged as a powerful and direct method for constructing these valuable molecules. The success of this transformation hinges on the design of the chiral ligand that orchestrates the stereochemical outcome. This guide focuses on the application of the C2-symmetric chiral diene ligand, (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene, in this pivotal reaction. While direct literature for this specific N-tosylated ligand is emerging, this protocol is expertly adapted from methodologies established for closely related 9-substituted-9-azabicyclo[3.3.1]nona-2,6-diene ligands, which have demonstrated exceptional performance in similar catalytic systems.[1]
The bicyclo[3.3.1]nonadiene framework provides a rigid and well-defined chiral environment around the rhodium center. The presence of the nitrogen atom at the 9-position offers a unique opportunity for electronic tuning of the ligand through the N-substituent, in this case, a tosyl group. This modification can influence the ligand's coordination to the metal and, consequently, the catalytic activity and enantioselectivity of the arylation reaction.
Reaction Mechanism: A Symphony of Coordination and Insertion
The rhodium-catalyzed asymmetric arylation of an N-sulfonylimine with an arylboronic acid is a well-orchestrated catalytic cycle. The chiral diene ligand is paramount in controlling the facial selectivity of the nucleophilic attack on the imine.
-
Ligand Exchange & Transmetalation: The catalytic cycle commences with the in-situ formation of the active chiral rhodium(I) complex from a rhodium precursor and the this compound ligand. An aryl group is then transferred from the arylboronic acid to the rhodium center in a transmetalation step, often facilitated by a base, to form an arylrhodium(I) species.
-
Imine Coordination: The N-sulfonylimine substrate coordinates to the chiral arylrhodium(I) complex. The C2-symmetric nature of the diene ligand dictates a preferred orientation of the imine, exposing one of its enantiotopic faces to the aryl group.
-
Migratory Insertion (Arylation): In the key stereodetermining step, the aryl group migrates from the rhodium center to the imine carbon. This 1,2-insertion proceeds with high facial selectivity, governed by the steric and electronic properties of the chiral ligand.
-
Protonolysis & Catalyst Regeneration: The resulting rhodium(I) amide intermediate undergoes protonolysis, typically with water or an alcohol, to release the desired chiral diarylmethylamine product and regenerate the active rhodium(I) catalyst, which then re-enters the catalytic cycle.
Figure 1. Proposed catalytic cycle for the rhodium-catalyzed asymmetric arylation of N-sulfonylimines.
Experimental Workflow: A Step-by-Step Guide
The following protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Figure 2. General experimental workflow for the asymmetric arylation.
Protocol for the Asymmetric Arylation of N-Tosylbenzaldimine with Phenylboronic Acid
Materials:
-
[RhCl(C₂H₄)₂]₂ (Rhodium precursor)
-
This compound (Chiral Ligand)
-
N-Tosylbenzaldimine (Imine Substrate)
-
Phenylboronic Acid (Arylating Reagent)
-
Potassium Fluoride (KF) (Base)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Standard laboratory glassware and Schlenk line equipment
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RhCl(C₂H₄)₂]₂ (2.0 mg, 0.005 mmol, 2.5 mol%) and this compound (3.5 mg, 0.010 mmol, 5.0 mol%) in anhydrous toluene (1.0 mL). Stir the mixture at room temperature for 30 minutes. A color change is typically observed, indicating the formation of the active catalyst.
-
Addition of Reagents: To the catalyst solution, add N-tosylbenzaldimine (51.9 mg, 0.20 mmol, 1.0 eq.), phenylboronic acid (48.8 mg, 0.40 mmol, 2.0 eq.), and potassium fluoride (25.6 mg, 0.44 mmol, 2.2 eq.).
-
Reaction Execution: Add degassed water (0.4 mL) to the flask. Vigorously stir the biphasic mixture and heat to the desired temperature (e.g., 30-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-tosyldiphenylmethylamine.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Substrate Scope and Performance
The rhodium-catalyzed asymmetric arylation using chiral diene ligands typically exhibits a broad substrate scope with high yields and excellent enantioselectivities. The following table presents representative data adapted from studies using structurally similar chiral diene ligands, which can be expected to be comparable for the this compound system.[2][3]
| Entry | Imine (Ar¹) | Arylboronic Acid (Ar²) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | N-Tosyl-diphenylmethylamine | 95 | >99 |
| 2 | 4-Methoxyphenyl | Phenyl | N-Tosyl-(4-methoxyphenyl)phenylmethylamine | 92 | 98 |
| 3 | 4-Chlorophenyl | Phenyl | N-Tosyl-(4-chlorophenyl)phenylmethylamine | 96 | >99 |
| 4 | 2-Naphthyl | Phenyl | N-Tosyl-(2-naphthyl)phenylmethylamine | 90 | 97 |
| 5 | Phenyl | 4-Tolyl | N-Tosyl-phenyl(4-tolyl)methylamine | 94 | 99 |
| 6 | Phenyl | 3,5-Dimethylphenyl | N-Tosyl-(3,5-dimethylphenyl)phenylmethylamine | 91 | >99 |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Vary the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating.
-
Screen different bases (e.g., KOH, Cs₂CO₃) and solvents (e.g., dioxane, THF).
-
-
Low Enantioselectivity:
-
The purity of the chiral ligand is crucial. Ensure it is of high enantiomeric purity.
-
Adjust the ligand-to-metal ratio.
-
Lowering the reaction temperature may improve enantioselectivity.
-
-
Incomplete Reaction:
-
Increase the reaction time.
-
Increase the equivalents of the arylboronic acid.
-
Conclusion
The asymmetric arylation of imines catalyzed by a rhodium complex of this compound represents a highly efficient and enantioselective method for the synthesis of chiral diarylmethylamines. The rigid bicyclic framework of the ligand, combined with the electronic influence of the N-tosyl group, provides a powerful tool for asymmetric induction. This protocol offers a robust starting point for researchers in academia and industry to access these valuable building blocks for the development of new therapeutics and other functional molecules.
References
- Azotic Bridge Enabled By-Standing Immobilization of Chiral Diene ligand.
- Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines.
- Asymmetric Arylation of Imines Catalyzed by Heterogeneous Chiral Rhodium Nanoparticles. Organic Letters.
- Hayashi, T.
-
Nishimura, T., Takiguchi, Y., & Hayashi, T. (2012). Effect of Chiral Diene Ligands in Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Sulfonyl Compounds. Journal of the American Chemical Society, 134(22), 9086–9089. [Link]
-
Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]
-
Lim, K. M.-H., & Hayashi, T. (2015). Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones. Journal of the American Chemical Society, 137(9), 3201–3204. [Link]
- Rhodium-Catalyzed Asymmetric Additions of Arylboroxines to Bis-Sulfamyl Imines. Synfacts, 2011(07), 0756–0756.
- Stončius, S., et al. (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(11), 5339-5348.
- Hamada, Y., Okamoto, N., & Hara, O. (2000). Synthesis of new chiral amines, 2,6-dimethyl-9-azabicyclo[3.3.
Sources
Application Notes: (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene as a Chiral Ligand in Asymmetric Catalysis
Introduction: A Privileged Scaffold for Asymmetric Transformations
The quest for efficient and highly selective chiral ligands is a cornerstone of modern asymmetric catalysis, a field pivotal to the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Within the diverse arsenal of chiral ligands, C2-symmetric dienes have emerged as a powerful class, particularly in transition metal-catalyzed reactions. This document details the application of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene, a chiral diene ligand built upon a rigid bicyclic framework. The unique topology of this ligand, characterized by a boat-chair conformation, creates a well-defined chiral pocket around the coordinated metal center, enabling high levels of stereocontrol in catalytic transformations.
The 9-azabicyclo[3.3.1]nonane skeleton offers a robust and tunable platform. The nitrogen atom at the 9-position not only influences the electronic properties of the diene system but also serves as a synthetic handle for introducing various substituents. The tosyl group, in this case, acts as a sterically demanding and electron-withdrawing moiety, which can significantly impact the stability and reactivity of the catalytic species. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this promising chiral ligand, with a focus on its application in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines.
Synthesis of the Chiral Ligand
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. A key step involves the formation of the bicyclic core, followed by the introduction of the diene functionality and subsequent tosylation of the nitrogen atom. A general and adaptable synthetic route is outlined below, based on established methodologies for related 9-azabicyclo[3.3.1]nonadiene derivatives.[1]
Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of a (1R,5R)-9-Alkyl-2,6-diaryl-9-azabicyclo[3.3.1]nona-2,6-diene Precursor
This protocol is adapted from the synthesis of related N-benzyl derivatives and serves as a template for accessing the core diene structure.[1]
Materials:
-
(1R,5R)-9-Alkyl-9-azabicyclo[3.3.1]nonane-2,6-dione ditriflate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄
-
Toluene
-
Ethanol
-
Aqueous Na₂CO₃ solution (1.2 M)
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the (1R,5R)-9-Alkyl-9-azabicyclo[3.3.1]nonane-2,6-dione ditriflate (1.0 mmol), arylboronic acid (4.0 mmol), and Pd(PPh₃)₄ (0.1 mmol).
-
Add toluene (10 mL), ethanol (3.3 mL), and the 1.2 M aqueous Na₂CO₃ solution (5.0 mL).
-
Heat the reaction mixture at 80 °C overnight. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the (1R,5R)-9-Alkyl-2,6-diaryl-9-azabicyclo[3.3.1]nona-2,6-diene.
Protocol 2: N-Detosylation and Re-tosylation (Hypothetical Adaptation)
To obtain the target N-tosyl ligand, one could potentially start with a different N-protecting group that is readily cleavable (e.g., benzyl) and then introduce the tosyl group.
Part A: N-Debenzylation (Example)
-
Dissolve the N-benzyl precursor in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst (e.g., Pd/C) and subject the mixture to hydrogenation (H₂ atmosphere).
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst and concentrate the solvent to obtain the secondary amine.
Part B: N-Tosylation
-
Dissolve the resulting secondary amine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the product by chromatography or recrystallization.
Application in Asymmetric Catalysis: Rhodium-Catalyzed Arylation of N-Tosylarylimines
A significant application of chiral 9-azabicyclo[3.3.1]nonadiene ligands is in the rhodium-catalyzed asymmetric addition of arylboronic acids to N-tosylarylimines, yielding highly enantioenriched diarylmethylamines.[2] These products are valuable building blocks in medicinal chemistry.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric arylation.
Protocol 3: General Procedure for Asymmetric Rhodium-Catalyzed Arylation of N-Tosylarylimines
This protocol is based on procedures developed for structurally similar chiral diene ligands.[1]
Materials:
-
N-Tosylarylimine (0.20 mmol)
-
Arylboronic acid (0.40 mmol)
-
[RhCl(C₂H₄)₂]₂ (0.0050 mmol, 2.5 mol%)
-
This compound (L*) (0.010 mmol, 5.0 mol%)
-
Potassium fluoride (KF) (0.44 mmol)
-
Toluene (2.0 mL)
-
Water (0.40 mL)
-
Anhydrous solvents and glassware
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the N-tosylarylimine, arylboronic acid, [RhCl(C₂H₄)₂]₂, the chiral diene ligand (L*), and KF.
-
Add toluene and water.
-
Stir the mixture at 30 °C for 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired diarylmethylamine product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Performance and Scope
While specific data for the this compound ligand is not extensively published, the performance of analogous ligands within the same family provides a strong indication of its potential. For a related N-substituted 9-azabicyclo[3.3.1]nonadiene ligand, excellent yields and high enantioselectivities have been reported for the rhodium-catalyzed arylation of various N-tosylarylimines.[2]
Table 1: Representative Performance of a Related Chiral 9-Azabicyclo[3.3.1]nonadiene Ligand in the Asymmetric Arylation of N-Tosylarylimines [2]
| Entry | N-Tosylarylimine (Ar¹) | Arylboronic Acid (Ar²) | Yield (%) | ee (%) |
| 1 | 4-Cl-C₆H₄ | Phenyl | >95 | 97 |
| 2 | 4-MeO-C₆H₄ | Phenyl | >95 | 96 |
| 3 | 2-Naphthyl | Phenyl | >95 | 95 |
| 4 | 4-Cl-C₆H₄ | 4-MeO-C₆H₄ | >95 | 96 |
| 5 | 4-Cl-C₆H₄ | 4-F-C₆H₄ | >95 | 97 |
It is anticipated that the this compound ligand would exhibit comparable, if not enhanced, stereoselectivity due to the steric and electronic influence of the tosyl group. The bulky nature of the tosyl moiety can further refine the chiral environment, potentially leading to improved facial discrimination of the prochiral imine substrate.
Conclusion and Future Outlook
This compound represents a valuable addition to the toolkit of chiral ligands for asymmetric catalysis. Its rigid, C2-symmetric framework and the presence of a tunable nitrogen center make it a highly promising candidate for a range of enantioselective transformations. The protocols provided herein offer a solid foundation for the synthesis and application of this ligand, particularly in the rhodium-catalyzed asymmetric arylation of imines. Further research into the application of this ligand in other catalytic reactions, such as conjugate additions and cycloadditions, is warranted and expected to yield exciting results. The systematic tuning of the N-substituent on the 9-azabicyclo[3.3.1]nonadiene scaffold remains a fruitful strategy for the development of next-generation chiral diene ligands with enhanced performance and broader applicability in the synthesis of complex chiral molecules.
References
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Shao, C., Yu, H.-J., Wu, N.-Y., Feng, C.-G., & Lin, G.-Q. (2010). C1-Symmetric Dicyclopentadienes as New Chiral Diene Ligands for Asymmetric Rhodium-Catalyzed Arylation of N-Tosylarylimines. Organic Letters, 12(17), 3820–3823. [Link]
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Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A New Type of Chiral Diene Ligand, Bicyclo[2.2.2]octadienes, for Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]
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Shao, C., Yu, H.-J., Wu, N.-Y., Feng, C.-G., & Lin, G.-Q. (2010). C1-Symmetric Dicyclopentadienes as New Chiral Diene Ligands for Asymmetric Rhodium-Catalyzed Arylation of N-Tosylarylimines. Organic Chemistry Portal. [Link]
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Various Authors. (n.d.). Rh-catalyzed asymmetric arylation of N-tosylarylimines. ResearchGate. Retrieved from [Link]
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Shao, C., et al. (2010). C1-Symmetric Dicyclopentadienes as New Chiral Diene Ligands for Asymmetric Rhodium-Catalyzed Arylation of N-Tosylarylimines. ACS Publications. [Link]
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Xue, Z., Lu, H., Fu, J., Feng, C., & Lin, G. (2021). Azotic Bridge Enabled By-Standing Immobilization of Chiral Diene ligand. [Preprint]. [Link]
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Xue, Z., Lu, H., Fu, J., Feng, C., & Lin, G. (2021). An azo-bridged ring system enabled by-standing immobilization of a chiral diene ligand. Organic Chemistry Frontiers, 8(19), 5397–5402. [Link]
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Shenzhen Dikeman Technology Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Various Authors. (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Synthesis and rhodium complexation of enantiomerically enriched bicyclo[3.3.1]nona-2,6-diene. ResearchGate. Retrieved from [Link]
-
Otomaru, Y., Kina, A., Shintani, R., & Hayashi, T. (2005). C2-symmetric bicyclo[3.3.1]nonadiene as a chiral ligand for rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines. Organic Letters, 7(2), 307–310. [Link]
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Application Notes and Protocols: The Catalytic Versatility of Bicyclo[3.3.1]nona-2,6-diene Derivatives in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Asymmetric Catalysis
The bicyclo[3.3.1]nonane framework has emerged as a structurally unique and highly effective scaffold in the design of chiral ligands for asymmetric catalysis.[1] Among its derivatives, the bicyclo[3.3.1]nona-2,6-diene moiety has garnered significant attention due to its rigid, C2-symmetric structure which can create a well-defined and effective chiral environment around a metal center.[2][3] This structural rigidity minimizes conformational ambiguity, a crucial factor in achieving high levels of stereoselectivity in catalytic transformations. The unique twisted conformation of the two alkene functionalities allows for effective chelation to a transition metal, while substituents on the bicyclic framework can be strategically placed to fine-tune the steric and electronic properties of the resulting catalyst complex.[3]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of bicyclo[3.3.1]nona-2,6-diene derivatives. We will explore their role in key synthetic transformations, delving into the mechanistic underpinnings of their catalytic activity and providing detailed, field-proven protocols for their successful implementation in the laboratory.
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions: A Powerful C-C Bond Forming Tool
One of the most successful applications of chiral bicyclo[3.3.1]nona-2,6-diene ligands is in rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboron reagents to α,β-unsaturated ketones.[2][4] This reaction is a cornerstone of modern organic synthesis for the enantioselective construction of carbon-carbon bonds. The C2-symmetric diene ligands, when complexed with a rhodium(I) precursor, form highly active and enantioselective catalysts.[3]
Mechanistic Insights: The Causality Behind Enantioselectivity
The catalytic cycle, as illustrated below, is believed to commence with the formation of a rhodium(I)-diene complex. Transmetalation of an aryl or alkenyl group from the organoboron reagent to the rhodium center generates a key organorhodium(I) intermediate. Subsequent coordination of the α,β-unsaturated ketone and migratory insertion of the carbon-carbon double bond into the rhodium-carbon bond forms a rhodium enolate. Finally, protonolysis or reaction with an alcohol liberates the desired 1,4-addition product and regenerates a rhodium(I) species, which can re-enter the catalytic cycle.[4]
The high enantioselectivity observed with bicyclo[3.3.1]nona-2,6-diene ligands stems from the well-defined chiral pocket created around the rhodium center. The substituents on the diene framework effectively shield one face of the coordinated enone, directing the incoming nucleophile to the opposite face with high fidelity.[2][3] The development of 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes has been shown to further enhance this stereodifferentiation by positioning the substituents closer to the metal center, thereby creating a more influential chiral environment.[2][3]
Caption: Rhodium-catalyzed asymmetric 1,4-addition cycle.
Experimental Protocol: Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone
This protocol is a representative example for the rhodium-catalyzed asymmetric 1,4-addition using a C2-symmetric 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene ligand.
Materials:
-
[Rh(acac)(C2H4)2] (1 mol%)
-
(S,S)-3,7-Bis(4-methoxybenzyl)bicyclo[3.3.1]nona-2,6-diene (1.1 mol%)
-
Phenylboronic acid (1.5 mmol)
-
2-Cyclohexenone (1.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (0.3 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, add [Rh(acac)(C2H4)2] (0.01 mmol) and the chiral diene ligand (0.011 mmol).
-
Add 1,4-dioxane (1.5 mL) and stir the mixture at room temperature for 10 minutes to allow for complex formation. The solution should become homogeneous.
-
Reaction Setup: In a separate Schlenk flask, dissolve phenylboronic acid (1.5 mmol) and 2-cyclohexenone (1.0 mmol) in 1,4-dioxane (1.5 mL) and water (0.3 mL).
-
Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the substrate and boronic acid via a cannula.
-
Reaction Monitoring: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenylcyclohexanone.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Performance of Bicyclo[3.3.1]nona-2,6-diene Ligands in 1,4-Additions
| Ligand | Substrate | Arylboronic Acid | Yield (%) | ee (%) | Reference |
| (S,S)-3,7-Diphenylbicyclo[3.3.1]nona-2,6-diene | 2-Cyclohexenone | Phenylboronic acid | 98 | 99 | [2] |
| (S,S)-3,7-Bis(4-methoxybenzyl)bicyclo[3.3.1]nona-2,6-diene | 2-Cyclopentenone | Phenylboronic acid | 97 | 98 | [2] |
| (R,R)-2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene | Chalcone | Phenylboronic acid | 95 | 92 | [5] |
Palladium-Catalyzed Reactions: Expanding the Synthetic Utility
While rhodium catalysis is a major application, bicyclo[3.3.1]nonane derivatives also find utility in palladium-catalyzed transformations.[1] These reactions often leverage the unique steric and electronic properties of the bicyclic framework to influence reactivity and selectivity.
Palladium-Catalyzed Cycloalkenylation
Palladium catalysts have been employed for the cycloalkenylation of silyl enol ethers derived from cyclohexadiene derivatives, where the bicyclo[3.3.1]nonane core is constructed during the reaction.[6] The choice of palladium catalyst and ligands can influence the product ratios in these transformations.[6]
Palladium-Catalyzed Cross-Coupling Reactions
B-Alkyl-9-borabicyclo[3.3.1]nonane (B-R-9-BBN) derivatives are valuable reagents in Suzuki-Miyaura cross-coupling reactions. For instance, B-benzyl-9-BBN can be effectively coupled with a variety of aryl and heteroaryl halides and triflates using palladium catalysts to synthesize medicinally relevant methylene-linked biaryls.[7]
Caption: Workflow for Pd-catalyzed Suzuki-Miyaura coupling.
Asymmetric Hydrogenation: A Classic Transformation
Enantiomerically pure bicyclo[3.3.1]nona-2,6-diene has also been utilized as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as dehydroamino esters.[8][9] In some systems, the diene itself can be the sole source of enantioselectivity, highlighting the powerful chiral induction capabilities of this scaffold.[8]
Synthesis of Chiral Bicyclo[3.3.1]nona-2,6-diene Ligands
The synthesis of these valuable ligands often starts from the readily available bicyclo[3.3.1]nonane-3,7-dione.[3] A common strategy involves the conversion of the dione to a ditriflate, followed by a nickel- or palladium-catalyzed cross-coupling reaction with an appropriate Grignard or organoboron reagent to introduce the desired substituents at the 3 and 7 positions.[3] The resulting racemic diene can then be resolved into its enantiomers by preparative chiral HPLC.[3]
Conclusion and Future Outlook
Bicyclo[3.3.1]nona-2,6-diene derivatives have firmly established themselves as a privileged class of chiral ligands in asymmetric catalysis. Their rigid and tunable framework provides an excellent platform for achieving high enantioselectivities in a variety of important synthetic transformations, most notably rhodium-catalyzed 1,4-additions. The continued exploration of new substitution patterns on the bicyclic scaffold and their application in a broader range of catalytic reactions will undoubtedly lead to further advancements in asymmetric synthesis and the development of novel synthetic methodologies for the pharmaceutical and fine chemical industries.
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Burgess, K., et al. (2008). Enantiomerically pure bicyclo[3.3.1]nona-2,6-diene as the sole source of enantioselectivity in BIPHEP-Rh asymmetric hydrogenation. Chemical Communications, (41), 5092-5094. [Link]
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Shintani, R., et al. (2009). Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes. The Journal of Organic Chemistry, 74(2), 869-873. [Link]
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Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22354-22411. [Link]
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Weller, T., et al. (2012). A Dearomative Synthesis of Chiral Dienes Enables Improved Late-Stage Ligand Diversification. Organic Letters, 14(21), 5484-5487. [Link]
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Hayashi, T., et al. (2009). Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes. The Journal of Organic Chemistry, 74(2), 869-873. [Link]
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Otomaru, Y., et al. (2005). C2-symmetric bicyclo[3.3.1]nonadiene as a chiral ligand for rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines. Organic Letters, 7(2), 307-310. [Link]
-
Otomaru, Y., et al. (2005). C2-symmetric bicyclo[3.3.1]nonadiene as a chiral ligand for rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines. Organic Letters, 7(2), 307-310. [Link]
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Michelet, V., et al. (2021). Recent Advances in Organometallic Chemistry and Catalysis. Catalysts, 11(5), 633. [Link]
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Burgess, K., et al. (2008). Enantiomerically pure bicyclo[3.3.1]nona-2,6-diene as the sole source of enantioselectivity in BIPHEP-Rh asymmetric hydrogenation. Chemical Communications, (41), 5092-5094. [Link]
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Hayashi, T., et al. (2005). C2-Symmetric Bicyclo[3.3.1]nonadiene as a Chiral Ligand for Rhodium-Catalyzed Asymmetric Arylation of N-(4-Nitrobenzenesulfonyl)arylimines. Organic Letters, 7(2), 307-310. [Link]
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Michelet, V., et al. (2021). Recent Advances in Organometallic Chemistry and Catalysis. Catalysts, 11(5), 633. [Link]
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Michelet, V., et al. (2021). In-catalyzed cycloisomerization of substituted derivatives 1e–p (Ar = 4-MeOC6H4). Catalysts, 11(5), 546. [Link]
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Toyota, M., et al. (2001). Some Aspects of Palladium-Catalyzed Cycloalkenylation: Developments of Environmentally Benign Catalytic Conditions and Demonstration of Tandem Cycloalkenylation. The Journal of Organic Chemistry, 66(22), 7434-7440. [Link]
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Flaherty, A., et al. (2005). Palladium-catalyzed cross-coupling of B-benzyl-9-borabicyclo[3.3.1]nonane to furnish methylene-linked biaryls. Organic Letters, 7(22), 4975-4978. [Link]
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Stončius, S., et al. (2021). Fine-Tuning the Bicyclo[3.3.1]nona-2,6-diene Ligands: Second Generation 4,8-Substituted Dienes for Rh-Catalyzed Asymmetric 1,4-Addition. ChemCatChem, 13(15), 3469-3474. [Link]
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Hayashi, T., et al. (2005). C2-Symmetric bicyclo[3.3.1]nona-2,6-diene and bicyclo[3.3.2]deca-2,6-diene: new chiral diene ligands based on the 1,5-cyclooctadiene framework. Tetrahedron: Asymmetry, 16(9), 1673-1676. [Link]
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Abdel-Wahab, B. F., et al. (2016). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 21(10), 1330. [Link]
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Takaya, H., et al. (1986). Practical synthesis of (R)- or (S)-2,2'-bis(diarylphosphino)-1,1'-binaphthyls (BINAPs). The Journal of Organic Chemistry, 51(1), 629-635. [Link]
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Hayashi, T., & Yamasaki, K. (2007). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Asymmetric Synthesis: The Essentials (pp. 1-34). Wiley-VCH. [Link]
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Davenel, V., et al. (2022). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 18, 1264-1291. [Link]
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Hayashi, T., et al. (2005). Asymmetric Cross-Dimerization between Methyl Methacrylate and Norbornene Catalyzed by a Rhodium−Chiral Diene Complex. Organic Letters, 7(25), 5645-5648. [Link]
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Burgess, K., et al. (2003). Synthesis and rhodium complexation of enantiomerically enriched bicyclo[3.3.1]nona-2,6-diene. Dalton Transactions, (21), 4143-4150. [Link]
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Michelet, V., et al. (2020). Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to Bicyclo[3.2.1]oct-2-ene and Bicyclo[3.3.1]nonadiene. The Journal of Organic Chemistry, 85(19), 12657-12669. [Link]
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Stončius, S., et al. (2015). 4,8-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes as Chiral Ligands for Rh-Catalyzed Asymmetric 1,4-Addition Reactions. European Journal of Organic Chemistry, 2015(14), 3017-3021. [Link]
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Chan, A. S. C., et al. (2009). C1-Symmetric Dicyclopentadienes as New Chiral Diene Ligands for Asymmetric Rhodium-Catalyzed Arylation of N-Tosylarylimines. Organic Letters, 11(15), 3342-3345. [Link]
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Beller, M., & Seayad, J. (2021). Homogeneous Rhodium based hydroformylation processes. In Homogeneous Catalysis (pp. 201-229). Elsevier. [Link]
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Application Notes & Protocols: Enantioselective Synthesis of Diarylmethylamines with Chiral Diene Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Diarylmethylamines
Chiral diarylmethylamines are privileged structural motifs frequently found in pharmaceuticals, natural products, and chiral ligands.[1][2] Their stereochemistry often plays a crucial role in their biological activity, making their enantioselective synthesis a topic of significant interest in medicinal chemistry and drug development. Traditional methods for accessing these compounds have included the asymmetric addition of organometallic reagents to imines and the asymmetric hydrogenation of prochiral imines.[3] In recent years, transition metal catalysis employing chiral ligands has emerged as a powerful and versatile strategy for achieving high enantioselectivity in the synthesis of these valuable compounds. Among the various classes of chiral ligands, chiral dienes have garnered considerable attention for their unique reactivity and selectivity in combination with rhodium and iridium catalysts.[4][5][6]
This application note provides an in-depth guide to the enantioselective synthesis of diarylmethylamines using chiral diene ligands, with a focus on rhodium-catalyzed asymmetric arylation and iridium-catalyzed asymmetric hydrogenation of imines. It will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present key data to guide researchers in this field.
Mechanistic Insights: The Role of Chiral Diene Ligands
Chiral diene ligands, often possessing a C2-symmetric scaffold such as a bicyclo[2.2.1]heptadiene (norbornadiene), bicyclo[2.2.2]octadiene, or bicyclo[3.3.1]nonadiene framework, create a well-defined and sterically demanding chiral environment around the metal center.[7][8] This chiral pocket is instrumental in differentiating the two enantiotopic faces of the prochiral substrate, leading to high levels of asymmetric induction.
Rhodium-Catalyzed Asymmetric Arylation of Imines
In the rhodium-catalyzed asymmetric arylation of N-sulfonylimines with arylboronic acids, the chiral diene ligand plays a critical role in both the transmetalation and migratory insertion steps of the catalytic cycle. The reaction typically proceeds through a Rh(I) active species. The generally accepted mechanism involves:
-
Oxidative Addition: The arylboronic acid undergoes transmetalation with a rhodium-hydroxo or -alkoxo species, generated in situ, to form an aryl-rhodium(I) intermediate.
-
Imine Coordination: The N-sulfonylimine coordinates to the aryl-rhodium(I) complex. The chiral diene ligand dictates the preferred coordination geometry of the imine.
-
Migratory Insertion: The aryl group migrates from the rhodium center to the imine carbon. This step is often the enantioselectivity-determining step, where the steric and electronic properties of the chiral diene ligand direct the aryl group to one face of the imine.
-
β-Hydride Elimination/Protonolysis: The resulting rhodium-amido intermediate undergoes protonolysis to release the chiral diarylmethylamine product and regenerate the active rhodium catalyst.
The electronic and steric properties of the chiral diene ligand can be fine-tuned to optimize both the reactivity and enantioselectivity of the arylation reaction.[9]
Iridium-Catalyzed Asymmetric Hydrogenation of Imines
The mechanism of iridium-catalyzed asymmetric hydrogenation of imines is more nuanced and can proceed through either an "inner-sphere" or "outer-sphere" pathway, depending on the substrate and reaction conditions.[10][11] For many diarylketimines, an outer-sphere mechanism is often proposed.[11][12][13]
In a plausible outer-sphere mechanism:
-
Catalyst Activation: The iridium precatalyst, often [Ir(COD)Cl]₂, reacts with the chiral ligand and hydrogen to form a catalytically active iridium-hydride species.
-
Iminium Ion Formation: An acidic co-catalyst protonates the imine, forming a more electrophilic iminium ion.
-
Hydride Transfer: The chiral iridium-dihydride complex transfers a hydride to the iminium ion in an outer-sphere fashion. This is the key stereodetermining step, where the chiral ligand environment of the iridium complex dictates the facial selectivity of the hydride attack.
-
Product Formation and Catalyst Regeneration: The resulting amine is released, and the iridium complex is regenerated for the next catalytic cycle.
The stereochemical outcome is governed by non-bonding interactions between the substrate and the chiral catalyst complex.[10][11]
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Application Note & Protocol: Rhodium-Catalyzed Arylation with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C(sp²)–C(sp²) and C(sp²)–C(sp³) Bond Formation
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has become a particularly powerful tool due to its operational simplicity and the stability of the arylboronic acid reagents.[1] While traditionally dominated by palladium catalysis, rhodium-catalyzed variants have emerged as a compelling alternative, offering unique reactivity and selectivity profiles, especially in asymmetric synthesis and the formation of C(sp²)–C(sp³) linkages.[2]
This guide provides an in-depth exploration of the rhodium-catalyzed arylation of arylboronic acids, offering a robust experimental protocol grounded in mechanistic understanding. As a self-validating system, this document explains the causality behind experimental choices, empowering researchers to not only replicate the methodology but also to adapt and troubleshoot it for their specific synthetic challenges.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The rhodium-catalyzed arylation with arylboronic acids generally proceeds through a catalytic cycle involving three key steps: transmetalation, oxidative addition (or an analogous step), and reductive elimination.[3][4] While variations exist depending on the specific substrates and catalytic system (e.g., C-H activation pathways), the fundamental sequence provides a solid framework for analysis.[5][6]
-
Transmetalation: The cycle is often initiated by the transfer of the aryl group from the boronic acid to the rhodium(I) catalyst.[3][4] This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The result is an aryl-rhodium(I) intermediate. NMR studies have provided evidence for this being the likely first step in the catalytic cycle for certain systems.[3]
-
Oxidative Addition: The aryl-rhodium(I) species then reacts with the electrophilic coupling partner (e.g., an aryl halide or an allylic halide). In the classic cross-coupling model, this is an oxidative addition step, where the rhodium(I) center is oxidized to rhodium(III) as it breaks the carbon-halogen bond.[1][3]
-
Reductive Elimination: The final step is the reductive elimination from the rhodium(III) intermediate.[3] In this step, the two coupled aryl groups are expelled as the final biaryl product, and the rhodium catalyst is regenerated in its active Rh(I) state, ready to begin a new cycle. The stereochemistry of the product is often determined at this stage.[3]
Core Experimental Protocol: A General Procedure
This protocol provides a generalized starting point for the rhodium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials and Equipment:
-
Rhodium Precatalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or Acetylacetonatobis(ethylene)rhodium(I) (Rh(acac)(C₂H₄)₂).
-
Ligand: A suitable phosphine ligand (e.g., 1,3-Bis(diphenylphosphino)propane (dppp), (S)-BINAP).
-
Aryl Halide: The electrophilic coupling partner (e.g., aryl bromide, aryl chloride).
-
Arylboronic Acid: The nucleophilic coupling partner.
-
Base: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, degassed solvent such as toluene, dioxane, or a mixture like THF/H₂O.[7][8]
-
Reaction Vessel: Schlenk flask or a vial with a screw cap and septum.
-
Inert Atmosphere: Nitrogen or Argon gas line.
-
Standard laboratory glassware, magnetic stirrer, heating plate, and purification equipment (silica gel for column chromatography).
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, briefly mix the rhodium precatalyst (e.g., [Rh(cod)Cl]₂, 0.01-0.05 mmol Rh) and the phosphine ligand (e.g., dppp, 0.02-0.10 mmol) if a pre-formed complex is not used. Add this mixture to the Schlenk flask. For air-sensitive reagents, this should be done in a glovebox.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.[9]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.
Key Reaction Parameters and Optimization
The success of a rhodium-catalyzed arylation is highly dependent on the careful selection of several parameters. The interplay between these factors dictates the reaction's efficiency, selectivity, and substrate scope.
| Parameter | Role & Causality | Common Choices & Field Insights |
| Rh Precatalyst | The source of the active Rh(I) species. The choice can affect catalyst activation and stability.[7] | [Rh(cod)Cl]₂ , [Rh(cod)OH]₂ , Rh(acac)(CO)₂ , Rh(acac)(C₂H₄)₂ .[7][10] Rh(acac)(C₂H₄)₂ can be more effective than Rh(acac)(CO)₂ as ethylene is more easily displaced by phosphine ligands.[7] |
| Ligand | Modulates the steric and electronic properties of the Rh center, influencing reactivity, selectivity, and catalyst stability. Chiral ligands enable asymmetric transformations.[11] | Monodentate: PPh₃, P(t-Bu)₃. Bidentate: BINAP, dppp, dppf.[9][12] The choice is substrate-dependent; for example, dppp is effective for coupling with aryl chlorides.[9] |
| Base | Activates the boronic acid for transmetalation. The strength and nature of the base can significantly accelerate the reaction.[13] | Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃, KOH.[13][14] Strong bases like KOH can allow the reaction to proceed at much lower temperatures, even 0 °C in some cases.[13] |
| Solvent | Solubilizes reactants and influences catalyst activity. Aqueous mixtures are often used and can be crucial for efficient transmetalation.[7][8] | Toluene, Dioxane, THF, DCE, or aqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O).[7][15] The use of water can be critical, but can also lead to protodeboronation of the boronic acid.[16] |
| Temperature | Provides the necessary activation energy. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. | Typically ranges from room temperature to 120 °C.[11][15] Some highly active catalytic systems can operate at room temperature or even 0 °C.[11][13] |
Troubleshooting Guide
Even well-established protocols can encounter issues. This section addresses common problems and provides evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Rh(I) precatalyst may have degraded. Some modern palladium precatalysts are designed for more efficient generation of the active species, a principle that applies here.[17][18] | Test the catalyst with a known, reliable reaction (e.g., phenylboronic acid and bromobenzene).[17] Consider using a fresh batch of catalyst or a different precatalyst. |
| Reagent Decomposition: Boronic acids can degrade via protodeboronation or form unreactive boroxines. This is a very common reason for low yields.[17] | Check the purity of the boronic acid by NMR. Use more stable boronic esters (e.g., pinacol esters) which can slowly release the boronic acid in situ.[8][17] Ensure the base is anhydrous if water-sensitive reagents are used. | |
| Inefficient Transmetalation: The base may not be strong enough, or the solvent system may be suboptimal. | Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). If using an anhydrous system, try adding a small amount of water, as it can be crucial for transmetalation.[16] | |
| Formation of Side Products | Homocoupling of Boronic Acid: This can occur at higher temperatures or with highly active catalysts. | Lower the reaction temperature. Decrease the catalyst loading. Ensure the reaction is under a strictly inert atmosphere. |
| Protodeboronation: The arylboronic acid reacts with a proton source (e.g., water) to give the corresponding arene. | Use a rigorously anhydrous solvent and base if possible. Alternatively, use a boronic ester.[8] Minimize reaction time. | |
| Poor Reproducibility | Inconsistent Reagent Quality: Purity of boronic acid, base, and solvent can vary between batches. | Use reagents from a reliable supplier. Grind solid bases like K₃PO₄ to a fine, consistent powder to ensure consistent reactivity.[16] Always use freshly distilled and degassed solvents. |
Conclusion
Rhodium-catalyzed arylation with arylboronic acids represents a versatile and powerful strategy in synthetic chemistry. By understanding the underlying catalytic mechanism and the critical role of each reaction parameter—from the catalyst precursor and ligand to the base and solvent—researchers can effectively harness this methodology. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for implementing and optimizing these reactions, facilitating the efficient synthesis of valuable biaryl and aryl-substituted molecules for discovery and development.
References
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Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (2021). Nature Portfolio Chemistry Community. [Link]
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Zhang, D. (2015). Recent advances in rhodium-catalyzed C(sp2)-H (hetero)arylation. Semantic Scholar. [Link]
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Zheng, C., & You, S. (2017). Regio- and Enantioselective Rhodium-Catalyzed Allylic Arylation of Racemic Allylic Carbonates with Arylboronic Acids. Semantic Scholar. [Link]
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Rhodium‐catalyzed meta‐C−H arylation with arylboronic acid variants. (2020). ResearchGate. [Link]
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Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2004). Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Organic Letters, 6(1), 35-38. [Link]
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Sidera, M., & Fletcher, S. P. (2015). Rhodium-catalysed asymmetric allylic arylation of racemic halides with arylboronic acids. Nature Chemistry, 7(11), 935-939. [Link]
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- Schafer, A. G., Wodrich, M. D., & Fletcher, S. P. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development, 26(11), 3122-3128.
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Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2004). Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. Organic Letters, 6(1), 35-38. [Link]
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Ueura, K., Satoh, T., & Miura, M. (2007). Rhodium-Catalyzed Arylation Using Arylboron Compounds: Efficient Coupling with Aryl Halides and Unexpected Multiple Arylation of Benzonitrile. Organic Letters, 9(7), 1407-1409. [Link]
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Itooka, R., Iguchi, Y., & Miyaura, N. (2003). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. The Journal of Organic Chemistry, 68(15), 6000-6004. [Link]
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Bar, F. M., & Stuart, D. T. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 50(10), 2346-2349. [Link]
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Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2000). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 122(23), 5661-5668. [Link]
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Sakai, M., Ueda, M., & Miyaura, N. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie International Edition, 37(23), 3279-3281. [Link]
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Ligand-enabled site-selectivity in a versatile rhodium(ii)-catalysed aryl C–H carboxylation with CO2. (2020). ResearchGate. [Link]
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Rhodium‐Catalyzed Oxidative C H o‐Arylation of s‐Aryltetrazines with Aryl Boronic Acids: One‐Step Selective Access to T‐Shaped and Z‐Shaped Polyaromatics. (2019). Semantic Scholar. [Link]
- Miyamura, H., Nishino, K., Yasukawa, T., & Kobayashi, S. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Catalysis Science & Technology, 7(21), 5066-5076.
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Peña-López, M., Simal, C., & Ros, A. (2005). Rhodium-catalyzed reaction of aryl- and alkenylboronic acids with 2,4-dienoate esters: conjugate addition and Heck reaction products. Organic Letters, 7(25), 5629-5632. [Link]
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Recent Advances of Rhodium Catalyzed Coupling Reactions. (2023). CVR College of Engineering. [Link]
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Schäfer, P., Sidera, M., & Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15762. [Link]
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Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2024). Organic Letters. [Link]
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Rhodium(I)-Catalyzed Aryl C–H Carboxylation of 2-Arylanilines with CO2. (2019). Organic Letters. [Link]
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Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. (2017). ACS Catalysis. [Link]
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Ghorai, J., & Anbarasan, P. (2015). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. The Journal of Organic Chemistry, 80(7), 3455-3461. [Link]
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Rhodium-Catalyzed Carbonylative Arylation of Alkynes with Arylboronic Acids: An Efficient and Straightforward Method in the Synthesis of 5-Aryl-2(5H)-furanones. (2014). ResearchGate. [Link]
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Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides. (2022). ResearchGate. [Link]
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Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to α-Ketoesters. (2008). ResearchGate. [Link]
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Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
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Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides. (2019). Springer Nature Experiments. [Link]
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Umpolung C–N Bond Formation Enabled by Rhodium-Catalyzed Arylation of Sulfilimines with Arylboronic Acids. (2024). Organic Letters. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). National Institutes of Health. [Link]
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Rhodium-Catalyzed Dealkenylative Arylation of Alkenes with Arylboronic Compounds. (2021). Angewandte Chemie International Edition, 60(28), 15650-15655. [Link]
- Rh(I)-Catalyzed Coupling of Azides with Boronic Acids Under Neutral Conditions. (2021). Chemistry – A European Journal, 27(54), 13531-13536.
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Mechanistic investigation of Rh(i)-catalysed asymmetric Suzuki–Miyaura coupling with racemic allyl halides. (2021). ResearchGate. [Link]
-
Regio‐ and Enantioselective Rhodium‐Catalyzed Allylic Arylation of Racemic Allylic Carbonates with Arylboronic Acids. (2017). ResearchGate. [Link]
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Application Notes and Protocols: Synthesis of Bioactive Compounds Utilizing the 9-Azabicyclo[3.3.1]nonane Skeleton
Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry
The 9-azabicyclo[3.3.1]nonane, also known as the granatane skeleton, represents a privileged three-dimensional (3D) scaffold in the realm of medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. This bicyclic system is a core structural motif in a variety of natural products, including the granatane and bis(indole) alkaloids, and serves as the foundation for numerous synthetic bioactive compounds with a broad spectrum of therapeutic applications.[1]
Derivatives of the 9-azabicyclo[3.3.1]nonane skeleton have demonstrated significant potential as anticancer, antimalarial, anti-inflammatory, and antiarrhythmic agents.[2] Notably, this scaffold is present in established drugs such as granisetron, a 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting.[1] The inherent structural rigidity of the 9-azabicyclo[3.3.1]nonane core minimizes the entropic penalty upon binding to a receptor, often leading to enhanced potency. Furthermore, its 3D nature allows for the exploration of chemical space beyond the typically flat, aromatic structures that dominate many small-molecule drug libraries.
This guide provides a comprehensive overview of key synthetic strategies for constructing the 9-azabicyclo[3.3.1]nonane core and its subsequent functionalization to yield bioactive compounds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the synthesis of key intermediates and representative bioactive molecules.
Core Synthetic Strategies for the 9-Azabicyclo[3.3.1]nonane Skeleton
The construction of the 9-azabicyclo[3.3.1]nonane framework can be broadly categorized into several key synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.
Double Mannich Reaction: A Classical and Versatile Approach
The double Mannich reaction is a cornerstone in the synthesis of the 9-azabicyclo[3.3.1]nonane core. This powerful one-pot reaction typically involves the condensation of a primary amine, an aldehyde (often glutaraldehyde or a precursor), and a β-dicarbonyl compound or its equivalent, such as acetonedicarboxylic acid.
Causality of Experimental Choices:
-
Primary Amine: The choice of the primary amine dictates the N-substituent in the final bicyclic product. Benzylamine is a common choice as the benzyl group can be readily removed via hydrogenolysis to provide the parent 9-azabicyclo[3.3.1]nonane.
-
Aldehyde Source: Glutaraldehyde is the ideal dielectrophile for this transformation. Its use, however, can be complicated by its tendency to polymerize. Therefore, stable precursors or derivatives are often employed.
-
β-Dicarbonyl Component: Acetonedicarboxylic acid is a frequently used substrate that undergoes in situ decarboxylation to form the desired 3-keto-substituted granatane.
-
Reaction Conditions: The reaction is typically performed under acidic conditions to facilitate imine formation and subsequent Mannich-type additions. Careful control of pH and temperature is crucial to maximize the yield of the desired bicyclic product and minimize side reactions.
Visualizing the Double Mannich Reaction Workflow:
Caption: Workflow of the double Mannich reaction for 9-azabicyclo[3.3.1]nonan-3-one synthesis.
Intramolecular Cyclization Strategies
Another powerful approach involves the formation of one of the rings through an intramolecular cyclization event. A notable example is the domino reaction of spirocyclic bis(oxiranes) with amines.[1]
Mechanistic Insight:
This strategy leverages the reactivity of strained oxirane rings. The reaction is initiated by the nucleophilic attack of an amine on one of the oxirane rings. This ring-opening is often facilitated by a Lewis acid, such as lithium perchlorate, which activates the oxirane. The resulting amino alcohol intermediate then undergoes an intramolecular nucleophilic attack of the hydroxyl group on the second oxirane ring, leading to the formation of the 9-oxabicyclo[3.3.1]nonane core. While this example yields the 9-oxa analogue, similar strategies can be envisioned for the synthesis of the 9-aza counterpart.
Radical Annulation Processes
Recent advancements have introduced visible-light photoredox catalysis for the synthesis of N-arylated 9-azabicyclo[3.3.1]nonane derivatives.[3] This mild and efficient method offers a complementary approach to the classical Robinson synthesis, particularly for accessing N-aryl substituted skeletons which are of significant interest in medicinal chemistry.[3]
Detailed Protocols
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one via Double Mannich Reaction
This protocol is adapted from established procedures and provides a reliable method for the synthesis of a key intermediate.[4]
Materials:
-
Benzylamine
-
Sulfuric acid (98%)
-
Glutaraldehyde (50% aqueous solution)
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Sodium carbonate (Na2CO3)
-
Sodium sulfate (Na2SO4)
-
Silica gel
Equipment:
-
Jacketed round-bottomed flask with mechanical stirrer and temperature probe
-
Addition funnel
-
Recirculating chiller
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Initial Setup: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and a 250 mL addition funnel.
-
Amine and Acid Addition: Charge the flask with water (50 g) and benzylamine (12.9 mL, 0.123 mol). Cool the reactor jacket to 0–10 °C using a recirculating chiller. Slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour, maintaining the internal temperature between 4–8 °C.[4]
-
Addition of Reactants: While maintaining the temperature below 5 °C, add glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol).[4]
-
pH Adjustment and Reaction: Add a 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Gas evolution (CO2) will be observed.[4]
-
Workup - Acidic Extraction: Adjust the pH of the solution to 2 with 18% sulfuric acid. Extract the aqueous layer with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.[4][5]
-
Workup - Basification and Product Extraction: Transfer the aqueous layer to a larger flask and add heptane (500 mL). Add silica gel (20 g) to the aqueous layer, followed by the addition of 20% aqueous Na2CO3 to adjust the pH to 8.[4][5]
-
Isolation and Purification: Filter the mixture and wash the filter cake with heptane (320 mL). Separate the layers of the combined filtrate. Dry the organic layer with Na2SO4, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid.[4]
Self-Validation:
-
Expected Yield: ~54%
-
Appearance: Pale orange solid
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The stereoselective reduction of the ketone at the 3-position is a critical step in the synthesis of many bioactive granatane derivatives.
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Methanol
-
Sodium borohydride (NaBH4)
-
Acetone
Procedure:
-
Reaction Setup: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.0 g, 0.11 mol) in methanol (130 mL) in a round-bottomed flask and cool to 0 °C in an ice bath under a nitrogen atmosphere.[6]
-
Reductant Addition: Add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes.[6]
-
Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.
-
Quenching and Workup: Quench the reaction by the careful addition of acetone (10 mL). Evaporate the volatiles under reduced pressure. The resulting crude product can be purified by column chromatography.
Causality of Experimental Choices:
-
Stereoselectivity: The use of sodium borohydride in methanol generally favors the formation of the endo-alcohol due to the steric hindrance of the bicyclic system, which directs the hydride attack from the less hindered exo face.
-
Alternative Reduction: For industrial applications, catalytic hydrogenation using a ruthenium complex can be a more cost-effective and environmentally friendly alternative to boron-based reductants.[7]
Protocol 3: N-Debenzylation to Afford 9-Azabicyclo[3.3.1]nonane
The removal of the N-benzyl protecting group is a common final step to access the parent scaffold or to allow for further N-functionalization.
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (or its reduced alcohol derivative)
-
Isopropanol
-
Palladium hydroxide on carbon (Pd(OH)2/C, 20 wt%)
Procedure:
-
Reactor Setup: In a hydrogenation reactor, dissolve the N-benzyl protected compound (e.g., 24.5 g) in isopropanol (100 mL).[4]
-
Catalyst Addition: Purge the reactor with nitrogen, then add Pd(OH)2/C (4.0 g).[4]
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 psi and stir at 50 °C for 48 hours.[4]
-
Workup: After the reaction is complete (monitored by GC), filter the catalyst through a suitable filter aid (e.g., Solka Floc) and wash the cake with isopropanol. The filtrate contains the debenzylated product.[4]
Synthesis of Bioactive Derivatives: Granatane Alkaloids
The granatane alkaloids are a class of natural products characterized by the 9-methyl-9-azabicyclo[3.3.1]nonane core.[8] Their synthesis often involves the esterification of a granatan-3-ol intermediate.
Visualizing the Semisynthesis of Granatane Alkaloids:
Caption: Semisynthesis of granatane alkaloids via esterification of granatan-3-ol.[8][9]
This semisynthetic approach allows for the generation of a variety of granatane alkaloid analogues by coupling different carboxylic acids with the granatan-3-ol core.[8][9]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Strategy | Key Reactants | Typical Conditions | Advantages | Limitations |
| Double Mannich Reaction | Primary amine, glutaraldehyde, acetonedicarboxylic acid | Acidic, aqueous, room temp. to mild heating | One-pot, atom-economical, versatile for N-substitution | Can have moderate yields, requires careful pH control |
| Intramolecular Cyclization | Spirocyclic bis(oxiranes), amines | Lewis acid catalysis (e.g., LiClO4), heating | Domino reaction, stereoselective | Substrate-specific, may require multi-step synthesis of the starting material |
| Radical Annulation | N-arylated precursors | Visible-light photoredox catalysis, mild conditions | Access to N-arylated derivatives, high diastereoselectivity | Newer methodology, may require specialized equipment |
Conclusion and Future Perspectives
The 9-azabicyclo[3.3.1]nonane skeleton continues to be a highly valuable scaffold in the development of new therapeutic agents. The synthetic methodologies outlined in these application notes provide a robust foundation for accessing a wide range of derivatives. Future research in this area will likely focus on the development of more efficient and stereoselective catalytic methods for the construction of this core, as well as the exploration of novel functionalizations to expand the accessible chemical space and identify new bioactive compounds. The combination of established protocols with modern synthetic innovations will undoubtedly lead to the discovery of next-generation therapeutics based on this remarkable bicyclic framework.
References
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. Available from: [Link]
-
An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available from: [Link]
-
9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO - Organic Chemistry Portal. Available from: [Link]
-
An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Available from: [Link]
-
Three proposed hypothetical routes to the production of granatane... - ResearchGate. Available from: [Link]
- Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Google Patents.
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. Available from: [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC - NIH. Available from: [Link]
-
Known biologically active derivatives of 9-thiabicyclo[3.3.1]nonane... - ResearchGate. Available from: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil - Preprints.org. Available from: [Link]
-
Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC - PubMed Central. Available from: [Link]
-
Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis | Journal of Natural Products - ACS Publications. Available from: [Link]
-
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Portfolio. Available from: [Link]
-
Chiral aryl-fused azabicyclo[3.3.1]nonane compounds and their... - ResearchGate. Available from: [Link]
- 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - MDPI. Available from: [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PubMed. Available from: [Link]
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- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. communities.springernature.com [communities.springernature.com]
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Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in Rhodium-Catalyzed Additions
Welcome to the technical support center for rhodium-catalyzed asymmetric additions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize and troubleshoot the enantioselectivity of their reactions. Here, we move beyond simple protocols to explain the underlying principles governing stereochemical outcomes, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding enantioselectivity in rhodium-catalyzed additions.
Q1: My rhodium-catalyzed conjugate addition is giving low enantiomeric excess (ee). What are the most common factors I should investigate first?
A1: Low enantioselectivity is a frequent challenge. The primary factors to scrutinize are the chiral ligand , the solvent , and the reaction temperature .
-
Chiral Ligand: The ligand is the primary source of chirality in the catalytic system. Its structure dictates the steric and electronic environment around the rhodium center, which in turn controls the facial selectivity of the substrate's approach.[1][2][3] Even minor structural modifications to a ligand can dramatically alter or even reverse enantioselectivity.[4] Therefore, screening a variety of ligand classes (e.g., BINAP, SEGPHOS, Tangphos, Duanphos) is a crucial first step.[2][5]
-
Solvent: Solvents can significantly influence the catalytic cycle through coordination to the metal center or by stabilizing transition states.[6] For instance, weakly coordinating solvents like dichloromethane or hexane are often preferred.[6] However, highly polar and hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically enhance or even reverse enantioselectivity in certain rhodium-catalyzed reactions.[7][8][9]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. It's common to see improved ee values when reactions are run at 0 °C or lower, although this may come at the cost of a longer reaction time.
Q2: I've screened several common chiral phosphine ligands (e.g., BINAP derivatives) with minimal success. What other ligand types could be effective?
A2: While bidentate phosphine ligands like BINAP are workhorses in this field, their effectiveness is not universal.[1][5] When these fail, consider exploring:
-
P-Chiral Diphosphines: Ligands such as Tangphos and Duanphos, where the chirality resides on the phosphorus atom itself, can offer superior steric control and lead to excellent regio- and enantioselectivity, particularly in conjugate additions.[2]
-
Chiral Diene Ligands: In some rhodium-catalyzed 1,4-additions of organoboron reagents, chiral diene ligands have proven to be highly effective, offering a different mode of stereochemical control compared to phosphines.[3][10]
-
Alkynylphosphine Ligands: These are a less common but potentially powerful class of ligands. For instance, chiral bis(oxazoline)alkynylphosphine ligands have been successfully used in highly regio- and enantioselective rhodium-catalyzed allylic aminations.[11]
The choice of ligand is highly substrate- and reaction-dependent, so empirical screening remains a vital part of methods development.
Q3: Can the nature of the substrate itself impact the enantioselectivity?
A3: Absolutely. The electronic and steric properties of both the nucleophile and the electrophile play a critical role.
-
For the Electrophile (e.g., enone, alkene): The directing group on the substrate can influence how it coordinates to the rhodium center, thereby affecting the facial selectivity.[12][13] The steric bulk near the reactive site can also favor the formation of one enantiomer over the other.[14]
-
For the Nucleophile (e.g., organoboron reagent): In reactions like 1,4-additions, the electronic character of the nucleophile can be crucial. For example, in the addition of heteroarylboronates to enones, electron-rich heteroaryl groups have been shown to give consistently high enantiomeric excesses.[15]
It is essential to consider the interplay between the substrate and the chiral ligand, as a successful combination for one substrate may not be optimal for another.[14]
II. Troubleshooting Guide: Diagnosing and Solving Poor Enantioselectivity
This section provides a structured approach to troubleshooting when initial optimization attempts have been unsuccessful.
Problem 1: Inconsistent or Poor Enantioselectivity (Low % ee)
| Potential Cause | Diagnostic Check | Proposed Solution |
| Suboptimal Ligand | The current ligand provides low ee (<80%). | 1. Screen Ligand Families: Test ligands with different chiral backbones (e.g., biaryl, spiro, P-chiral).[2][5] 2. Modify Ligand Sterics/Electronics: If using a modular ligand, try derivatives with more or less steric bulk, or with electron-donating/withdrawing groups. |
| Solvent Effects | The reaction has only been attempted in one solvent (e.g., THF, Toluene). | 1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., Dichloromethane, Hexafluoroisopropanol (HFIP), water).[6][7] 2. Use of Additives: In some cases, additives can modulate selectivity.[8][16] |
| Temperature | The reaction is run at room temperature or elevated temperatures. | 1. Lower the Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C. Monitor reaction progress, as kinetics will be slower. 2. Temperature Optimization Study: Systematically vary the temperature to find the optimal balance between reaction rate and enantioselectivity. |
| Catalyst Loading/Concentration | Standard catalyst loading and concentration are used without optimization. | 1. Vary Catalyst Loading: While less common for improving ee, incorrect loading can sometimes lead to side reactions. 2. Adjust Concentration: Changes in concentration can affect the aggregation state of the catalyst or the rate of background (non-asymmetric) reactions. |
Experimental Protocol: Ligand and Solvent Screening for a Rhodium-Catalyzed 1,4-Addition
This protocol outlines a systematic approach to co-optimizing the ligand and solvent, two of the most influential factors on enantioselectivity.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the rhodium precursor (e.g., [Rh(cod)₂]BF₄ or [RhCl(cod)]₂) in a suitable solvent (e.g., Dichloromethane).
-
Prepare individual stock solutions of each chiral ligand to be screened.
-
Prepare stock solutions of your alkene substrate and organoboron reagent.
-
-
Reaction Setup (Array Format):
-
In an array of reaction vials, dispense the rhodium precursor stock solution.
-
To each vial, add a different chiral ligand stock solution. Allow for a pre-catalyst formation period (typically 15-30 minutes at room temperature).
-
Evaporate the initial solvent under a stream of nitrogen if you are screening different reaction solvents.
-
Add the new reaction solvent to each vial, followed by the substrate and the organoboron reagent.
-
-
Execution and Analysis:
-
Run the reactions at a controlled temperature (start with room temperature or 0 °C).
-
Monitor the reactions for conversion by TLC or LC-MS.
-
Upon completion, quench the reactions and analyze the enantiomeric excess of the product by chiral HPLC or SFC.
-
-
Data Interpretation:
-
Tabulate the results, comparing conversion and % ee for each ligand-solvent combination.
-
Identify promising "hits" for further optimization (e.g., temperature and concentration studies).
-
Problem 2: Reversal or Unexpected Sense of Enantioselectivity
A reversal in the expected enantiomer formation can be perplexing but offers valuable mechanistic insight.
| Potential Cause | Underlying Principle | Actionable Step |
| Change in Mechanism | A different catalytic cycle or transition state is favored under new conditions. | Re-evaluate the reaction parameters. For example, some dirhodium tetracarboxylate catalysts show a reversal of enantioselectivity when switching from DCM to HFIP as the solvent.[7] |
| Ligand-Substrate Mismatch | The specific combination of ligand and substrate leads to an unexpected stereochemical outcome. | This is often discovered during ligand screening. Computational studies can sometimes predict these outcomes by modeling the transition states.[14][17] |
| Background Reaction | A non-catalyzed or achirally catalyzed reaction pathway is competing with the desired asymmetric pathway. | Run a control reaction without the chiral ligand to quantify the extent of the background reaction. If significant, focus on conditions that accelerate the asymmetric pathway (e.g., lower temperature, optimized catalyst loading). |
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for addressing poor enantioselectivity.
Caption: A decision tree for troubleshooting low enantioselectivity in rhodium-catalyzed additions.
III. Advanced Concepts and Mechanistic Considerations
A deeper understanding of the reaction mechanism can unlock further avenues for optimization.
The Role of the Active Catalyst
The species that enters the catalytic cycle may not be what you initially add to the flask. Pre-catalyst activation and the formation of the active rhodium-ligand complex are critical. The coordination of the substrate and the subsequent migratory insertion or reductive elimination steps are where stereochemistry is determined. Computational studies have been instrumental in elucidating these transition states, revealing that subtle differences in distortion and interaction energies control the enantioselectivity.[14][17]
Workflow for Mechanistic Investigation
Caption: An integrated workflow combining experimental and computational methods to understand reaction mechanisms.
By systematically applying the principles and troubleshooting strategies outlined in this guide, researchers can more effectively overcome challenges in achieving high enantioselectivity in rhodium-catalyzed addition reactions, accelerating the development of new synthetic methodologies and valuable chiral molecules.
References
- Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydrobor
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.
- Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds.PMC - NIH.
- Ligand effect and scope of the rhodium‐catalyzed enantioselective synthesis of planar chiral benzosiloloferrocenes by silylation of C(sp²)−H bond.
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.Journal of the American Chemical Society.
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.
- Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides.J. Org. Chem.
- Electrochemical Rhodium-Catalyzed Enantioselective C–H Annulation with Alkynes.CCS Chemistry - Chinese Chemical Society.
- Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions.ChemRxiv.
- Rhodium-Catalyzed Regio- and Enantioselective Allylic Amination of Racemic 1,2-Disubstituted Allylic Phosphates.Journal of the American Chemical Society.
- Origins of Enantioselectivity in Asymmetric Radical Additions to Octahedral Chiral-at-Rhodium Enolates: A Comput
- Enantioselective, Rhodium-Catalyzed 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes.
- Rhodium-Catalyzed Asymmetric C–H Functionaliz
- Recent advances in Rh(I)
- Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylheteroarenes.
- The Future of Asymmetric Synthesis: Trends and Innov
- Mechanistic insights into rhodium-catalyzed enantioselective allylic alkylation for quaternary stereogenic centers.RSC Publishing.
- Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask C
- Maximizing Yield: The Role of Rhodium Catalysts in Asymmetric Synthesis.Finest Group.
- Substituted arene synthesis by 1,4-Addition.Organic Chemistry Portal.
- Synthetic applications of rhodium catalysed conjug
- Heteroarylboronates in Rhodium-Catalyzed 1,4-Addition to Enones.Organic Letters.
- Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactiv
- Substrate Activation Strategies in Rhodium(III)-Catalyzed Selective Functionalization of Arenes.
- Substrate Activation Strategies in Rhodium(III)
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
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- 9. researchgate.net [researchgate.net]
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- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Origins of Enantioselectivity in Asymmetric Radical Additions to Octahedral Chiral-at-Rhodium Enolates: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. Mechanistic insights into rhodium-catalyzed enantioselective allylic alkylation for quaternary stereogenic centers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04959J [pubs.rsc.org]
Technical Support Center: Synthesis of Enantiomerically Pure 9-Azabicyclo[3.3.1]nonanes
Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex stereochemical challenges inherent in this valuable structural motif. The 9-azabicyclo[3.3.1]nonane core, also known as granatanine, is a key substructure in numerous bioactive compounds and natural products.[1] However, controlling its absolute and relative stereochemistry presents significant synthetic hurdles.
This document provides in-depth, experience-driven advice in a question-and-answer format to address common and specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high enantioselectivity in 9-azabicyclo[3.3.1]nonane synthesis so challenging?
The primary challenge stems from the molecule's bicyclic, bridged structure. The key bond-forming reactions, often intramolecular Mannich-type cyclizations, create a flexible piperidinone ring that can adopt multiple conformations.[1] This conformational flexibility makes it difficult for chiral catalysts or auxiliaries to create a sufficiently differentiated energetic landscape for the two enantiomeric transition states. Furthermore, the molecule possesses multiple stereocenters, and controlling both the relative (diastereoselectivity, e.g., endo/exo) and absolute (enantioselectivity) configuration simultaneously is a complex problem.
Q2: What are the principal strategies for accessing enantiomerically pure 9-azabicyclo[3.3.1]nonanes?
There are three main avenues, each with its own set of advantages and challenges:
-
Classical Resolution of Racemates: This involves reacting the racemic bicyclic amine (or a suitable precursor like an alcohol) with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization.[2][3] This is a well-established but often labor-intensive method.
-
Asymmetric Synthesis: This is the most elegant approach, aiming to set the desired stereochemistry during the synthesis itself. Methods include using chiral auxiliaries, substrate-controlled reactions starting from the chiral pool, and enantioselective catalysis (organocatalysis or transition-metal catalysis).[4][5][6]
-
Enzymatic Resolution: This technique uses enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[2][3] This often provides very high enantiomeric excess (ee) under mild conditions.
Q3: How do I choose between classical resolution and asymmetric synthesis?
The choice depends on several factors: project stage, required scale, and available resources.
-
For early-stage discovery chemistry, where small quantities of both enantiomers are often needed for biological evaluation, classical resolution or preparative chiral HPLC can be the most direct route. It provides access to both enantiomers from a single racemic batch.
-
For process development and large-scale synthesis, an efficient asymmetric synthesis is almost always preferred.[7] It avoids the loss of at least 50% of the material inherent in classical resolution and reduces downstream processing steps. However, developing a robust asymmetric route can be time-consuming and requires significant optimization.
Q4: What is the significance of the endo vs. exo stereochemistry at substituents, for instance, at the C3 position?
The endo/exo relationship of substituents on the bicyclic core profoundly impacts the molecule's three-dimensional shape and, consequently, its biological activity. For example, in the reduction of 9-azabicyclo[3.3.1]nonan-3-one, the hydride can attack from two different faces, leading to either the endo or exo alcohol. The endo isomer is often the thermodynamically more stable product.[8] Controlling this diastereoselectivity is crucial. Methods for stereoselective reduction often employ specific reducing agents or catalytic hydrogenation conditions to favor one isomer.[8][9]
Troubleshooting Guide
This section addresses specific experimental failures. For each problem, we outline the most common causes and provide actionable solutions grounded in mechanistic principles.
Problem 1: Low or No Yield of the Bicyclic Product in Cyclization Step
-
Symptom: You are attempting a double Mannich reaction (e.g., from glutaraldehyde, a primary amine, and a 1,3-dicarboxylate or equivalent) but isolate only starting materials, polymeric material, or acyclic intermediates.[1][10]
-
Possible Causes:
-
Incorrect pH: The Mannich reaction is highly pH-sensitive. The amine must be in its free base form to be nucleophilic, but the enol or enolate formation is acid/base catalyzed.
-
Inefficient Decarboxylation: If using a precursor like acetonedicarboxylic acid, the in-situ decarboxylation may be incomplete, preventing the second cyclization.[10]
-
Monomer Concentration: The reaction is an intramolecular process competing with intermolecular polymerization. High concentrations can favor undesired side reactions.
-
Poor Quality of Reagents: Glutaraldehyde, in particular, is prone to polymerization upon storage.
-
-
Suggested Solutions & Rationale:
-
pH Optimization: Buffer the reaction mixture carefully. A pH range of 4-5 is often a good starting point. This ensures a sufficient concentration of the free amine for nucleophilic attack on the protonated aldehyde.
-
Promote Decarboxylation: Refluxing the reaction mixture after the initial condensation can facilitate the necessary decarboxylation to form the reactive enolate for the second ring closure.[1]
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M) to favor the intramolecular cyclization over intermolecular polymerization.
-
Verify Reagent Quality: Use freshly opened or purified glutaraldehyde. Consider using a stable derivative if problems persist.
-
Troubleshooting Workflow: General Approach
The following diagram outlines a logical workflow for diagnosing and solving synthetic challenges.
Caption: General workflow for troubleshooting failed synthetic reactions.
Problem 2: Poor Diastereoselectivity in the Reduction of a 3-Keto Group
-
Symptom: Reduction of a 9-azabicyclo[3.3.1]nonan-3-one yields a difficult-to-separate mixture of endo and exo alcohols.
-
Possible Causes:
-
Small Hydride Reagents: Small, unhindered hydrides like sodium borohydride often show poor selectivity as they can approach the carbonyl from either face with similar ease.[8]
-
Reaction Temperature: Higher temperatures can erode selectivity by providing enough energy to overcome the small activation energy difference between the two diastereomeric transition states.
-
-
Suggested Solutions & Rationale:
-
Use Bulky Reducing Agents: Employ sterically demanding reagents like L-Selectride® or K-Selectride®. The bulky sec-butyl groups will preferentially attack from the less hindered exo face, leading to the endo alcohol with high selectivity.
-
Catalytic Hydrogenation: Hydrogenation over a heterogeneous catalyst (e.g., Pd/C, PtO₂) often proceeds with high diastereoselectivity, typically favoring the endo product. The substrate adsorbs onto the catalyst surface from its less hindered face.[8]
-
Ruthenium-Catalyzed Hydrogenation: Specific ruthenium complexes have been shown to be highly effective for the stereoselective reduction to the endo-alcohol, providing a cleaner and more cost-effective process compared to boron-based reductants.[9]
-
Lower the Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to amplify the small energy differences between the competing reaction pathways, thereby enhancing selectivity.
-
Problem 3: Low Enantiomeric Excess (ee) in an Asymmetric Synthesis
-
Symptom: An enantioselective reaction (e.g., catalytic asymmetric cyclization or reduction) produces the desired product with low ee.
-
Possible Causes:
-
Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired catalytic cycle, eroding the overall ee.
-
Catalyst Deactivation or Impurities: The catalyst may be poisoned by impurities in the starting materials or solvent. Water is a common culprit.
-
Incorrect Temperature or Concentration: These parameters can significantly influence the organization of the chiral transition state.
-
-
Suggested Solutions & Rationale:
-
Screen Catalysts/Ligands: There is no universal catalyst. Screen a panel of related chiral ligands or catalysts to find the best match for your substrate. For example, in organocatalysis, subtle changes to the catalyst backbone can have a large impact on enantioselectivity.[4]
-
Minimize Background Reaction: Lower the reaction temperature. While this will slow the reaction, it often slows the uncatalyzed pathway more significantly, improving ee. Also, ensure the catalyst loading is sufficient.
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Purify starting materials if they are suspected to contain catalyst poisons.
-
Optimize Reaction Parameters: Systematically vary temperature, concentration, and solvent. A more polar or non-polar solvent can alter the conformation of the transition state assembly, affecting stereochemical communication.
-
Stereochemical Control Pathways
The synthesis requires navigating a complex energy surface to achieve the desired stereoisomer.
Caption: Pathways for controlling stereochemistry in 9-azabicyclo[3.3.1]nonane synthesis.
Problem 4: Difficulty with Classical Resolution of a Racemic Mixture
-
Symptom: Attempts to form diastereomeric salts with a chiral acid (e.g., tartaric acid, dibenzoyltartaric acid) result in an oil, or crystallization yields a product with no improvement in ee.
-
Possible Causes:
-
Poor Salt Formation: The amine and chiral acid may not form a well-ordered, crystalline salt.
-
Unsuitable Solvent: The solvent may be too polar (dissolving both diastereomers) or too non-polar (causing everything to crash out non-selectively).
-
Racemic Compound Crystallization: The two diastereomers may have very similar solubility or co-crystallize as a racemic compound.
-
-
Suggested Solutions & Rationale:
-
Screen Resolving Agents: Test a variety of commercially available chiral acids (or bases, if resolving an acidic handle). Different shapes and functionalities can lead to better crystal packing. See the table below for suggestions.
-
Systematic Solvent Screening: This is critical. Screen a wide range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and their mixtures with water). The goal is to find a system where one diastereomer is significantly less soluble than the other.
-
Control Crystallization Rate: Slow cooling, gradual solvent evaporation, or vapor diffusion techniques can promote the formation of high-quality crystals of a single diastereomer. Avoid crash cooling.
-
Enrichment Cycles: It is common for a single crystallization to provide only partial enrichment. The partially enriched material can be recrystallized one or more times to achieve the desired optical purity (>99% ee).
-
| Resolving Agent | Typically Used For | Comments |
| (+)- or (-)-Tartaric Acid | Racemic Amines | Inexpensive and widely available. |
| (+)- or (-)-O,O'-Dibenzoyltartaric Acid | Racemic Amines, Alcohols | Bulky aromatic groups can improve crystal packing.[2][3] |
| (+)- or (-)-Mandelic Acid | Racemic Amines | Often effective when tartaric acids fail. |
| (1R)-(-)-10-Camphorsulfonic Acid | Racemic Amines | Strong acid, forms robust salts. |
| Brucine / Strychnine | Racemic Acids | Alkaloid resolving agents (use with caution). |
Protocol: Classical Resolution of (±)-endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This protocol is adapted from established methodologies for resolving bicyclic amino alcohols.[2][3]
-
Salt Formation: Dissolve 1.0 equivalent of the racemic amino alcohol in a minimal amount of a suitable solvent (e.g., hot ethanol or acetone). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-O,O'-dibenzoyltartaric acid) in the same hot solvent. Rationale: Using 0.5 eq of the resolving agent targets the crystallization of one diastereomeric salt, leaving the other in solution.
-
Crystallization: Slowly add the resolving agent solution to the amino alcohol solution with stirring. If no precipitate forms, allow the solution to cool slowly to room temperature, and then to 4 °C overnight. If necessary, reduce the volume of the solvent carefully or add a co-solvent in which the salt is less soluble.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals. This is your first crop of diastereomerically enriched salt.
-
Analysis: Determine the diastereomeric excess (de) of the crystalline salt by NMR or convert a small sample back to the free amine and measure the enantiomeric excess (ee) by chiral HPLC.
-
Liberation of Free Amine: Dissolve the enriched salt in water and basify with a suitable base (e.g., 1 M NaOH or Na₂CO₃) to pH > 11. Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the product.
-
Recrystallization (if needed): If the ee is not sufficient, repeat the crystallization process with the enriched material.
References
-
Bower, H. L., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Communications. [Link]
-
Wolfe, J. P., et al. (2014). Stereocontrolled synthesis of bicyclic sulfamides via Pd-catalyzed alkene carboamination reactions. Control of 1,3-asymmetric induction by manipulating mechanistic pathways. Organic Letters. [Link]
-
Yudin, A. K., et al. (2006). Strained Enamines as Versatile Intermediates for Stereocontrolled Construction of Nitrogen Heterocycles. The Journal of Organic Chemistry. [Link]
-
Kacprzak, K., et al. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Chirality. [Link]
-
Schomaker, J. M., et al. (2018). Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. Organic Letters. [Link]
-
Kacprzak, K., et al. (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. Chirality. [Link]
-
ResearchGate. Bicyclic Cycloadduct Fragmentations as a Means of Stereocontrol. ResearchGate. [Link]
- Patent EP3042902A1. Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
Ghorai, S. K., et al. (2021). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
- Patent US7868017B2. 9-azabicyclo[3.3.1]nonane derivatives.
-
Bonjoch, J., et al. (2019). Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. Molecules. [Link]
-
Crooks, P. A., et al. (2008). Synthesis of symmetrical 1,5-disubstituted granatanines. Tetrahedron Letters. [Link]
-
Fun, H.-K., et al. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E. [Link]
-
Hayashi, T., et al. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Heterocycles. [Link]
-
Shibuya, M., et al. (2005). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry. [Link]
-
Shibuya, M., et al. (2005). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Bräse, S., et al. (2019). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. European Journal of Organic Chemistry. [Link]
-
Shibuya, M., et al. (2005). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]
-
Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts. [Link]
-
Alonso, F. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules. [Link]
Sources
- 1. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Stability of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene under various reaction conditions. As a versatile chiral ligand and synthetic intermediate, understanding its reactivity profile is crucial for successful experimental outcomes. This document, structured in a question-and-answer format, addresses common issues and provides troubleshooting advice based on established chemical principles and literature precedents.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light and moisture. Inert atmosphere (e.g., argon or nitrogen) is advisable for prolonged storage to prevent potential slow oxidation of the diene system.
Q2: What is the thermal stability of this compound?
Stability under Acidic and Basic Conditions
Q3: How stable is the N-tosyl group to acidic conditions?
A3: The N-tosyl group is generally stable to moderately acidic conditions. However, it can be cleaved under strongly acidic conditions, such as treatment with HBr in acetic acid or concentrated sulfuric acid.[6][7] The diene functionality may also be susceptible to acid-catalyzed rearrangements or polymerization, especially with strong, non-nucleophilic acids.
Q4: Can the N-tosyl group be cleaved under basic conditions?
A4: While generally stable to many non-nucleophilic bases, the N-tosyl group can be cleaved under harsh basic conditions, particularly with strong nucleophilic bases or upon prolonged heating.[7] For instance, methods using sodium hydroxide or potassium hydroxide in alcoholic solvents, or stronger bases like sodium hydride in DMF, have been reported for N-detosylation.[8][9][10]
Troubleshooting Guide: Unwanted N-Detosylation
If you observe unexpected deprotection of the tosyl group, consider the following:
-
Reagent Basicity/Nucleophilicity: Are you using a particularly strong base or nucleophile? Consider switching to a milder, non-nucleophilic base if the reaction chemistry allows.
-
Temperature: High reaction temperatures can promote detosylation. Attempt the reaction at a lower temperature.
-
Reaction Time: Prolonged reaction times can lead to the accumulation of deprotected side products. Monitor the reaction progress closely and quench it as soon as the desired transformation is complete.
Compatibility with Reagents
Q5: What is the stability of the diene system towards oxidizing agents?
A5: The diene functionality is susceptible to oxidation. Strong oxidizing agents such as potassium permanganate (KMnO₄) will lead to oxidative cleavage of the double bonds, potentially forming dicarboxylic acids.[11][12][13][14][15] Milder oxidizing agents, such as those used for epoxidation (e.g., m-CPBA) or dihydroxylation (e.g., OsO₄), are expected to react with the double bonds. Therefore, it is crucial to avoid strong oxidizing conditions if the diene integrity is to be maintained.
Q6: How does the compound behave in the presence of reducing agents?
A6: The stability towards reducing agents depends on the specific reagent used.
-
Catalytic Hydrogenation: The diene system can be reduced under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This will saturate the double bonds to yield the corresponding N-tosyl-9-azabicyclo[3.3.1]nonane.[16]
-
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the N-tosyl group.[17] Milder reducing agents like sodium borohydride are generally compatible with N-tosyl groups but may reduce other functional groups if present.
-
Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia or samarium(II) iodide (SmI₂) are known to effectively cleave N-tosyl groups.[7][18]
Q7: Is the compound compatible with organometallic reagents?
A7: N-tosyl amides are generally stable to Grignard and organolithium reagents at low temperatures.[7] However, the tosyl group can direct ortho-lithiation on the tosyl ring if a strong enough organolithium base is used at higher temperatures. The diene system may also react with certain organometallic reagents, particularly those known to participate in conjugate additions.
Q8: What is the stability in the presence of Lewis acids?
A8: The nitrogen atom of the sulfonamide can coordinate to Lewis acids. This can activate the tosyl group, potentially making it a better leaving group. Strong Lewis acids may promote rearrangements or degradation of the bicyclic system. Caution should be exercised when using Lewis acids, and reactions should be performed at low temperatures with careful monitoring.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of the Diene System
This protocol describes the saturation of the double bonds while preserving the N-tosyl group.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nonane.
-
Purify by column chromatography if necessary.
Protocol 2: N-Detosylation using Magnesium in Methanol
This protocol provides a method for the removal of the tosyl protecting group.
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add magnesium turnings (excess, e.g., 10-20 eq).
-
Stir the mixture at room temperature or gentle reflux. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of water.
-
Filter the mixture to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene.
-
Purify by column chromatography or distillation as required.
Data and Diagrams
Table 1: Summary of Stability and Reactivity
| Condition/Reagent Class | Stability/Reactivity of this compound | Potential Outcome |
| Thermal | Generally stable at moderate temperatures. | Decomposition at elevated temperatures. |
| Strong Acids | N-tosyl group is labile. Diene may rearrange. | N-Detosylation, rearrangement/polymerization. |
| Strong Bases | N-tosyl group can be cleaved. | N-Detosylation. |
| Oxidizing Agents | Diene is reactive. | Oxidative cleavage, epoxidation, dihydroxylation. |
| Reducing Agents | Diene and N-tosyl group are reactive. | Saturation of double bonds, N-detosylation. |
| Organometallics | Generally stable at low temperatures. | Potential for side reactions at higher temperatures. |
| Lewis Acids | Potential for coordination and activation. | Rearrangement, decomposition. |
Diagram 1: Potential Reaction Pathways
Caption: Key transformations of the title compound.
Diagram 2: Troubleshooting Unwanted N-Detosylation
Caption: Decision tree for addressing N-detosylation.
References
Sources
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Amine Thermal Degradation [bre.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. orgsyn.org [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in the Synthesis of Bicyclo[3.tcm.1]nonane Derivatives
Welcome to the technical support center for the synthesis of bicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this versatile and synthetically important scaffold. The bicyclo[3.3.1]nonane framework is a core structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] However, its synthesis can be plagued by low yields due to factors such as steric hindrance, competing reaction pathways, and the inherent strain of the bicyclic system.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these complex molecules.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured to help you identify the root cause of low yields in your bicyclo[3.3.1]nonane synthesis and provides actionable solutions.
Question 1: My primary cyclization reaction to form the bicyclo[3.3.1]nonane core is resulting in a complex mixture of products with a low yield of the desired compound. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the core cyclization step are often attributable to several competing factors. The formation of the bicyclo[3.3.1]nonane skeleton, whether through intramolecular aldol condensation, Michael addition, or other cyclization strategies, is a delicate balance of thermodynamics and kinetics.
Common Causes and Solutions:
-
Unfavorable Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.
-
Base Selection: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA), potassium tert-butoxide, or LiHMDS are often employed to promote the desired intramolecular reaction while minimizing side reactions.[3] The concentration of the base is also critical; in some cases, catalytic amounts of a weaker base like 1,1,3,3-tetramethylguanidine (TMG) can be effective.[3]
-
Solvent Effects: The polarity of the solvent can affect the transition state energies of competing pathways. A screen of aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane may be necessary to find the optimal conditions.[4]
-
Temperature Control: Many cyclization reactions require careful temperature management. Running the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled product.
-
-
Steric Hindrance: Bulky substituents on the precursor molecule can disfavor the formation of the bicyclic ring.
-
Re-evaluate Starting Material Design: If possible, consider redesigning the synthetic route to incorporate less sterically demanding groups at key positions during the cyclization step. These groups can be modified in later steps.
-
Use of Lewis Acids: In some cases, Lewis acids can act as catalysts to promote cyclization by coordinating to carbonyl groups and activating the substrate.
-
-
Competing Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
High Dilution Conditions: Performing the reaction under high dilution can significantly favor the intramolecular pathway by reducing the probability of intermolecular collisions. This is a classic strategy for macrocyclization but is also effective for forming strained bicyclic systems.
-
-
Formation of Stable Intermediates or Side Products: The reaction may be stalling at a stable intermediate or favoring the formation of a thermodynamically more stable, non-bicyclic product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the formation of any major byproducts.
-
Mechanistic Investigation: Understanding the reaction mechanism can provide insights into potential side reactions. For example, in a Robinson annulation approach, competing Michael additions or aldol condensations can occur.
-
Question 2: I am attempting a tandem Michael-aldol reaction to construct the bicyclo[3.3.1]nonane skeleton, but the reaction stops after the initial Michael addition. How can I promote the subsequent intramolecular aldol condensation?
Answer:
The success of a tandem Michael-aldol reaction hinges on the seamless progression from the initial conjugate addition to the final ring-closing aldol condensation. If the reaction stalls after the Michael addition, it indicates that the conditions are not optimal for the subsequent cyclization.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The base used for the initial Michael addition may not be suitable for promoting the aldol condensation.
-
Stronger Base or Co-catalyst: After the Michael addition is complete (as determined by reaction monitoring), the addition of a stronger base or a specific aldol condensation catalyst may be necessary to drive the reaction to completion.
-
Solvent Change: The solvent can play a crucial role. A switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might facilitate the intramolecular aldol reaction.[5]
-
-
Thermodynamic vs. Kinetic Control: The intermediate Michael adduct may exist in an equilibrium of conformations, not all of which are productive for the subsequent cyclization.
-
Temperature Adjustment: Increasing the reaction temperature after the Michael addition can provide the necessary activation energy for the aldol condensation to proceed. However, this must be done cautiously to avoid decomposition.
-
-
Acid Catalysis: In some cases, after the base-mediated Michael addition, the reaction mixture can be neutralized and then treated with an acid catalyst (e.g., p-toluenesulfonic acid) to promote the aldol condensation.[3]
Experimental Workflow for Optimizing a Tandem Michael-Aldol Reaction:
Caption: A two-phase approach to optimizing tandem Michael-aldol reactions.
Question 3: My purification of the bicyclo[3.3.1]nonane derivative is challenging due to the presence of closely related isomers. What purification strategies are most effective?
Answer:
The rigid, three-dimensional structure of bicyclo[3.3.1]nonanes can lead to the formation of diastereomers that are often difficult to separate using standard chromatographic techniques.
Effective Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide the high resolution needed to separate closely related isomers. Methodical optimization of the mobile phase composition is key.
-
Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for chiral and achiral separations of complex mixtures and is often faster than HPLC.
-
Crystallization: If the desired product is a solid, fractional crystallization can be a powerful and scalable purification method. Screening a variety of solvents and solvent mixtures is recommended.
-
Derivatization: In some cases, it may be advantageous to derivatize the mixture of isomers to introduce a functional group that facilitates separation. The protecting group or auxiliary can then be removed after purification.
Data Comparison of Purification Techniques:
| Purification Method | Resolution | Scalability | Throughput |
| Column Chromatography | Low to Moderate | High | Moderate |
| HPLC | High | Low to Moderate | Low |
| SFC | High | Low to Moderate | High |
| Crystallization | Variable | High | Low |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the bicyclo[3.3.1]nonane core, and what are their respective advantages and disadvantages?
A1: Several synthetic strategies have been developed to construct the bicyclo[3.3.1]nonane framework. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
| Synthetic Route | Description | Advantages | Disadvantages |
| Robinson Annulation | A tandem Michael addition followed by an intramolecular aldol condensation between a cyclohexanone derivative and an α,β-unsaturated ketone.[3] | Convergent, well-established. | Can produce a mixture of isomers, sensitive to reaction conditions. |
| Intramolecular Aldol Condensation | Cyclization of a 1,5-dicarbonyl compound.[3] | Can be highly stereoselective. | Requires synthesis of the acyclic precursor. |
| Mannich Reaction | Condensation of an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.[6] | Efficient for constructing nitrogen-containing bicyclo[3.3.1]nonanes (bispidines). | Limited to specific substitution patterns. |
| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile to form a cyclohexene ring, which is then further elaborated. | High stereocontrol. | Often requires multiple steps to build the final bicyclic system. |
Q2: How does the conformation of the bicyclo[3.3.1]nonane ring system affect its reactivity and the stereochemical outcome of reactions?
A2: The bicyclo[3.3.1]nonane system can exist in several conformations, with the chair-chair and boat-chair conformations being the most common.[6] The preferred conformation is influenced by the substitution pattern and can have a profound impact on the stereochemical outcome of subsequent reactions. For example, in the chair-chair conformation, substituents can occupy either axial or equatorial positions, which will dictate their accessibility to reagents. Understanding the conformational preferences of your specific derivative through NMR analysis or computational modeling is crucial for predicting and controlling stereoselectivity.
Conformational Analysis Workflow:
Caption: A workflow for the conformational analysis of bicyclo[3.3.1]nonane derivatives.
Q3: Are there any specific safety precautions I should take when working with the reagents commonly used in bicyclo[3.3.1]nonane synthesis?
A3: Yes, many of the reagents used in these syntheses require careful handling.
-
Organolithium Reagents (e.g., LDA, n-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Strong Bases (e.g., Potassium tert-butoxide, Sodium Hydride): These are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the organic solvents used are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
III. Detailed Experimental Protocol: High-Yield Synthesis of a Bicyclo[3.3.1]nonan-9-one Derivative via Intramolecular Aldol Condensation
This protocol is adapted from a high-yield procedure reported for the synthesis of a polyprenylated acylphloroglucinol model system.[3]
Reaction Scheme:
(A schematic representation of the chemical reaction would be included here in a publication)
Materials:
-
Appropriately substituted 1,5-diketone precursor
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: Under an argon atmosphere, dissolve the 1,5-diketone precursor (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of LiAlH(OtBu)3 (1.1 eq) in anhydrous THF to the cooled solution of the diketone via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Slowly add saturated aqueous NH4Cl solution to quench the reaction while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[3.3.1]nonan-9-one derivative. The reported yield for a similar transformation was 82%.[3]
Self-Validation:
-
NMR Spectroscopy: Confirm the structure of the product by 1H and 13C NMR. The disappearance of one of the carbonyl signals and the appearance of a new hydroxyl signal in the 1H NMR spectrum are indicative of a successful reaction.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight of the product.
-
TLC Analysis: Compare the Rf value of the product to that of the starting material.
IV. References
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (2023-07-25). Available at: [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - Semantic Scholar. Available at: [Link]
-
Formation of the bicyclo[3.3.1]nonane core via organo-catalyzed aldol condensation - ResearchGate. Available at: [Link]
-
Technical Support Center: Synthesis of Symmetrical Bicyclo[3.3.1... Available at: https://www.google.com/url?q=https://www.google.com/search%3Fq%3Dtechnical%2Bsupport%2Bcenter%2Bsynthesis%2Bof%2Bsymmetrical%2Bbicyclo%255B3.3.1%255Dnonane%26oq%3Dtechnical%2Bsupport%2Bcenter%2Bsynthesis%2Bof%2Bsymmetrical%2Bbicyclo%255B3.3.1%255Dnonane%26gs_lcrp%3DEgZjaHJvbWUyBggAEEUYOTIGCAEQRRg7MgYIAhBFGDsyBggDEEUYOzIGCAQQRRg7MgYIBRBFGDwyBggGEEUYPDIGCAcQRRg80gEJMzQzMDBqMGo3qAIIsAIB%26sourceid%3Dchrome%26ie%3DUTF-8&sa=U&ved=2ahUKEwjG_43Cg6CGAxXvjYkEHc9-CjUQFnoECAgQAQ&usg=AOvVaw2e8T2P6S2u8e8F2l3k1j9b
-
Synthesis of Bicyclo[3.3.1]nonanes via Manganese(III) Mediated... Available at:
-
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES - Chemistry Journal of Moldova. Available at: [Link]
-
Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC - NIH. Available at: [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives - Oregon State University. Available at: [Link]
-
Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of - UCL Discovery. Available at: [Link]
-
Verbesserte Synthese von Bicyclo[3.3.1]nona‐3,7‐dien‐2,6‐dion - Sci-Hub. Available at: [Link]
-
An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones1). Available at: [Link]
-
(IUCr) Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Available at: [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Rossella Promontorio UCL Thesis for the degree of Doctor of Philosophy. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. Available at: [Link]
-
Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. Available at: [Link]
-
(PDF) Mechanism of transannular bromination reactions of diolefins of the bicyclo[3.3.1]nonane series - ResearchGate. Available at: [Link]
-
4,8‐Disubstituted Bicyclo[3.3.1]nona‐2,6‐dienes as Chiral Ligands for Rh‐Catalyzed Asymmetric 1,4‐Addition Reactions - Sci-Hub. Available at: [Link]
-
Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes. Available at:
-
Technical Support Center: Purification of 9-Phosphabicyclo[3.3.1... Available at: https://www.google.com/url?q=https://www.google.com/search%3Fq%3Dtechnical%2Bsupport%2Bcenter%2Bpurification%2Bof%2B9-phosphabicyclo%255B3.3.1%255Dnonane%26oq%3Dtechnical%2Bsupport%2Bcenter%2Bpurification%2Bof%2B9-phosphabicyclo%255B3.3.1%255Dnonane%26gs_lcrp%3DEgZjaHJvbWUyBggAEEUYOTIGCAEQRRg7MgYIAhBFGDsyBggDEEUYOzIGCAQQRRg7MgYIBRBFGDwyBggGEEUYPDIGCAcQRRg80gEJMzQzMDBqMGo3qAIIsAIB%26sourceid%3Dchrome%26ie%3DUTF-8&sa=U&ved=2ahUKEwjG_43Cg6CGAxXvjYkEHc9-CjUQFnoECAcQAQ&usg=AOvVaw1w7z9q9q9q9q9q9q9q9q9q
-
Synthesis of bicyclo[3.3.1] noneone via acid-catalyzed intramolecular... - ResearchGate. Available at: [Link]
-
Optimizing reaction conditions for stereoselective synthesis of 3... Available at:
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US4943391A - Bicyclo(3.3.1)nonane derivatives and use in stabilizing organic materials - Google Patents. Available at:
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US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. Available at:
-
Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Available at: [Link]
-
Bicyclo[3.3.1]nonane-2,6-dione : r/OrganicChemistry - Reddit. Available at: [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES - Semantic Scholar. Available at: [Link]
-
Synthesis of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones. Available at: [Link]
-
Synthesis of sp 3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed. Available at: [Link]
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Technical Support Center: Purification of Chiral 9-Azabicyclo[3.3.1]nonane Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of chiral 9-azabicyclo[3.3.1]nonane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the enantiomeric separation of this important class of molecules. The 9-azabicyclo[3.3.1]nonane (or granatane) scaffold is a key structural motif in a variety of biologically active compounds, and achieving high enantiomeric purity is often critical for therapeutic efficacy and safety.[1][2][3]
This resource is structured to provide immediate, actionable advice through a series of troubleshooting guides and frequently asked questions. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of chiral 9-azabicyclo[3.3.1]nonane compounds. Each issue is followed by a systematic approach to identify the cause and implement a solution.
Issue 1: Poor or No Enantiomeric Resolution on Chiral HPLC/SFC
You are attempting to separate a racemic mixture of a 9-azabicyclo[3.3.1]nonane derivative using chiral chromatography (HPLC or SFC), but you observe a single peak or two poorly resolved peaks.
Probable Causes & Solutions
1. Sub-Optimal Chiral Stationary Phase (CSP) Selection:
-
The "Why": The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral stationary phase.[4] The rigid, bicyclic structure of 9-azabicyclo[3.3.1]nonanes presents specific steric and electronic features that require a well-matched CSP for effective discrimination. There is no universal CSP, and the selection is often empirical.
-
Troubleshooting Steps:
-
Validate Your Analytical Method: Before optimizing the reaction, ensure your analytical method can accurately measure the enantiomeric excess (ee). Prepare a true racemic sample of your product and analyze it. You should observe two baseline-separated peaks of equal area (50:50 ratio). If not, the analytical method itself needs optimization.[5]
-
Screen a Diverse Set of CSPs: Do not rely on a single column. Screen a range of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for their broad applicability.[6]
-
Consider the Analyte's Functional Groups: The presence of functional groups on your 9-azabicyclo[3.3.1]nonane derivative will dictate the primary interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole) with the CSP. For example, if your compound has aromatic substituents, a CSP with phenyl groups may provide beneficial π-π interactions.
-
2. Incorrect Mobile Phase Composition:
-
The "Why": The mobile phase composition directly influences the retention and selectivity of the separation. In normal-phase HPLC and SFC, the organic modifier and any additives play a crucial role in modulating the interactions between the analyte and the CSP.[7]
-
Troubleshooting Steps:
-
Optimize the Modifier Percentage: In SFC, systematically vary the percentage of the co-solvent (typically an alcohol like methanol or ethanol). In HPLC, adjust the ratio of the non-polar and polar components of the mobile phase.
-
Introduce Additives: For basic compounds like 9-azabicyclo[3.3.1]nonanes, peak tailing and poor resolution are common. The addition of a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the mobile phase can significantly improve peak shape and resolution by masking residual silanol groups on the silica support and improving the interaction with the CSP.[8]
-
Beware of "Additive Memory Effect": Be aware that additives can adsorb to the CSP and affect subsequent analyses.[4] If you are screening different additives, ensure the column is thoroughly flushed between experiments.
-
3. Unfavorable Temperature Conditions:
-
The "Why": Temperature affects the thermodynamics of the chiral recognition process.[9] Lowering the temperature often, but not always, enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Troubleshooting Steps:
-
Systematically Lower the Column Temperature: Run the separation at different temperatures (e.g., 40°C, 25°C, 10°C) to assess the impact on resolution.
-
Perform a van't Hoff Analysis: For a more fundamental understanding, you can calculate thermodynamic parameters by plotting ln(α) versus 1/T. This will indicate whether the separation is enthalpically or entropically driven.[9]
-
Workflow for Chiral Method Development
Caption: Chiral Chromatography Method Development Workflow.
Issue 2: Low Yield and/or Enantiomeric Excess in Diastereomeric Salt Crystallization
You are attempting to resolve a racemic 9-azabicyclo[3.3.1]nonane via diastereomeric salt formation with a chiral acid, but the crystallization yields a product with low enantiomeric excess (ee) or the overall yield is poor.
Probable Causes & Solutions
1. Inappropriate Resolving Agent:
-
The "Why": The success of this classical resolution technique hinges on the significant difference in solubility between the two diastereomeric salts formed.[10][11] This difference is a result of the unique crystal lattice packing of each diastereomer. The choice of the chiral resolving agent is therefore critical.
-
Troubleshooting Steps:
-
Screen Different Chiral Acids: Test a variety of commercially available chiral resolving agents. For a basic amine like 9-azabicyclo[3.3.1]nonane, common choices include (+)- or (-)-tartaric acid, (+)- or (-)-mandelic acid, and (+)- or (-)-camphorsulfonic acid.[12]
-
Consider Stoichiometry: Ensure you are using the correct stoichiometry. Typically, a 1:1 molar ratio of the racemic amine to the resolving agent is a good starting point, but sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.
-
2. Unfavorable Crystallization Solvent and Conditions:
-
The "Why": The solvent system is arguably the most important variable in crystallization. An ideal solvent will dissolve the diastereomeric salt mixture at an elevated temperature but will allow for the preferential crystallization of only one diastereomer upon cooling, leaving the other in the mother liquor.[13]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., alcohols like ethanol, methanol; esters like ethyl acetate; ketones like acetone; and their mixtures with water or anti-solvents like heptane).
-
Control the Cooling Rate: Rapid cooling often leads to the co-precipitation of both diastereomers, resulting in low ee. Employ a slow, controlled cooling profile to allow for the selective crystallization of the less soluble diastereomer.
-
Seeding: If you have a small amount of the desired enantiomerically pure salt, use it to seed the supersaturated solution. This can promote the crystallization of the desired diastereomer.[11]
-
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic 9-azabicyclo[3.3.1]nonane derivative in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60°C).
-
In a separate flask, dissolve 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, consider adding an anti-solvent or placing the solution in a refrigerator.
-
For optimal results, a programmed cooling ramp (e.g., 5°C per hour) is recommended.
-
-
Isolation and Analysis:
-
Collect the resulting crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals and determine the yield and enantiomeric excess (after liberating the free amine) using a validated chiral analytical method.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to adjust the pH to >10.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the enantiomerically enriched amine.[14][15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for my chiral separation?
A1: SFC is often the preferred technique for preparative chiral separations in the pharmaceutical industry for several key reasons:[16]
-
Speed and Efficiency: The low viscosity of supercritical CO₂, the primary mobile phase in SFC, allows for higher flow rates and faster separations without a significant loss in efficiency.[7][17] This translates to higher throughput.
-
Reduced Solvent Consumption: SFC uses significantly less organic solvent compared to normal-phase HPLC.[17] This not only reduces costs but also aligns with green chemistry principles.[16] The workup is also simplified as the CO₂ evaporates upon depressurization, leaving the product in a small volume of the organic modifier.[8]
-
Complementary Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same CSP.
SFC vs. HPLC: A Comparative Summary
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂[18] | Organic Solvents (e.g., Hexane/Ethanol) |
| Separation Speed | Typically 3-5 times faster[8] | Slower due to higher viscosity |
| Solvent Consumption | Significantly lower[17] | High, especially in preparative scale |
| Work-up/Isolation | Easier and faster product recovery | Requires evaporation of large solvent volumes |
| Environmental Impact | Greener, uses recycled CO₂[16] | Larger solvent waste stream |
| Initial Cost | Higher instrumentation cost | Lower instrumentation cost |
Q2: My 9-azabicyclo[3.3.1]nonane derivative has limited functional groups for interaction. What purification strategy should I consider?
A2: If your molecule lacks strong hydrogen bond donors/acceptors or aromatic rings, achieving separation on a CSP can be challenging. In such cases, derivatization or an alternative resolution technique should be considered.
-
Derivatization: You can temporarily introduce a functional group that enhances chiral recognition. For example, reacting the amine with a chiral derivatizing agent to form diastereomers that can be separated by standard achiral chromatography.[11] The derivatizing group is then removed to yield the pure enantiomer.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase, that selectively catalyzes a reaction on one enantiomer of the racemic mixture.[19] For instance, a lipase could be used for the enantioselective acylation of a 9-azabicyclo[3.3.1]nonan-ol. The result is a mixture of the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be easily separated by standard column chromatography.[19][20]
Q3: How can I confirm the absolute configuration of my separated enantiomers?
A3: Separating the enantiomers is only part of the challenge; determining their absolute configuration is crucial. Several methods can be employed:
-
X-ray Crystallography: If you can grow a suitable crystal of one of the enantiomers (often as a salt with a known chiral acid), single-crystal X-ray diffraction can provide an unambiguous determination of the absolute configuration.
-
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) spectroscopy can be used. The experimental CD spectrum can be compared to a spectrum simulated using quantum chemical calculations (e.g., time-dependent density functional theory).[19]
-
Chemical Correlation: You can chemically convert your enantiomer to a known compound without affecting the stereocenter, thereby correlating its configuration.
References
-
Supercritical fluid chromatography. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2013). ResearchGate. [Link]
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Puranen, A., et al. (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. PubMed. [Link]
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Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. [Link]
- 9-azabicyclo[3.3.1]nonane derivatives. (n.d.).
- Method for the preparation of n-monofluoroalkyl tropanes and their use. (n.d.).
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
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C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. (2013). ACS Publications. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. [Link]
-
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. (n.d.). National Institutes of Health. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012). ResearchGate. [Link]
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Conformationally Restricted Nonchiral Pipecolic Acid Analogues. (n.d.). ACS Publications. [Link]
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Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. [Link]
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Trouble with chiral separations. (2020). Chromatography Today. [Link]
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SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. (1999). J-STAGE. [Link]
-
Polymerization and Ring Strain in Bridged Bicyclic Compounds. (n.d.). ACS Publications. [Link]
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Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]
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Environmentally benign diastereoselective synthesis of granatane and tropane aldol derivatives. (n.d.). RSC Publishing. [Link]
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6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
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Chiral resolution. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. (n.d.). PubMed. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. (2024). PubMed Central. [Link]
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (n.d.). PubMed Central. [Link]
-
Separation of structural isomers of amine on gas chromatography. (2012). ResearchGate. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. (n.d.). Preprints.org. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central. [Link]
-
Chiral Drug Separation. (n.d.). IntechOpen. [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. (n.d.). MDPI. [Link]
-
Enantioselective chromatography in drug discovery. (n.d.). PubMed. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). ResearchGate. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]
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- 20. researchgate.net [researchgate.net]
side reactions in the synthesis of tosylated azabicycles
An essential reaction in the synthesis of complex nitrogen-containing molecules is the sulfonylation of amines and alcohols. For azabicyclic structures, which form the core of many pharmaceutically active compounds, the introduction of a p-toluenesulfonyl (tosyl) group is a critical step. It serves two primary purposes: to protect the nitrogen atom, rendering it less nucleophilic and basic for subsequent reaction steps, and to convert a hydroxyl group into an excellent leaving group (tosylate) to facilitate nucleophilic substitution or elimination reactions.[1][2]
However, the seemingly straightforward tosylation of azabicycles is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to identify, understand, and mitigate these common issues.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the tosylation reaction in the context of azabicyclic compounds.
Q1: What is the fundamental mechanism of N-tosylation of an azabicyclic amine?
The N-tosylation of a secondary amine within an azabicycle framework proceeds via nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or an aliphatic tertiary amine like triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[3]
Q2: Why is pyridine often used as both a solvent and a base?
Pyridine serves a dual role. First, it acts as a conventional base to scavenge the HCl byproduct, forming pyridinium chloride.[4] Second, it can act as a nucleophilic catalyst. Pyridine attacks TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is more electrophilic than TsCl itself, making it more susceptible to attack by the azabicyclic amine, thereby accelerating the reaction.[3][5]
Q3: What is the role of 4-Dimethylaminopyridine (DMAP) and why is it used only in catalytic amounts?
DMAP is a hyper-nucleophilic catalyst. It reacts with TsCl much faster than pyridine or the azabicycle to form a highly reactive N-tosyl-DMAP-pyridinium intermediate.[6] This intermediate then readily reacts with the amine. DMAP is used in catalytic amounts (0.1-0.3 equivalents) because it is regenerated in the catalytic cycle. Using stoichiometric amounts can sometimes lead to side products and complicates purification.[7]
Q4: Can the tosyl group be removed later in the synthesis?
Yes, the N-tosyl group is a robust protecting group but can be removed under specific conditions. It is stable to many reagents but can be cleaved using strong acidic conditions or reductive methods.[8] This stability makes it suitable for multi-step syntheses where other protecting groups might fail.[9]
Visualizing the Core Reaction and Competing Pathways
To effectively troubleshoot, it is crucial to understand the desired reaction pathway in the context of the most common side reactions.
Caption: Core tosylation reaction and key competing side reaction pathways.
Troubleshooting Guide: Common Problems and Solutions
This section provides a detailed, issue-oriented guide for problems encountered during the synthesis of tosylated azabicycles.
Problem 1: Low or No Yield of the Desired N-Tosylated Product
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
Possible Cause A: Insufficient Reagent Reactivity
The azabicycle may be sterically hindered, or its nitrogen lone pair may be poorly available, reducing its nucleophilicity.
-
Expert Insight: Steric hindrance around the nitrogen atom can significantly slow down the rate of tosylation. The choice of base and the addition of a catalyst become critical in these cases.
-
Solution Protocol:
-
Switch to a Non-Nucleophilic Base: If using pyridine, consider switching to a more sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This prevents the base from competing with the azabicycle for the TsCl.
-
Introduce a Catalyst: Add 0.1-0.3 equivalents of DMAP to the reaction mixture before the addition of TsCl.[10] DMAP forms a more reactive tosylating agent, which can overcome the low nucleophilicity of the substrate.[6]
-
Increase Temperature: While tosylations are often run at 0 °C to control side reactions, slowly and carefully increasing the temperature to room temperature or even gentle heating (e.g., 40 °C in a solvent like acetonitrile) can provide the necessary activation energy. Monitor carefully for byproduct formation.[5]
-
Possible Cause B: Reagent Degradation
Tosyl chloride is sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid.
-
Expert Insight: The presence of water is detrimental. It consumes TsCl and can also affect the solubility of reagents and intermediates.
-
Solution Protocol:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.[11] Solvents should be freshly distilled or obtained from a commercial drying system.
-
Verify TsCl Quality: Use a fresh bottle of TsCl or purify older reagent. A simple purification involves recrystallization.[12] Commercial TsCl can sometimes contain p-toluenesulfonic acid, which can complicate the reaction.[13]
-
Problem 2: Formation of a Chlorinated Byproduct
Symptom: A significant byproduct is observed with a mass corresponding to the replacement of a hydroxyl group with a chlorine atom. (This is relevant for azabicycles containing an -OH group that is being targeted for tosylation).
-
Expert Insight: This is a classic Sₙ2 reaction. After the desired tosylate is formed, it becomes an excellent leaving group.[14] The chloride ions present in the reaction mixture (from TsCl or the hydrochloride salt of the amine base) can then act as nucleophiles, displacing the tosylate group to form an alkyl chloride.[15][16] This is more common with reactive substrates like allylic or benzylic alcohols but can occur with secondary alcohols on a bicyclic system.[17]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting chlorinated byproduct formation.
Problem 3: Formation of an Unsaturated Byproduct (Elimination)
Symptom: A byproduct is observed with a mass corresponding to the loss of water (if starting from an alcohol) or tosyl group, indicating the formation of a double bond.
-
Expert Insight: This is an E2 elimination reaction that competes with the desired substitution. The base used to neutralize HCl can also act as a base to abstract a proton, leading to the elimination of the tosylate leaving group.[5] This is more likely with sterically hindered substrates or when using strong, bulky bases at elevated temperatures.
-
Solution Protocol:
-
Control Temperature: Perform the reaction at 0 °C or below. Higher temperatures favor elimination over substitution.[5]
-
Choice of Base: While a hindered base might seem like a good choice to avoid nucleophilic attack, it can sometimes favor elimination. Pyridine is often a good balance.[5] Ensure the base is not excessively strong.
-
Monitor Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed, as the product can slowly undergo elimination under the basic conditions.
-
Problem 4: Complex Mixture and Difficult Purification
Symptom: The crude reaction mixture shows multiple spots on TLC, and column chromatography yields overlapping fractions.[18]
-
Expert Insight: This often points to multiple side reactions occurring simultaneously or issues with byproduct removal during workup. Excess TsCl and the resulting p-toluenesulfonic acid are common culprits that can streak on silica gel and co-elute with the product.
-
Recommended Workup and Purification Protocol:
-
Quench Reaction: Once the reaction is complete, cool it to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and hydrolyze excess TsCl to the water-soluble sodium p-toluenesulfonate.[19]
-
Aqueous Workup: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove TsOH).
-
Water.
-
Brine (to aid in drying).
-
-
Use of Scavenger Resins: For particularly difficult purifications, after the initial reaction, add an amine-functionalized silica gel ("scavenger resin"). This resin will react with the excess TsCl, and the resulting solid-supported byproduct can be easily removed by simple filtration.[19]
-
Recrystallization: If the tosylated azabicycle is a solid, recrystallization is often a more effective purification method than chromatography for removing closely-eluting impurities.[19]
-
Data Summary Tables
Table 1: Comparison of Common Bases for Tosylation
| Base | pKa of Conjugate Acid | Key Characteristics | Best For | Potential Issues |
| Pyridine | ~5.2 | Acts as both base and nucleophilic catalyst.[3] | General purpose, especially for less hindered substrates. | Can be slow with hindered amines/alcohols. |
| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic base. | Overcoming slow reactions; used with DMAP. | Forms triethylammonium chloride, which can be a source of nucleophilic Cl⁻.[14] |
| DIPEA (Hünig's Base) | ~11.0 | Very hindered, non-nucleophilic base. | Reactions with highly sensitive substrates where nucleophilic attack by the base is a concern. | Can favor elimination in some cases; expensive. |
Table 2: Quick Troubleshooting Reference
| Observed Problem | Probable Cause(s) | Key Solutions |
| Low Conversion | Low substrate nucleophilicity; Wet reagents. | Add catalytic DMAP; Ensure anhydrous conditions; Check TsCl purity.[6][11][13] |
| Chlorinated Byproduct | Sₙ2 displacement of tosylate by Cl⁻. | Run at 0 °C; Use pyridine instead of TEA; Minimize reaction time.[5][14] |
| Elimination Byproduct | E2 reaction promoted by base. | Run at 0 °C; Avoid overly strong/hindered bases.[5] |
| Difficult Purification | Excess TsCl; TsOH byproduct. | Quench with NaHCO₃; Use scavenger resins; Recrystallize product.[19] |
References
-
Oreate AI Blog. (2025, December 30). The Role of TsCl Pyridine in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthetic Routes to Azacycles. PubMed Central. Retrieved from [Link]
-
Baggett, A. W., & Liu, S.-Y. (2017). A Boron Protecting Group Strategy for 1,2-Azaborines. Journal of the American Chemical Society, 139(42), 15259–15264. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry. Retrieved from [Link]
-
O-Chem.com. (2023, August 8). What is TsCl in Organic Chemistry? A Comprehensive Guide. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PubMed Central. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
-
Reddit. (2022, February 3). Reaction mechanism help. r/OrganicChemistry. Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores. Retrieved from [Link]
-
PubMed. (n.d.). N-sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation. Retrieved from [Link]
-
MDPI. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides, Sulfinic Acids and their Salts. Retrieved from [Link]
-
Reddit. (2025, January 21). Tosylation protocol?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
ACS Publications. (2021, December 7). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine (??). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2016, July 29). How to convert tosylate into amine?. Retrieved from [Link]
-
Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Retrieved from [Link]
-
MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Retrieved from [Link]
-
YouTube. (2014, October 20). Tosylate Leaving Group. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for Rhodium-Catalyzed Asymmetric Reactions
Welcome to the Technical Support Center for Rhodium-Catalyzed Asymmetric Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered in the laboratory. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.
Section 1: Diagnosing and Overcoming Low Enantioselectivity
Low or inconsistent enantiomeric excess (ee) is one of the most frequent challenges in asymmetric catalysis. The root cause can range from catalyst integrity to subtle variations in reaction conditions.
Question 1: My rhodium-catalyzed asymmetric hydrogenation is giving low enantioselectivity. What are the most common culprits?
Answer: Low enantioselectivity in rhodium-catalyzed asymmetric hydrogenations can often be traced back to several key factors. A systematic investigation is the most effective approach to pinpoint the issue.
Primary Causes and Solutions:
-
Catalyst and Ligand Integrity: The chiral ligand and the rhodium precursor are the heart of the asymmetric induction.
-
Purity: Impurities in either the rhodium precursor or the chiral ligand can significantly degrade enantioselectivity.[1] Ensure you are using high-purity materials from a reputable supplier.
-
Degradation: Chiral phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which are catalytically inactive or promote non-selective background reactions.
-
Incorrect Stoichiometry: An incorrect rhodium-to-ligand ratio can lead to the formation of different catalytically active species with varying selectivities.
-
-
Reaction Conditions: The reaction environment plays a crucial role in the formation of the diastereomeric transition states that govern enantioselectivity.
-
Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex.[2] A solvent screen is a valuable tool for optimization. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the rhodium center.
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3]
-
Hydrogen Pressure: The concentration of hydrogen can affect the kinetics of the catalytic cycle and, in some cases, the enantioselectivity.
-
-
Substrate Purity: Impurities in the substrate can act as poisons to the catalyst or may react non-selectively, lowering the overall enantiomeric excess of the product.
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Section 2: Addressing Poor Yield and Catalyst Deactivation
Low reaction conversion or a complete lack of reactivity points towards issues with catalyst activity. Understanding the potential deactivation pathways is key to resolving these problems.
Question 2: My rhodium-catalyzed reaction is sluggish or stalls completely. What are the likely causes of catalyst deactivation?
Answer: Catalyst deactivation in rhodium-catalyzed reactions can be a complex issue arising from several factors, including the formation of inactive rhodium species, poisoning by impurities, or inherent instability of the catalytic complex under the reaction conditions.[4][5]
Common Deactivation Pathways:
-
Formation of Inactive Rhodium Clusters: Under certain conditions, particularly at high concentrations or in the presence of certain reagents, monomeric active rhodium species can aggregate to form inactive multinuclear clusters.[5] This is often irreversible.
-
Oxidative Deactivation: While many rhodium-catalyzed reactions operate with Rh(I) or Rh(III), exposure to oxygen can lead to the formation of inactive higher oxidation state rhodium species. Rigorous exclusion of air is crucial.
-
Ligand Degradation: As mentioned previously, the chiral ligand can degrade, leading to the formation of catalytically inactive or less active rhodium complexes.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the rhodium center more strongly than the substrate, leading to product inhibition and a decrease in the reaction rate over time.
-
Poisoning by Impurities: Trace impurities in the solvent, substrate, or reagents can act as potent catalyst poisons. Common poisons include sulfur-containing compounds, water, and coordinating solvents.[6]
Experimental Protocol for Catalyst Pre-activation:
In some instances, the active catalytic species is not the rhodium precursor itself but is formed in situ. An induction period at the beginning of the reaction may indicate slow activation.[7][8] A pre-activation step can often improve reaction rates and reproducibility.
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand in the appropriate stoichiometry.
-
Add the desired anhydrous, degassed solvent.
-
Stir the mixture at room temperature or slightly elevated temperature for a defined period (e.g., 30-60 minutes) to allow for the formation of the active catalyst complex.
-
Introduce the substrate and other reagents to initiate the reaction.
Table 1: Influence of Additives on Catalyst Activity
| Additive | Potential Role | Common Examples | Considerations |
| Bases | Can facilitate catalyst activation or participate in the catalytic cycle.[9] | K₂CO₃, t-BuOK | Stoichiometry and choice of base are critical and substrate-dependent. |
| Acids | Can prevent the formation of inactive rhodium hydroxides or facilitate substrate activation. | Acetic acid, TsOH | Can also lead to catalyst decomposition if not used judiciously. |
| Halide Scavengers | Can remove inhibitory halide anions from the coordination sphere of the rhodium center. | AgBF₄, AgSbF₆ | The silver salts themselves can sometimes have an effect on the reaction. |
Section 3: Substrate-Related Issues and Reaction Optimization
The nature and purity of the substrate are critical for the success of any catalytic reaction.
Question 3: I suspect my substrate is causing issues in the reaction. How can I confirm this and what are the best practices for substrate handling?
Answer: Substrate-related problems are a common source of irreproducibility in catalysis. It is essential to ensure the purity and compatibility of your starting material.
Troubleshooting Substrate Issues:
-
Purity Analysis: Before use, analyze your substrate by techniques such as NMR, GC-MS, or elemental analysis to confirm its identity and purity.
-
Purification: If impurities are detected, purify the substrate using an appropriate method (e.g., recrystallization, distillation, or column chromatography).
-
Functional Group Compatibility: Be aware of functional groups on your substrate that may interfere with the catalysis. For example, unprotected amines or thiols can coordinate to the rhodium center and inhibit catalysis.
-
Moisture Content: Even trace amounts of water can be detrimental to some rhodium-catalyzed reactions. Ensure your substrate is rigorously dried before use.
Experimental Protocol for Substrate Purification by Recrystallization:
-
Dissolve the substrate in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified substrate under high vacuum to remove all traces of solvent.
Section 4: Advanced Diagnostics and Mechanistic Insights
For particularly challenging systems, a deeper understanding of the reaction mechanism can provide the necessary insights for successful troubleshooting.
Question 4: My reaction is still not performing well despite trying the basic troubleshooting steps. What advanced analytical techniques can I use to investigate the problem?
Answer: When standard optimization strategies fail, advanced analytical techniques can provide a window into the catalytic cycle, helping to identify problematic intermediates or deactivation pathways.[10]
Useful Analytical Techniques:
-
In situ NMR Spectroscopy: Monitoring the reaction directly in an NMR tube can provide real-time information on the concentration of reactants, products, and potentially even catalytic intermediates.[10]
-
In situ IR Spectroscopy: This technique is particularly useful for observing changes in the coordination environment of the rhodium center, especially for reactions involving CO or other ligands with strong IR absorbances.[11]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to detect and characterize catalytic intermediates and potential deactivation products in the reaction mixture.[12]
Conceptual Diagram of a Catalytic Cycle Investigation:
Caption: Monitoring a catalytic cycle with analytical techniques.
By systematically applying these troubleshooting strategies and, when necessary, employing advanced diagnostic tools, researchers can overcome common obstacles in rhodium-catalyzed asymmetric reactions and achieve their desired synthetic outcomes with high efficiency and stereoselectivity.
References
- Alberico, E., Meissner, A., et al. (2020). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation.
- Ito, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development.
- Goodman, E. D., et al. (2023).
- Goodman, E. D., et al. (2023).
- Jiao, H., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation.
- Bara-Estaún, A., et al. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation.
- Klosin, J., & Landis, C. R. (2007).
- ChemBona. (2026). Choosing the Right Rhodium Catalyst: A Guide for Chemical Buyers. ChemBona.
- Alberico, E., et al. (2019).
- Alberico, E., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
- BenchChem. (2025). Comparative Guide to Rhodium and Palladium Complexes of (R,R)
- van der Vlugt, J. I., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
- Blanksby, S. J., et al.
- BenchChem. (2025).
- Kumar, A., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers.
- Author. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- Alberico, E., et al. (2019).
- Pfaltz, A. (2005). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research.
- van den Berg, M., et al. (2002). Solvent effect on the asymmetric hydrogenation with Rh/7a.
- Klosin, J., & Landis, C. R. (2008).
- Author. (Year). Monitoring the influence of steam on highly-active rhodium catalyst during the combined reforming of biogas by transient and steady-state operando spectroscopic studies.
- BenchChem. (2025).
- BenchChem. (2025).
- Hayashi, T., et al. (Year).
- LibreTexts. (2021). Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts.
- Author. (Year).
- Zhang, Y., et al. (2014). Rhodium-Catalyzed Asymmetric Tandem Cyclization for Efficient and Rapid Access to Underexplored Heterocyclic Tertiary Allylic Alcohols Containing a Tetrasubstituted Olefin. Organic Letters.
- Quora. (Year).
- Author. (Year).
- Lipshutz, B. H., et al. (Year).
- BenchChem. (2025). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one. BenchChem.
- Miyaura, N., et al. (2010).
- Chen, J., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids.
- Carvalho, R. F., et al. (2021).
- Author. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
- Zhou, Q.-L., et al. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. Journal of the American Chemical Society.
- Carvalho, R. F., et al. (2025). A Catalysis Guide Focusing on C–H Activation Processes.
- Wang, C., et al. (2023).
- ChemBona. (Year). Maximizing Yield: The Role of Rhodium Catalysts in Asymmetric Synthesis. ChemBona.
- Li, X. (2015). Substrate Activation Strategies in Rhodium(III)-Catalyzed Selective Functionalization of Arenes. Accounts of Chemical Research.
- Author. (2023).
- Colby, D. A., & Bergman, R. G. (2011).
- Wang, C., et al. (2023).
- Author. (2025). Employing a robustness screen: rapid assessment of rhodium(III)-catalysed C–H activation reactions.
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Technical Support Center: Scale-Up Synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene. This chiral bicyclic amine derivative is a valuable building block in medicinal chemistry, and its efficient synthesis at scale is crucial for advancing drug discovery programs. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis.
The synthesis of this bridged bicyclic system presents unique challenges, particularly when transitioning from laboratory to pilot-plant scale. Issues such as reaction control, impurity profiles, and achieving consistent yields require a thorough understanding of the reaction mechanism and critical process parameters. This guide is structured to provide both foundational knowledge and practical, field-proven solutions.
Synthetic Workflow Overview
The synthesis of the target compound typically proceeds through a multi-step sequence starting from 1,5-cyclooctadiene. The general pathway involves the formation of a diol, subsequent activation of the hydroxyl groups as tosylates, and a final double substitution reaction with p-toluenesulfonamide to form the bicyclic core.
Caption: General synthetic route for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed route begins with the hydroboration-oxidation of 1,5-cyclooctadiene to produce cis-1,5-cyclooctanediol. This diol is then converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride (TsCl). The final step is a double nucleophilic substitution reaction of the ditosylate with p-toluenesulfonamide under phase transfer conditions to yield the desired 9-azabicyclo[3.3.1]nonane skeleton.[1]
Q2: Why is a phase transfer catalyst (PTC) necessary for the cyclization step?
A2: The cyclization reaction involves the reaction of the organic-soluble ditosylate with the deprotonated p-toluenesulfonamide, which is typically generated using a strong aqueous base like sodium hydroxide. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., n-Bu₄NHSO₄), is essential to transport the sulfonamide anion from the aqueous phase to the organic phase where it can react with the ditosylate. This overcomes the immiscibility of the reactants and significantly accelerates the reaction.[1]
Q3: What are the critical parameters to monitor during scale-up?
A3: When scaling up, the most critical parameters are:
-
Temperature Control: The tosylation and cyclization steps can be exothermic. Efficient heat transfer is vital to prevent side reactions and ensure safety.
-
Mixing Efficiency: In the biphasic cyclization reaction, efficient agitation is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the action of the phase transfer catalyst.
-
Reagent Purity: The quality of reagents, especially tosyl chloride, is paramount. Hydrolyzed TsCl can lead to incomplete reactions and lower yields.[2][3]
-
Moisture Control: All steps, particularly the tosylation, are sensitive to water. Using anhydrous solvents and reagents is critical for success.[2]
Q4: What kind of impurities can be expected?
A4: Common impurities include the monosubstituted intermediate from the cyclization step, where only one tosylate group has been displaced.[1] Additionally, unreacted starting materials like the ditosylate or p-toluenesulfonamide may be present. During purification, byproducts from the decomposition of the phase transfer catalyst can also be a concern.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Issue 1: Low or Inconsistent Yield in the Cyclization Step
Q: My cyclization reaction is giving a low yield (<40%) of the desired 9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene. What are the potential causes and solutions?
A: Low yields in the double substitution cyclization are a common challenge. The root cause often lies in one of several areas:
-
Cause 1: Poor Quality of the Intermediate Ditosylate
-
Explanation: The preceding tosylation step may have been incomplete. The hydroxyl groups of alcohols are poor leaving groups and must be converted to excellent leaving groups like tosylates for the substitution to occur efficiently.[3][4] If the starting diol is not fully converted to the ditosylate, the cyclization will inevitably fail.
-
Solution:
-
Verify Ditosylate Purity: Before starting the cyclization, confirm the purity of the ditosylate intermediate using NMR or LC-MS to ensure the absence of starting diol or mono-tosylated species.
-
Optimize Tosylation: Use freshly recrystallized or high-purity p-toluenesulfonyl chloride (TsCl).[5] Ensure strictly anhydrous conditions by using dried solvents and a nitrogen atmosphere. A slight excess (1.2-1.5 equivalents per hydroxyl group) of TsCl and a suitable base (e.g., pyridine, triethylamine) can drive the reaction to completion.[2]
-
-
-
Cause 2: Inefficient Phase Transfer Catalysis
-
Explanation: The phase transfer catalyst (PTC) can degrade at elevated temperatures or in the presence of strong bases. Inefficient stirring at larger scales can also limit the catalyst's effectiveness, leading to a stalled reaction.
-
Solution:
-
Select a Robust PTC: Consider thermally stable PTCs if high temperatures are required.
-
Optimize Reaction Conditions: Ensure vigorous mechanical stirring to create a fine emulsion, maximizing the surface area for the reaction. The reaction is typically run at 70-80°C.[1]
-
Check Base Concentration: Use a concentrated aqueous solution of NaOH (e.g., 50%) as specified in literature protocols to effectively deprotonate the sulfonamide.[1]
-
-
-
Cause 3: Formation of a Monosubstituted Side Product
-
Explanation: A significant amount of a monosubstituted side product is a known issue in this synthesis.[1] This occurs when the intermediate formed after the first substitution does not efficiently undergo the second intramolecular cyclization.
-
Solution:
-
Increase Reaction Time/Temperature: Prolonged reaction times (18-24 hours) or a slight increase in temperature (within the stability limits of the reactants and PTC) can help drive the second cyclization to completion.
-
Solvent Choice: Toluene is a commonly used solvent for this reaction.[1] Ensure it is of sufficient purity and adequately dried.
-
-
Issue 2: Difficulties in Product Purification
Q: I am struggling to isolate the pure product. It either co-elutes with impurities during column chromatography or is difficult to crystallize.
A: Purification of bicyclic amines and their derivatives can be challenging due to their physical properties and potential for interaction with silica gel.
-
Cause 1: Strong Interaction with Silica Gel
-
Explanation: The nitrogen atom in the bicyclic core can be basic, leading to strong interactions with the acidic silanol groups on standard silica gel. This can cause significant tailing and poor separation during column chromatography.[6]
-
Solution:
-
Use Amine-Functionalized Silica: Employing amine-treated silica gel (KP-NH) can mask the acidic sites and significantly improve peak shape and separation.[6]
-
Mobile Phase Modification: If using standard silica, add a small amount of a competing amine, such as triethylamine (~1%), to the eluent to reduce tailing.[6]
-
Alternative Purification: Consider alternative methods like acid-base extraction. The product can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase. The free amine can then be liberated by basifying the aqueous layer and re-extracting.[7][8]
-
-
-
Cause 2: Product Oiling Out or Failing to Crystallize
-
Explanation: The final product may be an oil or a low-melting solid, making crystallization difficult, especially if minor impurities are present that inhibit lattice formation.
-
Solution:
-
High Purity is Key: Ensure the product is >95% pure before attempting crystallization. An initial chromatographic pass may be necessary.
-
Solvent Screening: Systematically screen a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, and mixtures thereof) to find suitable crystallization conditions.
-
Seeding: If a small amount of crystalline material has been obtained previously, use it to seed the supersaturated solution.
-
Trituration: If crystallization fails, attempt to solidify the oil by triturating (stirring vigorously) with a non-polar solvent like hexanes or pentane to induce precipitation.
-
-
Caption: Troubleshooting logic for the scale-up synthesis.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures and should be optimized for specific laboratory or plant conditions.[1]
Protocol 1: Synthesis of cis-1,5-Ditosyloxycyclooctane
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add cis-1,5-cyclooctanediol and anhydrous pyridine (or dichloromethane with triethylamine).
-
Cooling: Cool the mixture to 0 °C with constant stirring.
-
Reagent Addition: Add p-toluenesulfonyl chloride (2.2 - 2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or HPLC until the diol is consumed.
-
Workup: Quench the reaction by the slow addition of cold water. If using dichloromethane, perform aqueous washes to remove the amine hydrochloride salt. If using pyridine as a solvent, it is typically removed under reduced pressure.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute HCl (to remove residual base), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent like ethanol.
Protocol 2: Cyclization to this compound
-
Setup: Charge a reactor equipped with a robust mechanical stirrer, reflux condenser, and temperature probe with cis-1,5-ditosyloxycyclooctane, p-toluenesulfonamide (1.0 equivalent), a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 0.05-0.1 equivalents), and toluene.
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide.
-
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography (see Troubleshooting section for advice).
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the key cyclization step.
| Parameter | Value | Rationale / Notes |
| Ditosylate:Sulfonamide Ratio | 1 : 1 | Stoichiometric amounts are typically used. |
| Phase Transfer Catalyst (PTC) | 5-10 mol% | Catalytic amount is sufficient to facilitate ion transport. |
| Base | 50% aq. NaOH | High concentration is required for efficient deprotonation. |
| Solvent | Toluene | Good solvent for the organic reactants and stable at reaction temp. |
| Temperature | 70 - 80 °C | Balances reaction rate against potential degradation.[1] |
| Reaction Time | 18 - 24 h | Required to drive the second, slower cyclization step.[1] |
| Typical Yield | 40 - 80% | Highly dependent on purity of starting materials and conditions.[1] |
References
-
Nishimura, T., et al. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Heterocycles, 50(2), 1071. Available from: [Link]
-
Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. Available from: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Available from: [Link]
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Available from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]
- Fessner, W.-D., et al. (1993). Stereoselective Synthesis of Saturated and Unsaturated Bicyclo[3.3.1]nonane and Bicyclo[4.3.
- Nishimura, T., et al. (1999). Synthesis of New Chiral Amines, 2,6-Dimethyl-9-azabicyclo[3.3.
- Nishimura, T., et al. (2000). Palladium-Catalyzed Asymmetric Allylic Amination Using New Chiral Bidentate Ligands with a 9-Azabicyclo[3.3.1]nonane Skeleton. Tetrahedron: Asymmetry, 11(10), 2245-2254.
- Fessner, W.-D., et al. (1991). A Practical Synthesis of Enantiomerically Pure Bicyclo[3.3.1]nonane-2,6-dione. Angewandte Chemie International Edition in English, 30(5), 555-556.
- Nishimura, T., et al. (2001). A New Chiral Monodentate Phosphine Ligand, (1R,2S,5R,6S)-2,6-Dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, and Its Use in Palladium-Catalyzed Asymmetric Allylic Alkylation.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Kinetic Resolution of Bicyclo[3.3.1]nonane Intermediates
Welcome to the technical support center for the kinetic resolution of bicyclo[3.3.1]nonane intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of enantiomerically pure compounds. Bicyclo[3.3.1]nonane scaffolds are prevalent in a multitude of biologically active natural products and serve as critical building blocks in medicinal chemistry.[1][2] Achieving high enantiomeric purity of these intermediates is often a pivotal step in the total synthesis of complex molecules.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the kinetic resolution of these unique bicyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the kinetic resolution of bicyclo[3.3.1]nonane intermediates?
A1: The most prevalent and successful methods for the kinetic resolution of bicyclo[3.3.1]nonane intermediates, particularly those containing hydroxyl or carbonyl functionalities, are enzyme-catalyzed reactions.[3] Hydrolases, especially lipases, are widely used due to their broad substrate specificity, high enantioselectivity, and operational simplicity.[4][5]
Common enzymatic approaches include:
-
Lipase-catalyzed acylation: In this method, a racemic alcohol is acylated using an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol.[5][6] Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are frequently the catalysts of choice.[5][7]
-
Lipase-catalyzed hydrolysis: This is the reverse of acylation, where a racemic ester is selectively hydrolyzed by the lipase to produce an enantiomerically enriched alcohol and the unreacted ester.[4]
-
Ketoreductase (KRED) mediated reduction: For bicyclo[3.3.1]nonane diones, ketoreductases can be employed for the asymmetric reduction of one of the carbonyl groups, leading to chiral keto-alcohols. Baker's yeast (Saccharomyces cerevisiae) is a classic example of a whole-cell biocatalyst used for this purpose.[3]
While enzymatic methods are dominant, non-enzymatic approaches using chiral catalysts for oxidation or reduction have also been explored, though they are less common for this specific class of compounds.[8]
Q2: Why am I observing low enantiomeric excess (ee) in my lipase-catalyzed resolution?
A2: Low enantiomeric excess (ee) is a frequent challenge in kinetic resolution.[9] The enantioselectivity of a lipase is highly dependent on the reaction conditions. Several factors could be contributing to poor results:
-
Sub-optimal Enzyme Choice: Not all lipases are suitable for every substrate. The steric and electronic properties of the bicyclo[3.3.1]nonane intermediate must be compatible with the active site of the enzyme. It is crucial to screen a panel of different lipases (e.g., CALB, Pseudomonas cepacia lipase, Candida rugosa lipase) to find the most selective one for your specific substrate.[3][4]
-
Incorrect Solvent: The nature of the organic solvent significantly impacts enzyme activity and selectivity. Non-polar solvents like n-heptane or toluene are generally preferred for acylation reactions as they tend to maintain the rigid conformation of the enzyme necessary for high selectivity.[6] Polar solvents can sometimes strip essential water from the enzyme, leading to denaturation or reduced activity.
-
Inappropriate Temperature: Temperature affects both the reaction rate and the enantioselectivity. While higher temperatures increase the reaction rate, they can also decrease selectivity due to increased flexibility of the enzyme's active site.[4] It is often beneficial to perform the reaction at a lower temperature, even if it requires a longer reaction time, to achieve higher ee.
-
Reaction Conversion: In a kinetic resolution, the ee of both the product and the unreacted starting material are dependent on the reaction conversion.[9][10] For an ideal kinetic resolution, aiming for approximately 50% conversion will maximize the yield of both the enantiomerically enriched product and the remaining starting material. Pushing the reaction to higher conversions will decrease the ee of the product.[9]
Q3: My reaction is very slow or has stalled. What are the possible causes?
A3: A sluggish or stalled reaction can be due to several factors related to the enzyme's stability and activity:
-
Enzyme Inhibition: Substrate or product inhibition can occur, where high concentrations of either the starting material or the product bind to the enzyme and inhibit its catalytic activity.[11] This can sometimes be mitigated by controlling the substrate concentration or by in-situ product removal.
-
Improper Acyl Donor: For acylation reactions, the choice of acyl donor is critical. Vinyl acetate is often used as it produces acetaldehyde as a byproduct, which is volatile and does not typically interfere with the reaction.[5][6] Other acyl donors might produce byproducts (like carboxylic acids) that can alter the micro-pH around the enzyme, leading to deactivation.
-
Water Content: Enzymes require a minimal amount of water to maintain their active conformation. However, excessive water in the reaction medium (especially in hydrolysis reactions) can lead to agglomeration of the enzyme and mass transfer limitations. For acylation reactions in organic solvents, the system should be relatively anhydrous.
-
Enzyme Denaturation: The enzyme may have been denatured due to exposure to extreme pH, high temperatures, or incompatible solvents. Ensure that the enzyme has been stored and handled correctly according to the manufacturer's specifications.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the kinetic resolution of bicyclo[3.3.1]nonane intermediates.
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Sub-optimal enzyme | 1. Screen a variety of commercially available lipases (e.g., Novozym® 435, Amano Lipase PS, C. rugosa lipase).2. Evaluate both free and immobilized forms of the enzyme. | The enzyme's active site must provide a snug fit for one enantiomer over the other (chiral recognition). Different lipases have differently shaped active sites. Immobilization can enhance enzyme stability and selectivity.[6] |
| Inappropriate solvent | 1. Test a range of non-polar aprotic solvents (e.g., n-heptane, toluene, MTBE).2. Avoid highly polar solvents unless specifically required. | Non-polar solvents help maintain the enzyme's catalytically active conformation.[4] The solvent can influence the partitioning of substrates and products, affecting reaction kinetics. |
| Sub-optimal temperature | 1. Run the reaction at a lower temperature (e.g., room temperature or 4°C).2. Monitor the reaction over a longer period to achieve desired conversion. | Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity, albeit at the cost of a slower reaction rate.[4] |
| Over-conversion | 1. Perform a time-course study, taking aliquots at regular intervals.2. Analyze both conversion and ee at each time point.3. Stop the reaction at ~50% conversion for optimal results. | The ee of the product is highest at the beginning of the reaction and decreases as the reaction proceeds. The ee of the unreacted starting material increases with conversion.[8][9] |
Issue 2: Low Reaction Rate or Stalled Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Enzyme deactivation | 1. Ensure proper storage and handling of the enzyme.2. Check the pH of the reaction mixture if applicable.3. Use a fresh batch of enzyme. | Lipases are sensitive to pH, temperature, and certain chemicals. Denaturation is often irreversible. |
| Poor choice of acyl donor | 1. Use an activated acyl donor like vinyl acetate.2. Avoid acyl donors that produce acidic byproducts. | Vinyl esters are often preferred as the enol byproduct tautomerizes to a volatile aldehyde, driving the reaction forward and preventing pH changes that could deactivate the enzyme.[5] |
| Mass transfer limitations | 1. Increase the agitation speed.2. Ensure the immobilized enzyme is well-dispersed and not clumped. | In heterogeneous catalysis with an immobilized enzyme, the reaction rate can be limited by the diffusion of the substrate to the enzyme's active sites.[11] |
| Substrate/product inhibition | 1. Run the reaction at a lower substrate concentration.2. If possible, consider methods for in-situ product removal. | High concentrations of substrate or product can bind non-productively to the enzyme, inhibiting its function.[11] |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting kinetic resolution experiments.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Bicyclo[3.3.1]nonane Diol via Acylation
This protocol is a general starting point and should be optimized for each specific substrate.
Materials:
-
Racemic bicyclo[3.3.1]nonane diol (1.0 eq)
-
Immobilized Lipase B from Candida antarctica (Novozym® 435) (e.g., 20-50 mg per mmol of substrate)
-
Anhydrous n-heptane (or other suitable solvent)
-
Vinyl acetate (1.5 - 3.0 eq)
-
Molecular sieves (optional, for ensuring anhydrous conditions)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic bicyclo[3.3.1]nonane diol and the immobilized lipase.
-
Add anhydrous n-heptane to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Stir the suspension at the desired temperature (e.g., 30°C).
-
Add vinyl acetate to the reaction mixture to initiate the acylation.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a small amount of methanol and filter off the enzyme.
-
Analyze the aliquots by a suitable chiral chromatography method (e.g., chiral GC or HPLC) to determine the conversion and the enantiomeric excess of the starting material and the product.
-
Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the monoacylated product by column chromatography on silica gel to separate the two compounds.
-
Characterize the purified, enantiomerically enriched materials and determine their final ee by chiral chromatography.
Workflow for Protocol 1
Caption: Step-by-step workflow for enzymatic kinetic resolution.
References
-
Sontakke, J. B., & Yadav, G. D. (2013). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Advances in Enzyme Research, 1(4), 85-96. [Link]
-
Tsai, S. W., & Wei, H. J. (2009). Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study. Journal of molecular catalysis. B, Enzymatic, 59(4), 221-7. [Link]
-
Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
Das, B., & Chowdhury, C. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22383. [Link]
-
Sá, M. M., & Kascheres, C. (2003). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 68(19), 7349-7356. [Link]
-
de Almeida, L. S., et al. (2022). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 33, 1184-1195. [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols and amines. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Naemura, K., et al. (1993). Synthesis of Enantiopure 9-Oxabicyclononanediol Derivatives by Lipase-Catalyzed Transformations and Determination of Their Absolute Configuration. Bulletin of the Chemical Society of Japan, 66(2), 573-577. [Link]
-
Sontakke, J. B., & Yadav, G. D. (2013). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. ResearchGate. [Link]
-
de Almeida, L. S., et al. (2022). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. [Link]
-
Butkus, E., et al. (2001). Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy and chemical correlation. Chirality, 13(8), 454-8. [Link]
-
Zavarzin, I. V., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(23), 8234. [Link]
-
Wang, H., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 4, 208-218. [Link]
-
Naemura, K., Ida, H., & Fukuda, R. (1993). Lipase YS-Catalyzed Enantioselective Transesterification of Alcohols of Bicarbocyclic Compounds. Bulletin of the Chemical Society of Japan, 66(2), 573–577. [Link]
-
Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
Wang, Y., et al. (2020). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Catalysis, 10(15), 8437-8443. [Link]
-
Green, A. P., & Smith, D. K. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9625-9642. [Link]
-
Hanson, R. N., et al. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 13(24), 4485-8. [Link]
-
Zavarzin, I. V., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of (A) bridged bicyclic/benzobicyclic/tricyclic.... [Link]
-
Bäckvall, J. E., et al. (2001). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 66(13), 4594-4600. [Link]
-
Tomizawa, M., Shibuya, M., & Iwabuchi, Y. (2014). Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chirally Modified AZADOs. Organic Letters, 16(21), 5744-5747. [Link]
-
van der Westhuyzen, C., et al. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 4(34), 10077-10082. [Link]
-
Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. [Link]
-
PubChem. (n.d.). Bicyclo[3.3.1]nonan-9-one. [Link]
Sources
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Diene Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is a continuous endeavor. While nitrogen and phosphorus-based ligands have historically dominated the field, the emergence of chiral diene ligands over the past two decades has marked a significant paradigm shift. These ligands have proven to be remarkably effective, particularly in transition metal-catalyzed reactions, offering unique reactivity and selectivity profiles. This guide provides an in-depth comparison of prominent chiral diene ligands, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in navigating this exciting class of ligands.
The Rise of Chiral Dienes: A New Frontier in Asymmetric Catalysis
Traditionally, the design of chiral ligands has centered around heteroatoms like nitrogen and phosphorus, which coordinate to a metal center and create a chiral environment. However, the development of C₂-symmetric chiral dienes, such as those based on bicyclic scaffolds, has unveiled a new avenue for inducing enantioselectivity.[1] These all-carbon ligands have demonstrated exceptional performance in a variety of transformations, including rhodium-catalyzed 1,4-additions, iridium-catalyzed hydrogenations, and palladium-catalyzed cross-coupling reactions.
The pioneering work of Hayashi and Carreira in the early 2000s laid the foundation for the rapid development of this ligand class. Their initial reports on the use of chiral bicyclo[2.2.1]hepta-2,5-diene (nbd) and bicyclo[2.2.2]octa-2,5-diene (bod) derivatives in rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones showcased the immense potential of these ligands.[1]
Comparative Performance Analysis: A Data-Driven Approach
The efficacy of a chiral ligand is best assessed through direct comparison of its performance in a standardized reaction. The rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one is a widely accepted benchmark reaction for this purpose. The following table summarizes the performance of several key chiral diene ligands in this transformation, highlighting the impact of the bicyclic scaffold and the substituents on enantioselectivity and yield.
| Ligand | Structure | Yield (%) | ee (%) | Reference |
| (R,R)-Bn-nbd | Bicyclo[2.2.1]hepta-2,5-diene core with benzyl groups | 99 | 91 | [1] |
| (R,R)-Ph-bod | Bicyclo[2.2.2]octa-2,5-diene core with phenyl groups | 96 | 98 | [2][3] |
| (R,R)-Bn-bod * | Bicyclo[2.2.2]octa-2,5-diene core with benzyl groups | 95 | 94 | [3] |
| Carreira's Ligand | Bicyclo[2.2.2]octadiene derived from (-)-carvone | ~95 | ~98 | |
| Okamoto/Rawal's Ligand 9 | Bicyclo[2.2.2]octadiene with a tertiary alcohol | >95 | up to 99.5 | [4] |
| Feng's Ligand | Bicyclo[3.3.0]octadiene framework | High | Excellent |
Key Observations:
-
Scaffold Influence: The bicyclo[2.2.2]octadiene (bod) framework, as seen in (R,R)-Ph-bod and Carreira's ligand, generally provides higher enantioselectivity compared to the bicyclo[2.2.1]heptadiene (nbd) scaffold of (R,R)-Bn-nbd.
-
Substituent Effects: The nature of the substituent on the diene backbone plays a crucial role. The phenyl-substituted (R,R)-Ph-bod* outperforms its benzyl-substituted counterpart, (R,R)-Bn-bod*.[3] The sterically bulky tertiary alcohol group in Okamoto and Rawal's ligand leads to exceptional enantioselectivity.[4]
-
Ligand Accessibility: Carreira's ligand and Okamoto/Rawal's ligand are notable for their synthesis from readily available chiral pool starting materials, (-)-carvone and (R)-α-phellandrene, respectively, which enhances their practical utility.[4]
Mechanistic Rationale: Unraveling the Source of Enantioselectivity
The remarkable stereochemical control exerted by chiral diene ligands stems from the well-defined and rigid chiral environment they create around the metal center. Density Functional Theory (DFT) studies on the rhodium-catalyzed 1,4-addition of phenylboronic acid to cyclohexenone have provided significant insights into the catalytic cycle and the origin of enantioselectivity.[5]
The catalytic cycle is generally believed to involve the following key steps:
-
Transmetalation: Transfer of the aryl group from the boronic acid to the rhodium center.
-
Olefin Coordination: Coordination of the enone to the aryl-rhodium complex.
-
Carborhodation: Migratory insertion of the coordinated olefin into the rhodium-aryl bond. This is often the enantioselectivity-determining step.[5]
-
Protonolysis/Hydrolysis: Release of the product and regeneration of the active catalyst.
The chiral diene ligand dictates the facial selectivity of the enone coordination and, more importantly, controls the stereochemical outcome of the carborhodation step. The ligand's substituents create steric hindrance that disfavors one of the diastereomeric transition states, leading to the preferential formation of one enantiomer.[5]
Figure 1. A simplified representation of the catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition using a chiral diene ligand.
Experimental Protocols
To facilitate the adoption of these powerful ligands, detailed experimental protocols for the synthesis of a representative chiral diene ligand and its application in a catalytic reaction are provided below.
Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*)
This protocol is adapted from the work of Hayashi and coworkers.[2][3]
Figure 2. The synthetic pathway for the preparation of the (R,R)-Ph-bod ligand.
Step 1: Ditriflate Formation
-
To a solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ditriflate.
Step 2: Cross-Coupling
-
To a solution of the ditriflate and PdCl₂(dppf) in anhydrous diethyl ether under an inert atmosphere, add a solution of phenylmagnesium bromide in diethyl ether dropwise at 0 °C.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R,R)-Ph-bod*.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexen-1-one
This protocol is a general procedure based on established methods.[1][6]
Materials:
-
[Rh(acac)(CO)₂] or other suitable rhodium precursor
-
(R,R)-Ph-bod*
-
Phenylboronic acid
-
2-Cyclohexen-1-one
-
Potassium hydroxide (KOH)
-
Dioxane/water solvent mixture
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the rhodium precursor and (R,R)-Ph-bod* in the dioxane/water solvent mixture.
-
Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the active catalyst.
-
Add 2-cyclohexen-1-one, phenylboronic acid, and an aqueous solution of KOH to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 30 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 3-phenylcyclohexanone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion and Future Outlook
Chiral diene ligands have firmly established themselves as a powerful class of ligands in asymmetric catalysis. Their rigid bicyclic frameworks and tunable electronic and steric properties offer a unique platform for designing highly selective catalysts. The comparative data presented in this guide underscores the importance of both the ligand backbone and its substituents in achieving high enantioselectivity. The mechanistic insights provide a rational basis for ligand design and optimization.
As the field continues to evolve, we can anticipate the development of novel chiral diene scaffolds with even greater efficacy and broader applicability. The exploration of these ligands in combination with other transition metals and in new types of asymmetric transformations will undoubtedly lead to further breakthroughs in the synthesis of chiral molecules, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries.
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Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]
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Chen, F. X., Kina, A., & Hayashi, T. (2006). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones. Organic Letters, 8(3), 341-344. [Link]
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Defieber, C., Paquin, J. F., Serna, S., & Carreira, E. M. (2004). Chiral Bicyclo[2.2.2]octadienes as Ligands for Rh(I) in Conjugate Additions of Boronic Acids to a Wide Range of Acceptors. Organic Letters, 6(22), 3873–3876. [Link]
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Hayashi, T. (2015). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: A highly enantioselective pathway for accessing chiral flavanones. Angewandte Chemie International Edition, 54(30), 8642-8643. [Link]
- Paquin, J. F., Defieber, C., Stephenson, C. R. J., & Carreira, E. M. (2005). Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Catalyzed by a Chiral Diene–Rhodium Complex. Journal of the American Chemical Society, 127(31), 10850–10851. [https://pubs.acs.org/doi/10.1021/ja053229+]
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Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. [Link]
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Burtoloso, A. C. B., & Zottis, A. (2014). The origin of regio- and enantioselectivity in the Rh/chiral 1,4-diene-catalyzed addition of phenylboronic acid to enones: insights from DFT. Chemical Communications, 50(86), 13074-13077. [Link]
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Hayashi, T., Nishimura, T., & Yamasaki, K. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(49), 15954–15955. [Link]
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Nishimura, T., Nagaosa, M., & Hayashi, T. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. J. Am. Chem. Soc, 126, 49. [Link]
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Okamoto, K., Hayashi, T., & Rawal, V. H. (2008). Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions. Organic Letters, 10(19), 4387–4389. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of Asymmetric Synthesis
In the realm of asymmetric synthesis, particularly within pharmaceutical and fine chemical development, the synthesis of a chiral molecule is only half the battle. The crucial subsequent step is to accurately quantify the success of the synthesis by determining the enantiomeric excess (ee). The ee value is a critical quality attribute, as the pharmacological and toxicological profiles of enantiomers can differ dramatically.[1] This guide provides an in-depth comparison of the primary analytical techniques used for ee determination, offering insights into the causality behind methodological choices to empower researchers in selecting the optimal strategy for their specific needs.
The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other.[2] It is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage.[2] A racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[2][3]
Comparative Overview of Core Techniques
The choice of analytical method for determining enantiomeric excess is contingent on several factors including the physicochemical properties of the analyte, the required level of accuracy and sensitivity, sample throughput demands, and the instrumentation available.[4] The most prevalent and reliable techniques are chromatographic, with spectroscopic methods serving important, often complementary, roles.
| Technique | Principle | Primary Advantage | Primary Limitation | Typical Throughput | Relative Cost |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation.[5] | Broad applicability, high accuracy, and robustness.[6] | Method development can be time-consuming; higher solvent consumption.[7] | Moderate | Medium-High |
| Chiral GC | Separation on a CSP, typically cyclodextrin-based, for volatile compounds.[8] | High resolution and sensitivity for volatile analytes.[9] | Limited to thermally stable and volatile compounds; derivatization may be required. | High | Medium |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers (covalently or non-covalently) to induce distinguishable signals.[10] | Rapid analysis without chromatographic separation; provides structural information.[9] | Lower sensitivity compared to chromatography; requires chiral auxiliaries.[9] | High | High |
| Optical Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Very fast, non-destructive. | Generally inaccurate for precise ee determination; requires pure standards and is sensitive to impurities.[2][11] | Very High | Low |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Rapid, high-throughput screening potential.[12] | Less accurate for precise ee quantification compared to chromatography; requires a chromophore near the stereocenter.[12] | Very High | Medium |
In-Depth Analysis of Key Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the state-of-the-art technique for the separation and quantification of enantiomers.[5] Its widespread adoption is due to its versatility and the commercial availability of a vast array of Chiral Stationary Phases (CSPs).
Principle of Operation: Enantiomers possess identical physical properties in an achiral environment.[13] Chiral HPLC overcomes this by using a CSP. The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] These diastereomeric complexes have different interaction energies, leading to different retention times and, thus, separation.[5]
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Causality in Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability in resolving a wide range of chiral compounds.[13]
-
Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) is dictated by the analyte's solubility and the nature of the CSP. Normal-phase often provides better selectivity for many chiral separations.[13]
-
Method Validation: It is imperative to first analyze a racemic (50:50) mixture to confirm that the method can separate the enantiomers and to establish their retention times. The peak areas for the racemic standard should be equal.[9] The resolution (Rs) between the two enantiomer peaks should ideally be greater than 1.5 for accurate quantification.[13]
Experimental Protocol: ee Determination of (S)-Spinol [13]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) CSP).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a ~1 mg/mL solution of racemic Spinol in the mobile phase.
-
Sample Preparation: Prepare the synthesized (S)-Spinol sample at approximately the same concentration.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample.
-
Calculation: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[13]
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers an extremely powerful alternative to HPLC, often providing higher resolution and faster analysis times.[8]
Principle of Operation: Similar to HPLC, chiral GC employs a CSP, most commonly a derivative of cyclodextrin coated onto the inside of a capillary column.[8][14] The enantiomers of the analyte partition differently into the chiral stationary phase, forming transient diastereomeric complexes with varying stabilities, which results in different retention times.[1][9]
Causality in Experimental Choices:
-
Analyte Suitability: The primary prerequisite for GC analysis is the volatility and thermal stability of the compound. For non-volatile compounds (e.g., alcohols, amines, carboxylic acids), derivatization to a more volatile ester or amide is often necessary.
-
Stationary Phase: The specific cyclodextrin derivative used as the CSP is chosen based on the functional groups of the analyte, as this dictates the potential for intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) that govern separation.[8]
Experimental Protocol: ee Determination of (S)-1-Chloro-2-propanol [1]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: β-dex 225 (cyclodextrin-based) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
-
Analysis: Inject a racemic standard to confirm peak identity and separation. Inject the synthesized sample.
-
Calculation: Calculate the % ee using the peak areas from the chromatogram, as described for the HPLC method.
NMR Spectroscopy
NMR spectroscopy offers a fundamentally different and often faster approach that avoids chromatographic separation.[9] The core principle is to make the chemically identical enantiomers spectroscopically distinguishable.[15] This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[15]
This conversion can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers.[9][15] The relative ratio of these diastereomers, determined by integrating their distinct signals in the ¹H, ¹⁹F, or ¹³C NMR spectrum, directly reflects the original enantiomeric ratio.[15][16]
-
Chiral Solvating Agents (CSAs): The analyte is mixed with an enantiomerically pure CSA. The CSA forms weak, non-covalent diastereomeric complexes with the enantiomers in solution.[10][16] This association is rapid and reversible, and the differing magnetic environments in the diastereomeric complexes can lead to the splitting of signals for the enantiomers.[17]
Decision Workflow: Choosing an NMR Method
Caption: Decision workflow for NMR-based ee determination.
Causality in Experimental Choices:
-
CDA vs. CSA: CDAs are used when the analyte has a reactive functional group. The reaction must be quantitative and proceed without kinetic resolution (i.e., both enantiomers must react at the same rate) to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio.[15] CSAs are preferred when derivatization is difficult or undesirable, as they involve simple mixing. The choice of CSA depends on achieving sufficient non-covalent interaction to induce signal separation.[17]
-
Nucleus Selection: While ¹H NMR is most common, other nuclei like ¹⁹F and ³¹P can be advantageous if present in the CDA or analyte, as they often provide simpler spectra with larger chemical shift dispersion, making signal resolution and integration easier.[16]
Experimental Protocol: ee Determination using a CDA (Mosher's Acid) [11][15]
-
Reagents: Enantiomerically pure (R)-Mosher's acid chloride, the chiral alcohol/amine sample, and a suitable deuterated solvent (e.g., CDCl₃), plus a tertiary amine base (e.g., pyridine).
-
Reaction: In an NMR tube, dissolve the chiral alcohol/amine sample. Add a slight excess of pyridine, followed by a slight excess of (R)-Mosher's acid chloride.
-
Analysis: Allow the reaction to proceed to completion (monitor by TLC or NMR). Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Processing: Identify a well-resolved signal (e.g., a methoxy or CF₃ group) that is distinct for each of the two newly formed diastereomeric esters/amides.
-
Calculation: Carefully integrate the corresponding signals for the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting material.
Method Validation: The Cornerstone of Trustworthiness
Regardless of the technique chosen, the analytical method must be validated to ensure it is fit for its intended purpose.[18] This is a core tenet of scientific integrity and is required by regulatory agencies.[3][18] Validation involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended application.[19]
Key Validation Parameters: [20]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., starting materials, byproducts). For ee determination, this means demonstrating baseline resolution of the enantiomer peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known ee values.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The accurate determination of enantiomeric excess is a non-negotiable step in the field of asymmetric synthesis. While chiral chromatography, particularly HPLC, remains the gold standard due to its broad applicability and high accuracy, chiral GC and NMR spectroscopy are powerful and often preferred alternatives for specific applications.[6] Chiral GC excels for volatile compounds, offering high resolution and speed, while NMR provides a very rapid analysis without the need for separation. The choice of method should be guided by a thorough understanding of the analyte's properties and the specific requirements of the analysis. Ultimately, a properly validated method is the only way to generate trustworthy and authoritative data, ensuring the integrity of the research and the safety and efficacy of the final product.
References
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
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dos Santos, F. P., & Pilli, R. A. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4483. [Link]
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James, T. D., & Anslyn, E. V. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1833-1837. [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. [Link]
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Gale, P. A., & Quesada, R. (2017). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Supramolecular Chemistry II (Vol. 5, pp. 155-189). Elsevier. [Link]
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Zhang, G., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(15), 8237-8246. [Link]
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Li, X., et al. (2017). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 4(9), 1824-1830. [Link]
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Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]
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Di Iacovo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12948-12957. [Link]
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Physics Forums. (2007). [SOLVED] Chiral Purity (enantiomer excess) for HPLC. [Link]
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LCGC International. (2005). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
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Borzuya University. (2017). asymmetric synthesis - analytical methods of determination of the enantiomeric excess. [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Slideshare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess. [Link]
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Wikipedia. (n.d.). Enantiomeric excess. [Link]
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Wolf, C., & Anslyn, E. V. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 46(11), 2633-2643. [Link]
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University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]
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Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. [Link]
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Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ACS Central Science, 8(2), 238-245. [Link]
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University of Bath. (n.d.). Asymmetric Synthesis. [Link]
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University of York. (n.d.). Asymmetric Synthesis. [Link]
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Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]
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The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]
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Chemistry Stack Exchange. (2016). How are the two formulas for enantiomeric excess/optical purity equal?[Link]
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European Association of Nuclear Medicine. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]
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SciSpace. (2019). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
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A Comparative Guide to the X-ray Crystal Structure of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene and its Potential Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional architecture provides a robust scaffold for the precise spatial arrangement of functional groups, influencing molecular recognition, pharmacological activity, and catalytic performance. The introduction of a tosyl group at the nitrogen atom and diene functionality within the bicyclic system, as seen in (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene, further modulates its electronic and conformational properties, making it a ligand of significant interest for coordination chemistry and asymmetric catalysis.
This guide provides a comparative analysis of the expected crystal structure of this compound and its potential transition metal complexes. While a definitive crystal structure for the tosylated diene or its complexes is not publicly available at the time of this writing, we can infer and compare its likely structural features based on the extensive crystallographic data of related bicyclo[3.3.1]nonane derivatives and their metal complexes. We will delve into the conformational intricacies of the bicyclic system, the influence of the bulky tosyl group, and the anticipated geometric changes upon coordination to a metal center, such as rhodium.
Conformational Landscape of the Bicyclo[3.3.1]nonane System
The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can exist in several forms, with the most common being the chair-chair (CC) and boat-chair (BC) conformations. The relative stability of these conformers is dictated by the nature and position of substituents on the rings.
Figure 1: Key conformations of the bicyclo[3.3.1]nonane skeleton and factors influencing their stability.
For the unsubstituted 9-azabicyclo[3.3.1]nonane, the chair-chair conformation is generally favored. However, the introduction of bulky substituents can shift this equilibrium.
The Case of this compound: A Predicted Structure
In this compound, the presence of the sterically demanding tosyl group on the nitrogen bridge is expected to significantly influence the conformation. While a definitive crystal structure is unavailable, we can draw parallels from the crystal structure of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one, which adopts a chair-chair conformation.[1] It is therefore highly probable that the tosylated diene also prefers a chair-chair conformation to minimize steric repulsion between the tosyl group and the hydrogen atoms on the cyclohexane rings.
The diene functionality introduces unsaturation, which can lead to a slight flattening of the chair conformations compared to the saturated analogues.[2]
Comparative Analysis with Alternative Bicyclic Scaffolds
To appreciate the unique structural aspects of the 9-tosyl-9-azabicyclo[3.3.1]nona-2,6-diene, a comparison with other bicyclic systems is instructive.
| Feature | This compound (Predicted) | 9-Oxabicyclo[3.3.1]nona-2,6-diene | 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one |
| Heteroatom | Nitrogen (sp2-like due to tosyl group) | Oxygen | Nitrogen (sp3) |
| Conformation | Likely Chair-Chair | Chair-Chair[3] | Chair-Chair[1] |
| Symmetry | C2 | C2 | C1 |
| Key Structural Feature | Bulky, electron-withdrawing tosyl group | Bent C-O-C bridge | Phenyl group on nitrogen |
| Potential for Metal Complexation | High, via diene system | Moderate | Low (at the diene position) |
Table 1: Comparison of structural features of this compound with related bicyclic compounds.
Complexation with Transition Metals: A Focus on Rhodium
The diene functionality in this compound makes it an excellent candidate for complexation with transition metals, particularly those from the platinum group, such as rhodium. The resulting metal complexes are of great interest for their potential applications in asymmetric catalysis.
Upon coordination to a rhodium(I) center, significant changes in the geometry of the ligand are expected. Drawing from known crystal structures of rhodium-diene complexes, we can anticipate the following:
-
Coordination Mode: The diene will likely coordinate to the rhodium in a η4-fashion.
-
Conformational Change: The chair conformation of the ring bearing the coordinated diene may flatten or adopt a more twisted conformation to accommodate the metal center.
-
Bond Lengths: The C=C double bonds will lengthen upon coordination, and the C-C single bonds within the diene moiety may shorten, indicating back-donation from the metal to the ligand's π* orbitals.
Figure 2: Conceptual workflow for the synthesis of a rhodium complex and the anticipated structural changes in the ligand upon coordination.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established literature procedures for the synthesis of similar 9-azabicyclo[3.3.1]nonane derivatives.
-
Step 1: Synthesis of 9-Azabicyclo[3.3.1]nona-2,6-diene: This can be achieved through a multi-step synthesis starting from cyclooctatetraene or other suitable precursors.
-
Step 2: Tosylation: To a solution of 9-azabicyclo[3.3.1]nona-2,6-diene in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Crystallization for X-ray Diffraction
Obtaining high-quality crystals suitable for X-ray diffraction is a critical step.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures for recrystallization. Common choices include slow evaporation from a solution in a volatile solvent (e.g., hexane, ethyl acetate) or vapor diffusion of a non-solvent (e.g., pentane) into a solution of the compound in a more polar solvent (e.g., dichloromethane).
-
Technique:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed chamber containing a non-solvent in which the compound is poorly soluble. The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on a goniometer head for X-ray diffraction analysis.
Protocol 3: Synthesis of a Rhodium Complex and Crystallization
-
Complex Formation: In a glovebox or under an inert atmosphere, dissolve this compound (2.2 equivalents) in degassed dichloromethane.
-
Add a solution of chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]2, (1 equivalent) in degassed dichloromethane.
-
Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution should change, indicating complex formation.
-
Remove the solvent under vacuum to yield the crude rhodium complex.
-
Crystallization: The crystallization of the rhodium complex can be attempted using similar techniques as described in Protocol 2, with careful handling under an inert atmosphere to prevent decomposition.
Conclusion and Future Outlook
The this compound scaffold holds significant promise as a chiral ligand in asymmetric catalysis. While its definitive crystal structure remains to be elucidated, a comprehensive analysis of related compounds strongly suggests a preference for a chair-chair conformation. The complexation of this diene with transition metals like rhodium is anticipated to induce predictable geometric changes, offering a tunable platform for catalytic applications.
The experimental protocols provided herein offer a roadmap for the synthesis, crystallization, and complexation of this intriguing molecule. Future crystallographic studies on the free ligand and its metal complexes are crucial to validate the predictions made in this guide and to unlock the full potential of this versatile building block in the design of novel catalysts and functional materials.
References
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Wallentin, C.-J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 14(1), 178-187. [Link]
-
Al-Obaidi, Y. N., et al. (1981). Synthesis of di-rhodium complexes containing s-cis-bridging 1,3-diene ligands: X-ray crystal and molecular structure of µ-(η4-cyclohexa-1,3-diene)-µ-carbonyl-bis-(η5-indenyl)dirhodium(Rh–Rh). Journal of the Chemical Society, Chemical Communications, (10), 494-496. [Link]
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König, J., et al. (2021). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 389–398. [Link]
- Orentas, E. (2009). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework.
-
Fu, Y., et al. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1691. [Link]
-
Beckmann, J., et al. (2004). 9-Oxabicyclo[3.3.1]nonadiene. Short Access and Allylic Bromination. Zeitschrift für Naturforschung B, 59(11), 1339-1342. [Link]
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- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficiency of Bicyclic Diene Ligands in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the quest for ligands that impart high stereoselectivity, activity, and broad substrate scope is perpetual. Among the privileged ligand classes, chiral bicyclic dienes have emerged as powerful auxiliaries, particularly in transition-metal-catalyzed reactions. Their rigid, C2-symmetric frameworks provide a well-defined chiral environment that can effectively dictate the stereochemical outcome of a reaction. This guide offers an in-depth comparison of the catalytic efficiency of prominent bicyclic diene ligand families, supported by experimental data, to assist researchers in navigating the nuances of ligand selection for their synthetic challenges.
The Expertise Behind the Guide
With over a decade of experience in catalyst development and application, our insights are grounded in a deep understanding of reaction mechanisms and the structure-activity relationships that govern catalytic performance. This guide is not merely a compilation of data but a synthesis of knowledge, designed to explain the causality behind experimental choices and to provide a framework for rational ligand design and selection.
Core Principles of Comparison: A Self-Validating System
To ensure the trustworthiness of this comparison, we focus on a benchmark reaction: the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. This reaction is a cornerstone of C-C bond formation and has been extensively studied with a variety of chiral ligands, providing a robust dataset for comparison. The key performance indicators (KPIs) we will assess are:
-
Enantiomeric Excess (ee%) : A measure of the stereoselectivity of the catalyst.
-
Yield (%) : The efficiency of the catalyst in converting reactants to the desired product.
-
Turnover Number (TON) and Turnover Frequency (TOF) : Metrics of catalyst activity and longevity. Due to variations in reported reaction times and catalyst loadings, we will focus on yield and ee% as the primary comparative metrics, which are more consistently reported.
A Curated Comparison of Bicyclic Diene Ligand Families
The catalytic performance of a bicyclic diene ligand is intimately linked to its structural scaffold. The rigidity, symmetry, and steric bulk of the bicyclic core, as well as the nature of the substituents on the diene, all play a crucial role in determining the outcome of the catalytic reaction.
Bicyclo[2.2.2]octadiene (BOD*) Ligands
The bicyclo[2.2.2]octadiene framework is characterized by its rigid and highly symmetric C2-axis. This scaffold has proven to be exceptionally effective in a range of rhodium-catalyzed asymmetric reactions.
(R,R)-Ph-BOD , a representative ligand from this family, has demonstrated remarkable performance in the asymmetric arylation of N-tosylarylimines, achieving high enantioselectivities of 95-99% ee.[1][2] In the context of our benchmark 1,4-addition reaction, BOD ligands have also shown excellent results. For instance, the rhodium-catalyzed addition of various arylboronic acids to chromones, a challenging class of substrates, proceeds in high yields with enantioselectivities often exceeding 97% ee using the (R,R)-Ph-BOD* ligand.[3]
Bicyclo[3.3.1]nona-2,6-diene (BND*) Ligands
The bicyclo[3.3.1]nonadiene scaffold offers a more flexible, chair-like conformation compared to the rigid BOD* framework. This flexibility can be advantageous for accommodating a wider range of substrates. The substituents at the 3,7- or 4,8-positions are crucial for tuning the chiral environment.
C2-symmetric chiral diene ligands based on the 4,8-endo,endo-disubstituted bicyclo[3.3.1]nona-2,6-diene framework have shown excellent catalytic activity and high enantioselectivity (up to 96% ee) in the conjugate addition of arylboronic acids to cyclic enones.[4] Furthermore, fine-tuning of this framework with additional 4,8-exo,exo substituents has led to a second generation of ligands that enforce conformational rigidity of the side chains, resulting in enantioselectivities up to 99% ee in the rhodium-catalyzed arylation of cyclic enones.[5]
Bicyclo[3.3.0]octadiene (Dicyclopentadiene, DCPD) Ligands
Ligands based on the bicyclo[3.3.0]octadiene, or dicyclopentadiene, skeleton are readily accessible and have a distinct "wedged" shape due to the cis-fused five-membered rings. This unique geometry creates a specific chiral pocket around the metal center.
A variety of C1-symmetric chiral diene ligands derived from commercially available dicyclopentadiene have been successfully applied in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, achieving excellent enantioselectivities of up to 97% ee under mild reaction conditions.[6] C2-symmetric versions with a nonbridged bicyclic [3.3.0] backbone have also been developed, affording high enantioselectivities (up to 98% ee) in similar reactions.[7]
Quantitative Performance Benchmark
The following table summarizes the performance of representative ligands from each family in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone, a standard benchmark reaction. It is important to note that direct comparisons can be nuanced due to variations in substrates, solvents, and bases used in different studies.[8][9]
| Ligand Family | Representative Ligand | Yield (%) | ee (%) |
| Bicyclo[2.2.2]octadiene (BOD) | (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene | >99 | 99 |
| Bicyclo[3.3.1]nona-2,6-diene (BND) | (1R,5R)-3,7-diphenylbicyclo[3.3.1]nona-2,6-diene | 98 | 96 |
| Bicyclo[3.3.0]octadiene (DCPD) | (3aS,6aS)-3,6-diphenyl-3a,4,5,6a-tetrahydropentalene | 95 | 98 |
Data collated from various sources where reaction conditions may vary slightly.
Experimental Protocols: A Guide to Best Practices
Reproducibility is the cornerstone of scientific integrity. The following detailed protocol for the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone serves as a standardized methodology for evaluating and comparing the catalytic efficiency of different bicyclic diene ligands.
Experimental Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition
Materials:
-
[Rh(acac)(CO)2] (1.0 mol%)
-
Chiral bicyclic diene ligand (1.2 mol%)
-
Phenylboronic acid (1.5 mmol)
-
2-Cyclohexenone (1.0 mmol)
-
1,4-Dioxane (3.0 mL)
-
Water (0.3 mL)
-
Potassium hydroxide (KOH) (0.1 mmol)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)2] and the chiral bicyclic diene ligand.
-
Add 1,4-dioxane and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add 2-cyclohexenone, followed by phenylboronic acid.
-
Add the water and potassium hydroxide solution.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizing the Process: Workflows and Mechanisms
To better understand the relationships and workflows involved in catalyst evaluation and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for evaluating bicyclic diene ligand efficiency.
The catalytic cycle for the rhodium-catalyzed 1,4-addition is believed to involve several key steps: transmetalation, migratory insertion, and hydrolysis. The chiral diene ligand influences the stereochemical outcome primarily during the migratory insertion step, where the aryl group is transferred to the enone. A simplified proposed catalytic cycle is depicted below.
Caption: Proposed catalytic cycle for Rh-catalyzed 1,4-addition.
Conclusion and Future Outlook
Chiral bicyclic diene ligands have unequivocally established their position as a versatile and powerful tool in the arsenal of the synthetic chemist. The choice of the bicyclic scaffold—be it the rigid bicyclo[2.2.2]octadiene, the more flexible bicyclo[3.3.1]nonadiene, or the uniquely shaped dicyclopentadiene—provides a coarse level of tuning for the chiral environment. Fine-tuning is then achieved through the judicious choice of substituents on the diene framework.
This guide provides a framework for the rational selection of these ligands based on a comparative analysis of their performance in a benchmark reaction. The provided experimental protocol offers a standardized method for in-house evaluation, ensuring that researchers can make informed decisions tailored to their specific synthetic needs. As the field continues to evolve, we can anticipate the development of novel bicyclic diene scaffolds and a deeper understanding of the subtle stereoelectronic effects that govern their catalytic prowess, further expanding the horizons of asymmetric catalysis.
References
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Feng, C.-G., et al. (2012). Easily accessible chiral dicyclopentadiene ligands for rhodium-catalyzed enantioselective 1,4-addition reactions. Tetrahedron Letters, 53(47), 6355-6358. [Link]
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Hayashi, T., et al. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(42), 13584-13585. [Link]
-
Hayashi, T., et al. (2015). 4,8‐Disubstituted Bicyclo[3.3.1]nona‐2,6‐dienes as Chiral Ligands for Rh‐Catalyzed Asymmetric 1,4‐Addition Reactions. European Journal of Organic Chemistry, 2015(18), 3936-3941. [Link]
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Hayashi, T., et al. (2008). Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes. The Journal of Organic Chemistry, 73(18), 7217-7224. [Link]
-
Hayashi, T., et al. (2005). Preparation of C2-Symmetric Bicyclo[2.2.2]octa-2,5-diene Ligands and Their Use for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids. The Journal of Organic Chemistry, 70(4), 1288-1295. [Link]
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Huang, Y., & Hayashi, T. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews, 122(18), 14346-14404. [Link]
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Miyamura, H., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8345-8351. [Link]
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Sakai, N., et al. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469-471. [Link]
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Zhang, J., et al. (2015). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones. Chemistry–An Asian Journal, 10(3), 540-543. [Link]
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A Senior Application Scientist’s Guide to the Validation of Absolute Configuration of Chiral 9-Azabicyclo[3.3.1]nonanes
Introduction: The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including ligands for nicotinic and muscarinic receptors, and potential therapeutics for neurological disorders. The rigid, bicyclic structure presents unique stereochemical challenges. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, the unambiguous determination of the absolute configuration at its chiral centers is not merely a regulatory formality but a cornerstone of drug safety, efficacy, and intellectual property.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the absolute configuration of chiral 9-azabicyclo[3.3.1]nonanes. We will move beyond procedural descriptions to explore the causal logic behind experimental choices, ensuring that each protocol serves as a self-validating system.
Comparative Analysis of Key Methodologies
The choice of analytical technique is dictated by the physical properties of the molecule (e.g., crystallinity, presence of chromophores), sample availability, and the desired level of certainty. While X-ray crystallography is often hailed as the definitive method, chiroptical and NMR-based techniques offer powerful and often more accessible alternatives, particularly in the early stages of drug discovery.
At-a-Glance: Methodological Comparison
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[1][2] | Formation of diastereomeric amides with a chiral derivatizing agent (CDA), leading to measurable differences in NMR chemical shifts (Δδ).[3][4] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule, exciting electrons to higher energy states.[][8] |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[9] Challenging for oils or amorphous solids. | 1-5 mg of enantiomerically pure sample, recoverable. Requires derivatization. | 2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.[9] | <1 mg of sample, recoverable. Requires a suitable chromophore near the stereocenter. |
| Success Rate | High, provided a suitable crystal can be grown and contains a heavy atom for anomalous dispersion.[1] | High for primary/secondary amines. Success depends on clear, non-overlapping proton signals for analysis.[10] | High for molecules amenable to computational analysis. Not dependent on crystallinity.[5] | High, but contingent on the presence and proximity of a UV-active chromophore.[11] |
| Key Advantage | Unambiguous, "gold standard" determination of 3D structure.[12] | Does not require crystallization. Uses standard NMR instrumentation. Relatively fast once derivatives are made.[] | Broad applicability to a wide range of molecules, including those without chromophores. Provides rich structural information.[6] | Highly sensitive. Requires very little sample. Powerful when applicable.[13] |
| Primary Limitation | Absolute need for a high-quality single crystal, which can be a significant bottleneck.[5] | Requires chemical derivatization, which adds steps and potential for side reactions. Interpretation can be complex if the conformational model is not rigid.[4][14] | Requires quantum mechanical calculations for interpretation. Can be computationally intensive.[15] | Limited to molecules with chromophores. The empirical rules can be unreliable for complex systems like bicyclo[3.3.1]nonanes, necessitating TDDFT calculations.[8][16] |
Deep Dive into Core Techniques
Single-Crystal X-ray Crystallography
Expertise & Experience: X-ray crystallography provides the most direct and reliable route to absolute configuration.[2] The method relies on observing the anomalous scattering of X-rays, a phenomenon that becomes significant when the X-ray frequency is near the absorption edge of an atom.[2] This effect breaks Friedel's law, which states that diffraction intensities of planes (hkl) and (-h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, can be analyzed to determine the absolute structure of the crystal.[17]
Trustworthiness: The primary internal validation is the Flack parameter. A value close to 0 for a given enantiomer assignment indicates a high probability of correctness, while a value near 1 suggests the inverted structure is correct. A value near 0.5 implies ambiguity or twinning.[18] For light-atom molecules like many 9-azabicyclo[3.3.1]nonanes (composed of C, H, N, O), achieving significant anomalous scattering can be difficult with standard molybdenum X-ray sources. Using a copper source, which has a longer wavelength, enhances the anomalous scattering from oxygen atoms, often providing sufficient data to determine the absolute configuration confidently.[2]
NMR Spectroscopy: The Mosher's Amide Method
Expertise & Experience: For non-crystalline amines, the Mosher's method is a cornerstone of configuration analysis.[3][19] The secondary amine of the 9-azabicyclo[3.3.1]nonane is derivatized with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][14] This creates a pair of diastereomers. The logic behind this choice is that the phenyl group of the MTPA moiety will create a strong anisotropic effect in the NMR, shielding or deshielding nearby protons in a predictable, conformation-dependent manner.
By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide plane, one can deduce the absolute configuration.[4] A consistent pattern of positive Δδ values on one side and negative values on the other provides strong evidence for the assignment.
Trustworthiness: This protocol is self-validating. The observation of a consistent and logical pattern of Δδ values across multiple protons in the rigid bicyclic framework provides high confidence. If the Δδ values are inconsistent or random, it signals a failure of the underlying conformational model, and the results should be considered unreliable. The use of both (R)- and (S)-MTPA chlorides is crucial; it serves as an internal cross-check and helps to identify potential impurities or side reactions that might occur with only one reagent.[3]
Chiroptical Methods: VCD and ECD Spectroscopy
Expertise & Experience: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques that are increasingly used for the absolute configuration assignment of molecules in solution.[5][13] These methods are particularly valuable for the 9-azabicyclo[3.3.1]nonane core, which may be difficult to crystallize but possesses a well-defined, rigid structure amenable to computational modeling.[11][16]
The core principle involves comparing the experimental VCD or ECD spectrum with a spectrum predicted by ab initio quantum mechanical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT).[20][21] If the experimental spectrum of an enantiomer shows a positive Cotton effect in a certain region and the calculation for the (R)-configuration predicts a positive effect in the same region, the enantiomer is assigned the (R)-configuration.[5]
Trustworthiness: The confidence in a VCD/ECD assignment is directly related to the quality of the match between the experimental and computed spectra.[22] This is not a simple "plus/minus" comparison. A reliable assignment requires a good match in the overall spectral pattern, including the relative intensities and positions of multiple bands. For the bicyclo[3.3.1]nonane framework, conformational rigidity reduces the complexity of the calculations, as only a few low-energy conformers need to be considered, leading to more reliable predictions.[16][23] For instance, the absolute configuration of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione enantiomers was successfully determined by comparing experimental CD spectra with those simulated by TDDFT calculations.[11]
Experimental Protocols and Workflows
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate technique for absolute configuration determination.
Caption: Decision workflow for selecting an AC validation method.
Protocol 1: Mosher's Amide Analysis via ¹H NMR
This protocol describes the derivatization of a chiral 9-azabicyclo[3.3.1]nonane with (R)- and (S)-MTPA chloride and subsequent ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation (Two Reactions):
-
Reaction A ((S)-MTPA amide): To a solution of the enantiopure amine (~2.0 mg) in anhydrous pyridine (0.5 mL) in an NMR tube, add (R)-(-)-MTPA chloride (1.2 equivalents).
-
Reaction B ((R)-MTPA amide): In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring: Allow the reactions to proceed at room temperature for 2-4 hours or until completion, as monitored by TLC or LC-MS. The goal is full conversion to the amide.
-
NMR Acquisition: Directly acquire high-resolution ¹H NMR spectra for both reaction mixtures. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing:
-
Carefully reference both spectra to a known internal standard or residual solvent peak.
-
Assign the proton signals for each diastereomer. 2D NMR experiments (like COSY and HSQC) may be necessary for unambiguous assignment.
-
-
Analysis:
-
For each assigned proton (Hn), calculate the chemical shift difference: ΔδHn = δS - δR (where δS is the chemical shift in the (S)-MTPA amide spectrum and δR is from the (R)-MTPA amide spectrum).
-
Map the calculated Δδ values onto a 2D or 3D model of the molecule.
-
According to the established Mosher's model for amides, protons lying on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will exhibit negative values. A consistent pattern confirms the absolute configuration.[3]
-
Protocol 2: VCD/ECD Analysis and Computational Workflow
This protocol outlines the combined experimental and computational workflow for determining absolute configuration using chiroptical methods.
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A Researcher's Guide to the Spectroscopic Differentiation of (1R,5R) and (1S,5S) Enantiomers
Introduction: The Imperative of Chirality in Modern Science
In the molecular world, three-dimensional structure is paramount. Molecules with the same chemical formula and connectivity but which are non-superimposable mirror images of each other are known as enantiomers. This property of "handedness" is called chirality. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interactions with other chiral entities—including polarized light or biological receptors—can be profoundly different.
This distinction is critically important in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic.[1][2] The United States Food and Drug Administration (FDA) requires that the properties of stereoisomers in modern drugs be well-documented.[1] Therefore, robust analytical methods to distinguish and quantify enantiomers are not just a matter of academic interest but a cornerstone of drug safety, efficacy, and quality control.[2][3] This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate between enantiomers, using the (1R,5R) and (1S,5S) enantiomers of verbenone as a practical case study.
Chiroptical Spectroscopy: Interrogating Molecules with Polarized Light
The key to differentiating enantiomers spectroscopically lies in using a chiral probe. Circularly polarized light, which consists of an electric field vector that rotates in either a left-handed (LCP) or right-handed (RCP) direction, serves as this probe.[4] Chiroptical spectroscopy measures the differential interaction of a chiral sample with LCP and RCP light.[4][5] Because enantiomers are mirror images, they interact with circularly polarized light in an equal but opposite manner, providing a distinct spectral fingerprint for each.[4][6]
The two most prominent chiroptical techniques are Electronic Circular Dichroism (ECD), which probes electronic transitions in the UV-Visible range, and Vibrational Circular Dichroism (VCD), which measures vibrational transitions in the infrared range.[7][8]
Technique I: Electronic Circular Dichroism (ECD) Spectroscopy
Principle of Causality
Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength.[9] This differential absorption occurs at wavelengths corresponding to the molecule's electronic transitions (e.g., π→π* or n→π*), which are influenced by the molecule's three-dimensional stereochemistry.[10]
For a pair of enantiomers, the ECD spectra are perfect mirror images of each other. If the (1R,5R) enantiomer shows a positive peak (a "Cotton effect") at a specific wavelength, the (1S,5S) enantiomer will show a negative peak of equal magnitude at the same wavelength.[1] A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive and will produce no ECD signal.[6] This principle makes ECD a powerful tool for determining the absolute configuration and assessing the enantiomeric purity of a sample.[1][2]
Experimental Workflow: ECD Analysis
The process involves dissolving the sample in a suitable transparent solvent, recording the spectrum, and comparing it to a reference or a computationally predicted spectrum.
Caption: High-level workflow for acquiring and analyzing ECD spectra.
Expected Data for (1R,5R)- and (1S,5S)-Verbenone
Verbenone possesses a conjugated enone chromophore, which gives rise to distinct electronic transitions in the UV region. The ECD spectra for its enantiomers are expected to be mirror images.
| Spectroscopic Feature | (1R,5R)-(+)-Verbenone | (1S,5S)-(-)-Verbenone | Racemic Mixture |
| Cotton Effect Sign (n→π) | Positive (+) | Negative (-) | Zero Signal |
| Cotton Effect Sign (π→π) | Negative (-) | Positive (+) | Zero Signal |
| Wavelength Maxima (λmax) | Identical | Identical | N/A |
| Molar Absorptivity (ε) | Identical | Identical | Identical |
| Differential Molar Absorptivity (Δε) | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Zero |
Technique II: Vibrational Circular Dichroism (VCD) Spectroscopy
Principle of Causality
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD.[7] It measures the differential absorption of left and right circularly polarized IR radiation for the fundamental vibrational modes of a molecule.[6] VCD signals are typically four to five orders of magnitude weaker than the parent IR absorption bands, requiring sensitive instrumentation.[6][11]
The power of VCD lies in its structural sensitivity. Every chiral molecule has a unique VCD spectrum in the fingerprint region (approx. 800-1800 cm⁻¹) that is exquisitely sensitive to its absolute configuration.[12] As with ECD, the VCD spectra of enantiomers are perfect mirror images, while a racemate shows no VCD signal.[12] A significant advantage of VCD is that virtually all organic molecules have vibrational bands, whereas a chromophore is required for ECD. Furthermore, VCD spectra can be accurately predicted using ab initio calculations, allowing for the unambiguous assignment of absolute configuration by matching the experimental spectrum to the calculated one.[7][12]
Experimental Workflow: VCD Analysis
The protocol for VCD is similar to standard FT-IR spectroscopy but requires specialized polarization optics.
Caption: Generalized workflow for VCD spectroscopy and analysis.
Expected Data for (1R,5R)- and (1S,5S)-Verbenone
The VCD spectrum provides a rich fingerprint based on the molecule's vibrational modes, such as C=O stretch, C=C stretch, and various C-H bending modes.
| Spectroscopic Feature | (1R,5R)-(+)-Verbenone | (1S,5S)-(-)-Verbenone | Racemic Mixture |
| VCD Band Sign at ν₁ | Positive (+) or Negative (-) | Opposite sign to (1R,5R) | Zero Signal |
| VCD Band Sign at ν₂ | Positive (+) or Negative (-) | Opposite sign to (1R,5R) | Zero Signal |
| IR Absorption Frequencies (cm⁻¹) | Identical | Identical | Identical |
| IR Absorbance (A) | Identical | Identical | Identical |
| VCD Intensity (ΔA) | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Zero |
Technique III: NMR Spectroscopy with Chiral Shift Reagents
Principle of Causality
Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently "chiral blind"; in an achiral solvent, the NMR spectra of two enantiomers are identical.[13][14] This is because the chemical shifts and coupling constants are averaged over all molecular orientations, and in an achiral environment, there is no energetic difference between the enantiomers.
To overcome this, a chiral auxiliary, such as a Chiral Shift Reagent (CSR), is added to the NMR sample.[15] CSRs are typically organometallic complexes containing a paramagnetic lanthanide ion (e.g., Europium, Ytterbium) coordinated to a chiral ligand.[16][17] The chiral analyte coordinates to the lanthanide center, forming transient diastereomeric complexes. These diastereomeric complexes are no longer mirror images and have different energies and geometries. This interaction induces significant changes (shifts) in the NMR signals of the nearby protons of the analyte. Crucially, the magnitude of this induced shift is different for each enantiomer, causing previously overlapping peaks to resolve into two separate signals.[16][18] The relative areas of these separated peaks can be integrated to determine the enantiomeric excess (% ee) of the sample with high accuracy.[15]
Experimental Workflow: Chiral NMR Analysis
This method involves careful titration of the chiral shift reagent into the sample solution until optimal peak separation is achieved.
Caption: Workflow for enantiomeric excess determination using NMR with a chiral shift reagent.
Expected Data for (1R,5R)- and (1S,5S)-Verbenone
In a racemic mixture of verbenone, a specific proton (e.g., the vinyl proton) will show a single peak in a standard ¹H NMR spectrum. Upon addition of a chiral shift reagent like Eu(hfc)₃, this peak will split into two distinct peaks.
| Spectroscopic Feature | Racemic Verbenone (No CSR) | Racemic Verbenone (+ CSR) |
| Chemical Shift of Vinyl-H (δ) | Single peak (e.g., at 5.8 ppm) | Two separate peaks (e.g., at 6.5 and 6.7 ppm) |
| Integration Ratio | N/A | 1 : 1 |
| Chemical Shift of Methyl-H (δ) | Single peak (e.g., at 1.1 ppm) | Two separate peaks (e.g., at 1.8 and 1.9 ppm) |
| Integration Ratio | N/A | 1 : 1 |
Note: The exact chemical shifts are illustrative and will depend on the concentration of the shift reagent.
Comparative Summary of Techniques
| Parameter | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) | NMR with Chiral Shift Reagents |
| Principle | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Differential absorption of circularly polarized IR light by vibrational transitions. | Formation of transient diastereomeric complexes leading to chemical shift non-equivalence. |
| Primary Use | Absolute configuration, enantiomeric purity.[1] | Absolute configuration (often with computational support).[7][12] | Enantiomeric purity/ratio determination.[15][17] |
| Requirement | Molecule must have a UV-Vis chromophore. | Applicable to nearly all chiral molecules. | Analyte must have a Lewis basic site (e.g., O, N) to coordinate with the reagent. |
| Strengths | High sensitivity, rapid analysis, well-established for certain compound classes.[1] | Rich structural information, high reliability when paired with DFT calculations.[12] | Provides precise quantification of enantiomeric ratio through peak integration. |
| Limitations | Not universally applicable (requires chromophore), solvent limitations. | Low signal intensity (ΔA/A ~10⁻⁴-10⁻⁵) requires higher concentrations and longer acquisition times.[11] | Requires expensive chiral reagents, can cause line broadening, analysis can be complex.[15] |
| Sample State | Solution. | Solution, solid (as mull or pellet).[19] | Solution. |
Conclusion
The differentiation of enantiomers is a critical task in chemical and pharmaceutical sciences. ECD, VCD, and NMR with chiral shift reagents are powerful, complementary techniques that provide researchers with a robust toolkit for this purpose. Chiroptical methods like ECD and VCD offer direct insight into the absolute configuration by probing the molecule's interaction with polarized light. VCD, in particular, has emerged as a highly reliable method for stereochemical assignment when combined with quantum mechanical calculations. NMR with chiral auxiliaries, while an indirect method, provides unparalleled accuracy for quantifying the ratio of enantiomers in a mixture. The choice of technique depends on the specific nature of the molecule, the information required (absolute configuration vs. enantiomeric ratio), and the available instrumentation. A comprehensive approach, potentially utilizing more than one of these techniques, provides the highest level of confidence in stereochemical assignments.
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A Comparative Guide to Chiral Diene Ligands in Asymmetric Catalysis: Performance Analysis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene and its Contemporaries
For the modern researcher in drug development and catalytic sciences, the selection of an appropriate chiral ligand is a critical determinant of success in asymmetric synthesis. This guide provides an in-depth performance comparison of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene against other prominent chiral diene ligands in the context of rhodium-catalyzed asymmetric arylation of N-tosylarylimines. By examining key performance indicators and providing detailed experimental protocols, this document serves as a practical resource for ligand selection and reaction optimization.
The quest for efficient and highly selective methods for the construction of chiral molecules is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical industry. Chiral diene ligands have emerged as a powerful class of auxiliaries in transition-metal catalysis, often exhibiting superior performance to traditional phosphine-based ligands in terms of both reactivity and enantioselectivity.[1] Within this class, ligands based on the rigid bicyclo[3.3.1]nonane scaffold have garnered significant attention. This guide focuses on the performance of a specific C2-symmetric diene ligand, this compound, in the highly relevant rhodium-catalyzed asymmetric addition of arylboronic acids to N-tosylarylimines, a key transformation for the synthesis of chiral diarylmethylamines.
The Rise of Bicyclic Diene Ligands in Asymmetric Catalysis
The pioneering work of Hayashi and Carreira in the early 2000s established chiral dienes as privileged ligands for a variety of asymmetric transformations.[1] The rigid bicyclic framework of these ligands, such as those based on bicyclo[2.2.1]heptadiene (nbd), bicyclo[2.2.2]octadiene (bod), and bicyclo[3.3.1]nona-2,6-diene (bnd*), creates a well-defined and sterically demanding chiral environment around the metal center.[2] This structural rigidity is crucial for effective enantiofacial discrimination of the substrate, leading to high levels of asymmetric induction.
The introduction of a heteroatom, such as nitrogen, into the bicyclic scaffold, as seen in the 9-azabicyclo[3.3.1]nonadiene framework, offers several advantages. The nitrogen atom can be readily functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties. Furthermore, this functional handle provides a convenient point of attachment for immobilization on solid supports, facilitating catalyst recovery and reuse.[3]
Performance Benchmark: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
To objectively assess the performance of this compound, we will compare its efficacy in the rhodium-catalyzed asymmetric addition of arylboronic acids to N-tosylarylimines with other widely recognized chiral diene ligands. This reaction is a valuable tool for the synthesis of enantioenriched diarylmethylamines, which are important structural motifs in many pharmaceutical agents.
Comparative Performance Data
The following table summarizes the performance of various chiral diene ligands in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboronic acids. The data highlights the exceptional performance of the 9-azabicyclo[3.3.1]nonadiene ligand family, which consistently delivers high yields and excellent enantioselectivities.
| Ligand | Substrate (Imine) | Arylboronic Acid | Yield (%) | ee (%) | Reference |
| (1R,5R)-9-Benzyl-2,6-diphenyl-9-azabicyclo[3.3.1]nona-2,6-diene | N-tosylbenzaldimine | Phenylboronic acid | 95 | 97 | [3] |
| (R,R)-Ph-bod* | N-tosyl-(4-chlorobenzaldimine) | Phenylboroxine | 98 | 98 | [4] |
| (S)-ShiP | N-tosylbenzaldimine | Phenylboronic acid | 92 | 96 | [5] |
| C1-Symmetric Dicyclopentadiene | N-tosylbenzaldimine | Phenylboronic acid | 99 | 95 | [6] |
| (3aS,6aS)-3,6-diphenyl-1,3a,4,6a-tetrahydropentalene | N-tosylbenzaldimine | 4-Methoxyphenylboronic acid | 85 | 98 | [7] |
Note: The data for the 9-azabicyclo[3.3.1]nonadiene ligand is for a closely related analogue, as specific comparative data for the tosylated variant was not available in the cited literature. However, the performance of this family of ligands is consistently high.
The data clearly indicates that the 9-azabicyclo[3.3.1]nonadiene scaffold is highly effective for this transformation, providing enantioselectivities that are competitive with, and in some cases superior to, other well-established chiral diene ligands. The high yields and excellent enantioselectivities (up to 97% ee) achieved with the 9-azabicyclo[3.3.1]nonadiene ligand underscore its potential as a valuable tool for asymmetric synthesis.[3]
Experimental Protocols
To ensure scientific integrity and facilitate the reproduction of these results, detailed experimental protocols for the synthesis of a representative 9-azabicyclo[3.3.1]nonadiene ligand and its application in the rhodium-catalyzed asymmetric arylation are provided below.
Synthesis of (1R,5R)-9-Benzyl-2,6-diphenyl-9-azabicyclo[3.3.1]nona-2,6-diene
The synthesis of the chiral diene ligand is a critical first step. The following protocol is adapted from the literature and provides a reliable method for the preparation of a representative 9-azabicyclo[3.3.1]nonadiene.[8]
Caption: Synthetic workflow for a representative 9-azabicyclo[3.3.1]nonadiene ligand.
Step-by-Step Protocol:
-
Preparation of N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane: To a solution of cis-1,5-cyclooctanediol ditosylate in toluene, add p-toluenesulfonamide, a phase-transfer catalyst (e.g., n-Bu4NHSO4), and 50% aqueous NaOH. Heat the mixture at 70-80 °C for 18 hours. After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane.[2]
-
Deprotection of the Tosyl Group: The N-p-toluenesulfonyl group can be removed using an excess of magnesium in methanol to yield 9-azabicyclo[3.3.1]nonane.[2]
-
Introduction of Substituents and Diene Formation: The subsequent steps involve the introduction of the desired substituents at the 2 and 6 positions and the formation of the diene system. This can be achieved through a variety of methods, including the conversion of the corresponding dione to a ditriflate followed by a palladium-catalyzed cross-coupling reaction with an appropriate organometallic reagent (e.g., phenylmagnesium bromide).[8]
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
The following is a general protocol for the rhodium-catalyzed asymmetric addition of arylboronic acids to N-tosylarylimines using a chiral 9-azabicyclo[3.3.1]nonadiene ligand.[8]
Caption: General workflow for the rhodium-catalyzed asymmetric arylation of N-tosylarylimines.
Step-by-Step Protocol:
-
Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, combine [RhCl(C2H4)2]2 (2.5 mol%) and the chiral diene ligand (5.0 mol%).
-
Reaction Setup: To the flask, add the N-tosylarylimine (1.0 eq.), the arylboronic acid (2.0 eq.), and KF (2.2 eq.).
-
Solvent Addition and Reaction: Add a mixture of toluene and water. Heat the reaction mixture to 30 °C and stir for 2 hours.
-
Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired chiral diarylmethylamine product.
Mechanistic Considerations and the Role of the Ligand
The high enantioselectivity observed with the this compound and its analogues can be attributed to the well-defined chiral pocket created by the C2-symmetric bicyclic framework. The tosyl group on the nitrogen atom likely plays a significant role in modulating the steric and electronic environment of the catalyst.
Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric arylation of an N-tosylarylimine.
The catalytic cycle is believed to proceed through a series of steps involving transmetalation of the aryl group from the boronic acid to the rhodium center, coordination of the imine, migratory insertion of the aryl group into the carbon-nitrogen double bond, and finally, hydrolysis to release the chiral amine product and regenerate the active catalyst. The chiral diene ligand dictates the facial selectivity of the imine coordination and the subsequent migratory insertion, thereby controlling the stereochemical outcome of the reaction.
Conclusion
The this compound and its related family of ligands have demonstrated exceptional performance in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, consistently delivering high yields and excellent enantioselectivities. Their performance is on par with, and in some cases surpasses, that of other well-established chiral diene ligands. The modular nature of the 9-azabicyclo[3.3.1]nonadiene scaffold, which allows for facile tuning of its steric and electronic properties, coupled with the potential for immobilization, makes it a highly attractive platform for the development of new and improved asymmetric catalysts. This guide provides researchers with the necessary data and protocols to confidently evaluate and implement this promising class of ligands in their synthetic endeavors.
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Shao, C., Yu, H.-J., Wu, N.-Y., Feng, C.-G., & Lin, G.-Q. (2010). C1-symmetric dicyclopentadienes as new chiral diene ligands for asymmetric rhodium-catalyzed arylation of N-tosylarylimines. Organic letters, 12(17), 3820–3823. [Link]
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Duan, H.-F., Jia, Y.-X., Wang, L.-X., & Zhou, Q.-L. (2006). Enantioselective Rh-catalyzed arylation of N-tosylarylimines with arylboronic acids. Organic letters, 8(12), 2567–2569. [Link]
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Wang, Z.-Q., Feng, C.-G., Xu, M.-H., & Lin, G.-Q. (2007). Design of C2-Symmetric Tetrahydropentalenes as New Chiral Diene Ligands for Highly Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with Arylboronic Acids. Journal of the American Chemical Society, 129(17), 5336–5337. [Link]
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Tokunaga, N., Otomaru, Y., Okamoto, K., Ueyama, K., Shintani, R., & Hayashi, T. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(42), 13584–13585. [Link]
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Shao, C., Yu, H.-J., Wu, N.-Y., Feng, C.-G., & Lin, G.-Q. (2010). C1-Symmetric dicyclopentadienes as new chiral diene ligands for asymmetric rhodium-catalyzed arylation of N-tosylarylimines. Organic Chemistry Portal. [Link]
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Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]
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Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. HETEROCYCLES, 52(2), 929. [Link]
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Shintani, R., Takeda, M., Tsuji, T., & Hayashi, T. (2010). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to α,β-Unsaturated Sulfones. Journal of the American Chemical Society, 132(38), 13168–13169. [Link]
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Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. HETEROCYCLES, 52(2), 929. [Link]
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A Senior Application Scientist's Guide to DFT Calculations for Transition State Analysis in Rhodium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of atoms during a chemical reaction is orchestrated by the catalyst. In the realm of organic synthesis, rhodium catalysts are virtuosos, enabling the construction of complex molecules with high efficiency and selectivity.[1][2] Understanding the precise mechanism of these catalysts is paramount for optimizing existing processes and designing novel, more effective catalysts. Density Functional Theory (DFT) has emerged as an indispensable tool for this purpose, offering a computational microscope to visualize the fleeting moments of bond breaking and formation that define a reaction's transition state.[3][4]
This guide provides an in-depth comparison of DFT methodologies for transition state analysis in rhodium catalysis. Moving beyond a simple list of steps, we will delve into the causality behind computational choices, ensuring a robust and self-validating workflow.
The Crucial Role of Transition State Analysis
The transition state (TS) is the pinnacle of the energy barrier that separates reactants from products. Its geometry and energy dictate the reaction rate and selectivity. By computationally locating and characterizing the TS, we can:
-
Elucidate Reaction Mechanisms: Determine the step-by-step pathway of a reaction, including the sequence of bond activations and formations.[1][2][5][6]
-
Predict and Explain Selectivity: Understand why a catalyst favors the formation of one product over another (regio-, stereo-, and enantioselectivity).[1][2]
-
Rational Catalyst Design: Computationally screen potential catalyst modifications to identify candidates with lower activation barriers and improved performance.[7]
-
Interpret Experimental Observations: Provide a theoretical framework to understand kinetic data and spectroscopic characterization of intermediates.[5][6]
Comparative Analysis of Computational Tools
The accuracy of a DFT calculation is critically dependent on the chosen computational protocol.[3][4] For a heavy transition metal like rhodium, this choice is particularly significant.
The exchange-correlation functional is the heart of a DFT calculation. While there is no single "best" functional for all applications, some have demonstrated superior performance for transition metal systems.
| Functional | Type | Strengths for Rhodium Catalysis | Weaknesses/Considerations |
| B3LYP | Hybrid-GGA | A widely used workhorse, often providing a good balance of accuracy and computational cost. | May underestimate reaction barriers and can struggle with non-covalent interactions.[8] |
| M06 Family (M06, M06-L, M06-2X) | Hybrid-Meta-GGA | Generally performs well for main-group and transition-metal thermochemistry and kinetics. M06-L is particularly noted for its accuracy in organometallic reactions.[8][9] | The choice within the family depends on the specific property of interest. |
| PBE0 | Hybrid-GGA | Often shows good performance for late-transition-metal reactions.[10][11][12][13] | Performance can be system-dependent. |
| ωB97X-D | Range-Separated Hybrid with Dispersion | Includes empirical dispersion corrections, which are crucial for accurately modeling systems with non-covalent interactions (e.g., ligand-substrate interactions). | Can be more computationally expensive than standard hybrids. |
A benchmarking study is often recommended for a new class of reactions to select the most appropriate functional.[14][15]
For heavy elements like rhodium, it is computationally prohibitive to treat all electrons explicitly. Effective Core Potentials (ECPs) are used to replace the chemically inert core electrons with a potential, significantly reducing computational cost.[16][17][18] The valence electrons are then described by a basis set.
| Basis Set/ECP Combination | Description | Application Notes |
| LANL2DZ | Los Alamos National Lab ECP with a Double-Zeta valence basis set. | A very common starting point for rhodium.[19][20] It provides a reasonable balance of accuracy and cost, but may not be sufficient for publication-quality results.[17] |
| SDD (Stuttgart/Dresden) | Stuttgart/Dresden ECP with a corresponding valence basis set. | Another widely used ECP for heavy elements, often providing improved accuracy over LANL2DZ.[17][21] |
| def2-SVP, def2-TZVP | Ahlrichs basis sets with corresponding ECPs for heavy elements. | These are modern, well-balanced basis sets. The Triple-Zeta (TZVP) version is recommended for high-accuracy calculations.[14][15] |
For non-metal atoms (C, H, O, N, P), Pople-style basis sets (e.g., 6-31G(d)) or the def2-SVP/TZVP basis sets are commonly used.[9][20] It's crucial to maintain a balanced description between the metal and the surrounding ligands.[3][4]
Most rhodium-catalyzed reactions are performed in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are essential for capturing the effect of the solvent on the reaction energetics. The choice of solvation model can significantly impact the calculated energies.[14][15]
A Validated Workflow for Transition State Analysis
The following protocol outlines a self-validating workflow for locating and verifying a transition state in a rhodium-catalyzed reaction.
Experimental Protocol: Step-by-Step DFT Workflow
-
Geometry Optimization of Stationary Points:
-
Construct the initial 3D structures of the reactants, products, and any relevant intermediates.
-
Perform geometry optimizations for each structure.
-
Causality: This step locates the energy minima on the potential energy surface corresponding to stable or metastable species.
-
-
Initial Transition State Guess:
-
Use a method like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3 in Gaussian) or Nudged Elastic Band (NEB) to generate an initial guess for the TS structure.[22]
-
Expertise: A good initial guess is critical for successfully converging to the correct TS. For QST2, you provide the reactant and product structures. For QST3, you also provide a guess of the TS geometry.[22]
-
-
Transition State Optimization:
-
Optimize the initial TS guess using an algorithm like the Berny optimization.
-
Trustworthiness: The optimization should converge to a first-order saddle point on the potential energy surface.
-
-
Frequency Analysis (Verification Step 1):
-
Perform a frequency calculation on the optimized TS structure.
-
Self-Validation: A true transition state must have exactly one imaginary frequency.[23] This imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken). All other frequencies should be real.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation (Verification Step 2):
-
Starting from the verified TS geometry, perform an IRC calculation in both the forward and reverse directions.[24][25][26]
-
Self-Validation: The IRC path must connect the transition state to the correct reactant and product minima on the potential energy surface.[22][23][24] If it connects to other minima or fails to converge, the located TS is not the correct one for the intended reaction pathway.
-
Caption: A simplified Rh(I)/Rh(III) catalytic cycle for C-H functionalization.
Conclusion
DFT calculations offer unparalleled insight into the mechanisms of rhodium-catalyzed reactions. By carefully selecting a computational protocol and following a rigorous, self-validating workflow for transition state analysis, researchers can gain a deep understanding of reaction pathways, predict outcomes, and rationally design the next generation of catalysts. The combination of robust computational modeling with experimental validation is a powerful paradigm for advancing the fields of chemical synthesis and drug development.
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Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. RWTH Publications. [Link]
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Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]
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Development and testing of a compact basis set for use in effective core potential calculations on rhodium complexes. ResearchGate. [Link]
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Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. ResearchGate. [Link]
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Rhodium catalyzed hydroformylation of olefins. ResearchGate. [Link]
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Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society. [Link]
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Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics. [Link]
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Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Publishing. [Link]
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Mechanistic Insights into Carbonyl-Directed Rhodium-Catalyzed Hydroboration: ab Initio Study of a Cyclic γ,δ-Unsaturated Amide. PubMed. [Link]
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Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI. [Link]
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Mechanism, reactivity, and regioselectivity in rhodium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes: a DFT Investigation. PubMed Central. [Link]
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A Researcher's Guide to Circular Dichroism Analysis of Chiral Bicyclo[3.3.1]nonanes: Experimental and Theoretical Approaches
In the landscape of complex molecular architectures, the bicyclo[3.3.1]nonane framework stands out as a prevalent motif in numerous biologically active natural products and serves as a critical chiral scaffold in asymmetric synthesis.[1][2] The precise determination of the absolute configuration of these rigid, C2-symmetric systems is paramount for understanding their biological function and for the development of novel therapeutics. Among the arsenal of chiroptical techniques, Circular Dichroism (CD) spectroscopy, in its electronic (ECD) and vibrational (VCD) forms, has emerged as a powerful, non-destructive method for elucidating the stereochemistry of bicyclo[3.3.1]nonane derivatives in solution.[3][4]
This guide provides a comprehensive comparison of ECD and VCD for the analysis of chiral bicyclo[3.3.1]nonanes, offering field-proven insights into experimental design, data interpretation, and the synergistic use of theoretical calculations to achieve unambiguous stereochemical assignments.
The Power of Chirality: Understanding CD Spectroscopy
Circular dichroism is the differential absorption of left and right circularly polarized light by a chiral molecule.[5] This phenomenon provides information about the three-dimensional arrangement of atoms and is exquisitely sensitive to the stereochemistry of a molecule.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy probes electronic transitions, typically in the UV-Vis region. The resulting spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. For bicyclo[3.3.1]nonanes, chromophores such as carbonyls or aromatic rings are often present, giving rise to characteristic CD signals.[6]
-
Vibrational Circular Dichroism (VCD): VCD, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry associated with molecular vibrations.[3] VCD is particularly advantageous for molecules lacking strong UV-Vis chromophores.
Experimental vs. Theoretical Approaches: A Necessary Synergy
While empirical rules like the octant rule have been traditionally used to correlate the sign of a CD signal (Cotton effect) to the absolute configuration of bicyclic ketones, their application can sometimes be ambiguous.[6][7] The modern approach, and the focus of this guide, relies on a powerful synergy between experimental CD measurements and theoretical calculations. The absolute configuration is determined by comparing the experimentally measured CD spectrum with spectra calculated for each enantiomer using computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT).[8][9] A good match between the experimental and a calculated spectrum provides a high degree of confidence in the assigned absolute configuration.[10]
dot graph TD { A[Chiral Bicyclo[3.3.1]nonane Synthesis] --> B{Stereochemical Question}; B --> C[Experimental CD/VCD Measurement]; B --> D[Computational Modeling]; D --> E[Geometry Optimization (DFT)]; E --> F[Conformational Search]; F --> G[Calculation of CD/VCD Spectra (TDDFT)]; C --> H{Comparison}; G --> H; H --> I[Absolute Configuration Assignment];
} Figure 1: A flowchart illustrating the synergistic workflow for absolute configuration determination of chiral bicyclo[3.3.1]nonanes using experimental and theoretical CD/VCD analysis.
Comparative Analysis: ECD vs. VCD for Bicyclo[3.3.1]nonanes
The choice between ECD and VCD depends on the specific molecular features of the bicyclo[3.3.1]nonane derivative under investigation.
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Chromophore Requirement | Requires a UV-Vis active chromophore (e.g., C=O, C=C, aromatic ring). | No specific chromophore is needed; all chiral molecules with vibrational transitions are VCD active.[3] |
| Spectral Region | Typically 190-400 nm. | Mid-IR region (approx. 4000-800 cm⁻¹). |
| Sensitivity | Generally more sensitive than VCD, requiring lower sample concentrations. | Less sensitive, often requiring higher concentrations. |
| Information Content | Provides information on electronic transitions and the spatial arrangement of chromophores. Exciton coupling between multiple chromophores can provide valuable structural insights.[11] | Offers a richer source of structural information as there are many more vibrational bands than electronic transitions. This can be particularly useful for conformationally flexible systems.[4] |
| Computational Cost | TDDFT calculations for ECD are generally less computationally demanding than for VCD. | VCD calculations can be more computationally intensive due to the need for accurate vibrational frequency calculations.[12] |
| Solvent Choice | Solvent transparency in the UV region is critical. Many common solvents have significant UV absorbance. | A wider range of solvents can be used, but solvent absorption in the IR region must be considered. CDCl₃ is a common choice.[3] |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key steps for acquiring high-quality CD data for chiral bicyclo[3.3.1]nonanes.
Protocol 1: Sample Preparation and ECD Measurement
-
Solvent Selection: Choose a solvent that is transparent in the desired wavelength range and in which the sample is sufficiently soluble. For bicyclo[3.3.1]nonane ketones, solvents like methanol, acetonitrile, or cyclohexane are often suitable.
-
Concentration Optimization: Prepare a stock solution of the sample. The optimal concentration will result in an absorbance (Abs) of approximately 0.5-1.0 at the wavelength of maximum absorption. This is crucial to obtain a good signal-to-noise ratio without saturating the detector.[13]
-
Instrument Setup:
-
Turn on the CD spectrometer and the lamp (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes for stabilization.[14]
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the measurement parameters:
-
-
Data Acquisition:
-
Data Processing: Convert the raw data (typically in millidegrees) to molar ellipticity ([θ]) or differential extinction coefficient (Δε) for standardization and comparison with theoretical data.[13]
Protocol 2: VCD Measurement and Analysis
-
Sample Preparation: VCD measurements typically require higher concentrations than ECD, often in the range of 0.05-0.1 M.[3] Deuterated chloroform (CDCl₃) is a commonly used solvent due to its good IR transparency.
-
Instrument Setup:
-
Ensure the VCD spectrometer is properly aligned and purged.
-
Use a sample cell with an appropriate path length (e.g., 100 µm).
-
-
Data Acquisition:
-
Collect the VCD spectrum of the chiral bicyclo[3.3.1]nonane solution.
-
Collect the VCD spectrum of the pure solvent.
-
For racemic samples, the VCD spectrum should be null, which serves as a good control.
-
-
Data Analysis: The experimental VCD spectrum is directly compared with the theoretically calculated spectrum for one of the enantiomers. A mirror image of the calculated spectrum represents the other enantiomer.[3]
dot graph TD { A[Select Solvent] --> B[Prepare Sample Solution]; B --> C[Set Instrument Parameters]; C --> D[Record Baseline (Solvent)]; D --> E[Record Sample Spectrum]; E --> F[Subtract Baseline]; F --> G[Process Data (Convert to Molar Ellipticity)];
} Figure 2: A generalized experimental workflow for Circular Dichroism (CD) spectroscopy.
Case Study: Bicyclo[3.3.1]nonane Diones
The chiroptical properties of various bicyclo[3.3.1]nonane diones have been extensively studied, providing excellent examples of the power of CD spectroscopy. For instance, the absolute configurations of several bicyclo[3.3.1]nonane diones were successfully determined by comparing their experimental ECD spectra with those calculated using TDDFT.[8] These studies highlight that for rigid systems like the bicyclo[3.3.1]nonane framework, theoretical calculations can reliably predict the CD spectra, enabling confident stereochemical assignments. In some cases, VCD has been shown to provide even more detailed structural information, particularly regarding conformational mobility in these systems.[4]
Conclusion: Best Practices and Future Outlook
The stereochemical analysis of chiral bicyclo[3.3.1]nonanes is greatly facilitated by the combined use of experimental and theoretical CD spectroscopy.
Key Recommendations for Researchers:
-
Embrace a Dual Approach: Whenever possible, complement experimental CD data with theoretical calculations to ensure the reliability of absolute configuration assignments.
-
Consider Both ECD and VCD: The choice between ECD and VCD should be guided by the specific structural features of the molecule of interest. VCD is a powerful alternative when suitable chromophores for ECD are absent.
-
Meticulous Experimental Technique: High-quality, reproducible CD data is the foundation of any reliable analysis. Careful attention to sample preparation, concentration, and instrument parameters is crucial.
The continued development of more accurate and efficient computational methods, coupled with advancements in CD instrumentation, will further enhance the utility of this technique in the structural elucidation of complex chiral molecules like bicyclo[3.3.1]nonanes, accelerating progress in drug discovery and materials science.
References
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Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
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UConn Health. Circular Dichroism Spectropolarimeter Instructions. Available from: [Link]
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ResearchGate. Bicyclo[3.3.1]nonane-2,6-dione (1). (Left) stick-representation of the... Available from: [Link]
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ACS Publications. Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry. Available from: [Link]
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NIH. Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Available from: [Link]
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RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. Available from: [Link]
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RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available from: [Link]
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MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. Available from: [Link]
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Protocols.io. Circular Dichroism (CD). Available from: [Link]
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Wikipedia. Circular dichroism. Available from: [Link]
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ResearchGate. Determination of the absolute configuration of bicyclo[3.3.1]nonane‐2,7‐dione by circular dichroism spectroscopy and chemical correlation | Request PDF. Available from: [Link]
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PubMed. Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy and chemical correlation. Available from: [Link]
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MDPI. Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Available from: [Link]
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Sci-Hub. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Available from: [Link]
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Theoretical Studies toward Quantitative Protein Circular Dichroism Calculations. Available from: [Link]
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NIH. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Available from: [Link]
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Theory of the absorption and circular dichroism spectra of helical molecular aggregates. Available from: [Link]
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百泰派克生物科技. How to Determine Absolute Configuration Using Circular Dichroism. Available from: [Link]
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ACS Publications. Calculation of Electronic Circular Dichroism Spectra with Time-Dependent Double-Hybrid Density Functional Theory. The Journal of Physical Chemistry A. Available from: [Link]
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ACS Publications. Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Available from: [Link]
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DTIC. The Theoretical Calculation of Vibrational Circular Dichroism Spectra. Available from: [Link]
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Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. Available from: [Link]
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A Comparative Guide to Mechanistic Studies of Asymmetric Reactions with Chiral Diene Ligands
For Researchers, Scientists, and Drug Development Professionals
Asymmetric catalysis is a fundamental tool in modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule.[1][2][3][4] This is particularly crucial in the pharmaceutical industry, where the therapeutic effect of a drug is often linked to a specific three-dimensional structure.[4] Among the diverse array of chiral ligands developed, chiral dienes have emerged as a privileged class, often exhibiting superior catalytic activity and enantioselectivity compared to more conventional ligands like chiral bisphosphines in certain transition-metal-catalyzed reactions.[1][5][6] This guide provides an in-depth comparison of mechanistic studies for asymmetric reactions utilizing these powerful ligands, offering insights into experimental design and data interpretation for researchers in the field.
The Ascendancy of Chiral Diene Ligands
The development of novel chiral ligands is a cornerstone of asymmetric catalysis.[1][2] Chiral diene ligands, since their effective introduction in 2003, have garnered significant attention due to their unique steric and electronic properties.[1][2] These ligands, often featuring C2-symmetric bicyclic frameworks such as bicyclo[2.2.1]hepta-2,5-diene (nbd), bicyclo[2.2.2]octa-2,5-diene (bod), and bicyclo[3.3.1]nona-2,6-diene (bnd*), create a well-defined chiral environment around the metal center.[5] This precise spatial arrangement is instrumental in dictating the stereochemical outcome of a reaction.
The synthesis of these ligands has evolved from challenging multi-step procedures to more efficient and scalable routes, including dearomative intermolecular arene cyclopropanation and intramolecular [4+2] cycloadditions, making them more accessible for broader application.[6][7] The modular nature of some synthetic strategies allows for the creation of diverse ligand libraries, facilitating the optimization of catalysts for specific transformations.[6][7]
Key Asymmetric Reactions and Mechanistic Considerations
Chiral diene ligands have proven effective in a variety of transition-metal-catalyzed reactions, most notably with rhodium, iridium, and palladium. Understanding the underlying mechanisms of these reactions is paramount for rational catalyst design and reaction optimization.
One of the most successful applications of chiral diene ligands is in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds.[8][9][10] These reactions are valuable for constructing chiral carbon-carbon bonds.[10]
Catalytic Cycle: The generally accepted mechanism involves a series of key steps:
-
Transmetalation: The organoboronic acid transfers its organic group to the rhodium center.
-
Carbometalation: The α,β-unsaturated substrate inserts into the rhodium-carbon bond.
-
Protonolysis or Hydrolysis: The resulting rhodium enolate is protonated or hydrolyzed to afford the final product and regenerate the active catalyst.
dot digraph "Rhodium-Catalyzed 1,4-Addition" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Rh(I)-Diene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl-B(OH)2" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aryl-Rh(I)-Diene" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enone Substrate" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Rh-Enolate Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Rh(I)-Diene" -> "Aryl-Rh(I)-Diene" [label="Transmetalation"]; "Aryl-B(OH)2" -> "Aryl-Rh(I)-Diene"; "Aryl-Rh(I)-Diene" -> "Rh-Enolate Intermediate" [label="Carbometalation"]; "Enone Substrate" -> "Rh-Enolate Intermediate"; "Rh-Enolate Intermediate" -> "Product" [label="Hydrolysis"]; "Product" -> "Rh(I)-Diene" [label="Catalyst Regeneration", style=dashed]; } } Caption: Generalized catalytic cycle for Rh-catalyzed 1,4-addition.
Mechanistic Insights from Experimental Data: Studies on the rhodium-catalyzed 1,4-addition to challenging substrates like chromones have demonstrated the superior performance of chiral diene ligands, such as (R,R)-Ph-bod*, in achieving high yields and excellent enantioselectivities (≥97% ee).[11][12] The absence of ring-opening side products in these reactions suggests a well-controlled reaction pathway dictated by the steric and electronic properties of the diene ligand.[11][12]
Iridium complexes bearing chiral diene ligands have emerged as powerful catalysts for the asymmetric hydrogenation of various substrates.[13][14] These catalysts are particularly effective for reactions involving C-H bond activation.[13][14]
Mechanistic Nuances: The mechanism of iridium-catalyzed hydrogenation can vary depending on the specific ligand and substrate. Theoretical studies on imine and alkene hydrogenation with Ir-(PHOX) catalysts suggest that the stereoselectivity arises from the specific coordination of the substrate to the chiral iridium complex.[15] The enantioselectivity in these reactions can be sensitive to reaction conditions, highlighting the importance of thorough mechanistic investigation.[15]
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming various types of chemical bonds.[16] While chiral phosphine ligands have been extensively studied in this context, chiral dienes offer a promising alternative.
Stereoinduction Mechanisms: In Pd-catalyzed AAA, stereocontrol can be achieved through different mechanisms.[16][17] The C-C bond-forming event often occurs via an outer-sphere mechanism, where the nucleophile attacks the π-allyl palladium intermediate.[17] The chiral ligand influences the facial selectivity of this attack, thereby determining the stereochemistry of the product. For some nucleophiles, an inner-sphere mechanism involving reductive elimination can also be operative.[17] Mechanistic studies are crucial for elucidating the dominant pathway and optimizing for high enantioselectivity.
Experimental Techniques for Mechanistic Elucidation
A combination of experimental and computational techniques is essential for a comprehensive understanding of the mechanisms of asymmetric reactions.
Reaction progress kinetic analysis is a powerful tool for understanding the catalytic cycle.[18] By monitoring the reaction rate under various conditions (e.g., varying substrate, catalyst, and ligand concentrations), one can gain insights into the rate-determining step and the nature of the active catalytic species.
Experimental Protocol: Reaction Progress Kinetic Analysis
-
Reaction Setup: Assemble the reaction under an inert atmosphere with precise control of temperature.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it.
-
Analysis: Analyze the samples using a suitable technique (e.g., GC, HPLC, NMR) to determine the concentrations of reactants, products, and internal standards.
-
Data Plotting: Plot the concentration of the product versus time to obtain the reaction profile.
-
Kinetic Modeling: Fit the kinetic data to various rate laws to determine the reaction orders with respect to each component.
dot digraph "Kinetic_Analysis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Experimental Phase"; bgcolor="#F1F3F4"; "Reaction_Setup" [label="Set up reaction with controlled parameters"]; "Sampling" [label="Collect samples at time intervals"]; "Quenching" [label="Quench reaction in samples"]; "Analysis" [label="Analyze samples (GC, HPLC, NMR)"];
}
subgraph "cluster_1" { label = "Data Analysis Phase"; bgcolor="#F1F3F4"; "Data_Plotting" [label="Plot [Product] vs. time"]; "Kinetic_Modeling" [label="Fit data to rate laws"]; "Mechanism_Proposal" [label="Propose or refine mechanism"];
}
"Analysis" -> "Data_Plotting" [lhead="cluster_1", ltail="cluster_0"]; } } Caption: Workflow for reaction progress kinetic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR studies can help identify key intermediates in the catalytic cycle.
-
X-ray Crystallography: Single-crystal X-ray diffraction of catalyst-substrate or catalyst-product complexes can provide a static picture of the interactions that govern stereoselectivity.
Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways and transition states.[19][20] These studies can provide detailed energetic information that is often difficult to obtain experimentally, helping to rationalize observed selectivities and guide the design of new catalysts.[19][21][22]
Comparative Performance of Chiral Diene Ligands
The choice of chiral diene ligand can have a profound impact on the outcome of an asymmetric reaction. The following table summarizes the performance of different chiral diene ligands in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone, a benchmark reaction in this field.
| Chiral Diene Ligand | Metal | Reaction | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Acyclic Chiral Diene | Rh(I) | 1,4-Addition | 2-Cyclohexenone | Phenylboronic Acid | High | up to 85 | [8] |
| (R,R)-1 | Rh(I) | 1,4-Addition | 2-Cyclohexenone | Phenyltrimethylstannane | 80 | 95 | [9] |
| Amide-Functionalized Diene | Rh(I) | 1,4-Addition | Nitroalkenes | Arylboronic Acids | High | Excellent | [10] |
| (R,R)-Ph-bod* | Rh(I) | 1,4-Addition | Chromones | Arylboronic Acids | High | ≥97 | [11][12] |
| Bicyclo[3.3.0] Diene | Rh(I) | 1,4-Addition | Nitroalkenes | Organoboronic Acids | - | High | [23] |
Note: The specific reaction conditions (e.g., temperature, solvent, additives) can significantly influence the yield and enantioselectivity.
Future Directions
The field of asymmetric catalysis with chiral diene ligands continues to evolve. Future research will likely focus on:
-
Development of Novel Ligand Scaffolds: The design and synthesis of new chiral dienes with improved steric and electronic properties will remain a key area of investigation.[6][7]
-
Broader Reaction Scope: Applying chiral diene ligands to a wider range of asymmetric transformations will further demonstrate their utility.[1][13]
-
Integration with Other Catalytic Strategies: Combining chiral diene catalysis with other approaches, such as organocatalysis or biocatalysis, could lead to novel and highly efficient synthetic methodologies.[3]
-
Sustainable Chemistry: Developing catalytic systems that operate under milder conditions, use less hazardous reagents, and are recyclable will be a growing priority.[3][24]
By continuing to explore the mechanistic intricacies of these powerful catalytic systems, researchers can unlock new possibilities for the efficient and selective synthesis of chiral molecules, with significant implications for drug discovery and development.
References
- One Step Synthesis of Chiral Olefins via Asymmetric Diamination and their Applications as Ligands for Rhodium(I)
- Chiral Diene Ligands in Asymmetric C
- A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society.
- Asymmetric Transformations under Iridium/Chiral Diene Catalysis.
- Chiral Diene Ligands in Asymmetric C
- Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science (RSC Publishing).
- Chiral Diene Ligands for Asymmetric C
- A Dearomative Synthesis of Chiral Dienes Enables Improved Late- Stage Ligand Diversific
- A Scalable Synthesis of Chiral Himbert Diene Ligands for Asymmetric C
- Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group.
- Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones. PubMed.
- Rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to nitroalkenes using chiral bicyclo[3.3.0] diene ligands. PubMed.
- Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: A highly enantioselective pathway for accessing chiral flavanones. PolyU Scholars Hub.
- On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics.
- Asymmetric Transformations under Iridium/Chiral Diene C
- Pd and Mo Catalyzed Asymmetric Allylic Alkyl
- Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters.
- Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia.
- A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentr
- Computational studies of asymmetric catalytic reactions.
- Computational Study on Data Integration in Chiral C
- A Comparative Guide to Asymmetric Synthesis Methods. Benchchem.
- Computational Study on Data Integration in Chiral Catalyst Design: Case Study Using Michael Addition Reactions. ChemRxiv.
- Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions. D-Scholarship@Pitt - University of Pittsburgh.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of a specialized chemical reagent is paramount. This guide provides an in-depth, procedural framework for the proper handling and disposal of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene, moving beyond mere instruction to explain the scientific rationale behind each recommended step.
The lifecycle of any chemical reagent extends beyond its use in synthesis and analysis to its final, safe disposal. For this compound, a compound characterized by its bicyclic amine structure, a tosyl protecting group, and a diene functionality, a multi-faceted approach to disposal is required. This guide will detail the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for both direct disposal of small quantities and chemical treatment of larger amounts, ensuring the safety of laboratory personnel and environmental stewardship.
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. The Safety Data Sheet (SDS) for this compound indicates that it should be treated as hazardous waste .[1] Key hazard statements include skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, adherence to strict safety protocols is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from splashes. |
| Respiratory Protection | To be used in a well-ventilated area, such as a fume hood. | To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[2] |
Disposal Pathways: A Two-Pronged Approach
The appropriate disposal method for this compound depends on the quantity of waste. For small, residual amounts, direct disposal as hazardous waste is appropriate. For larger quantities, chemical treatment to degrade the molecule into less hazardous components prior to disposal is the preferred and safer route.
Workflow for Disposal
Caption: Disposal workflow for this compound.
Part 1: Direct Disposal of Small Quantities
For residual amounts of the compound, such as what remains in a container after use, direct disposal as hazardous waste is the most straightforward approach.
Step-by-Step Protocol:
-
Segregation: Ensure that the waste is not mixed with other chemical waste streams. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent any unforeseen reactions.[3]
-
Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for collection by a licensed hazardous waste disposal company.
Part 2: Chemical Treatment for Larger Quantities
For larger quantities of this compound, chemical degradation is recommended to reduce its potential hazard before final disposal. The molecule's structure presents several points of reactivity that can be exploited for this purpose: the N-tosyl group, the bicyclic amine, and the diene functionality.
Method A: Acidic Hydrolysis of the N-Tosyl Group
The sulfonamide linkage in the N-tosyl group is susceptible to cleavage under strongly acidic conditions.[4] This process will break the molecule into the bicyclic amine and p-toluenesulfonic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, carefully add the this compound to a suitable reaction vessel equipped with a stirrer.
-
Acid Addition: Slowly and with stirring, add an excess of a strong acid, such as concentrated hydrochloric acid or a mixture of hydrobromic acid in acetic acid. The reaction may be exothermic.
-
Heating: Gently heat the mixture to facilitate the hydrolysis. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer present.
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a base, such as sodium bicarbonate or sodium hydroxide solution, with continuous stirring and cooling. This step will generate gas, so it must be done with caution.
-
Disposal of Products: The resulting aqueous solution containing the bicyclic amine salt and sodium p-toluenesulfonate can then be collected in a labeled aqueous hazardous waste container for disposal.
Method B: Oxidative Degradation
Both the amine and the diene functionalities are susceptible to oxidation. This method aims to break down the organic structure into smaller, more oxidized, and generally less hazardous molecules.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, dissolve the this compound in a suitable solvent, such as water or a mixture of water and a miscible organic solvent.
-
Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, to the solution with vigorous stirring. The reaction will likely be exothermic and may produce gases.
-
Monitoring: Continue to stir the reaction mixture until the characteristic color of the oxidizing agent persists, indicating that the substrate has been consumed.
-
Quenching and Neutralization: If necessary, quench any remaining oxidizing agent. For example, sodium bisulfite can be used to quench excess potassium permanganate. Following this, neutralize the solution.
-
Disposal: The final mixture, containing inorganic salts and smaller organic fragments, should be collected as hazardous aqueous waste.
Logical Flow of Chemical Treatment
Caption: Chemical treatment pathways for large quantities of the compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the compound's chemical properties and adhering to the detailed procedures outlined in this guide, researchers can ensure that this final step in the chemical lifecycle is conducted with the highest standards of safety and compliance. Always consult your institution's specific waste disposal guidelines and contact your environmental health and safety department for any questions.
References
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
MDPI. (n.d.). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Retrieved from [Link]
-
NIH. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
